molecular formula C10H15NO B1314209 2-Amino-4-phenylbutan-1-ol CAS No. 160886-95-3

2-Amino-4-phenylbutan-1-ol

Cat. No.: B1314209
CAS No.: 160886-95-3
M. Wt: 165.23 g/mol
InChI Key: ZJAOVQMCZKLAKJ-UHFFFAOYSA-N
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Description

2-Amino-4-phenylbutan-1-ol is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-4-phenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAOVQMCZKLAKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30521839
Record name 2-Amino-4-phenylbutan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160886-95-3
Record name 2-Amino-4-phenylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30521839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of (S)-2-amino-4-phenylbutan-1-ol from L-homophenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-amino-4-phenylbutan-1-ol, also known as L-homophenylalaninol, is a valuable chiral building block in medicinal chemistry and asymmetric synthesis.[1] Its direct synthesis from the non-proteinogenic amino acid L-homophenylalanine presents a common challenge in process chemistry: the selective reduction of a chemically robust carboxylic acid in the presence of a reactive amine, all while preserving the critical stereocenter.[2] This technical guide provides an in-depth analysis of the primary synthetic strategies for this transformation. We will dissect the mechanistic underpinnings, comparative advantages, and practical limitations of various reduction methodologies. A field-proven, step-by-step protocol based on a safe and scalable activated borohydride system is detailed, followed by essential quality control and analytical validation procedures. This document is intended to serve as a practical and authoritative resource for scientists engaged in the synthesis of chiral amino alcohols.

The Strategic Imperative: Direct Reduction of Amino Acids

The conversion of an amino acid to its corresponding amino alcohol is a foundational transformation in organic synthesis. The core challenge lies in the selective reduction of the carboxyl group. While indirect methods involving initial esterification followed by reduction are possible, they are often time-consuming due to the need for intermediate isolation and purification.[3] Consequently, direct reduction methodologies that can be performed in a "single vessel" are highly sought after for their efficiency and improved process economy.[3]

The primary obstacle to direct reduction is the inherent stability of the carboxylate anion formed under neutral or basic conditions, which is resistant to nucleophilic attack by hydride reagents. Effective strategies must therefore employ powerful reducing agents or activate the carboxyl group to facilitate hydride transfer.

General_Reaction_Pathway L_homo L-homophenylalanine reagent [Reducing Agent] THF L_homo->reagent product (S)-2-amino-4-phenylbutan-1-ol reagent->product

Caption: General synthetic pathway from L-homophenylalanine.

Comparative Analysis of Key Reduction Methodologies

The choice of reducing agent is the most critical decision in this synthesis, directly impacting yield, safety, scalability, and cost. Several classes of reagents have been successfully employed for the direct reduction of amino acids.

Lithium Aluminum Hydride (LiAlH₄)

As one of the most powerful hydride-transfer agents, LiAlH₄ is a standard laboratory choice for the reduction of carboxylic acids.[4] It readily reduces free, unprotected amino acids to their corresponding amino alcohols.[3]

  • Mechanism & Rationale: The reaction involves the nucleophilic attack of a hydride ion from the AlH₄⁻ complex on the carbonyl carbon of the carboxylic acid.[5] The strong Lewis acidity of the aluminum center coordinates to the carbonyl oxygen, enhancing its electrophilicity and facilitating the reduction.

  • Advantages: High reactivity, rapid reaction times, and generally good yields on a laboratory scale.[3]

  • Trustworthiness & Limitations: The primary drawbacks of LiAlH₄ are its high cost and significant safety hazards.[6] It is extremely flammable and reacts violently with protic solvents, including atmospheric moisture. These properties make large-scale industrial applications challenging and demand stringent safety precautions.[3] Furthermore, the workup procedure to quench excess reagent and manage the resulting aluminum salts can be cumbersome.[7]

Borane Reagents (BH₃ Complexes)

Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is another effective reagent for reducing carboxylic acids.[8]

  • Mechanism & Rationale: Borane is an electrophilic reducing agent that attacks the electron-rich carbonyl oxygen.[8] This initial coordination activates the carbonyl group towards subsequent hydride delivery, ultimately forming a trialkoxyborane intermediate that is hydrolyzed during workup to yield the alcohol. A key advantage is its selectivity; borane typically does not reduce esters, a useful feature in more complex molecules.[8]

  • Advantages: Excellent selectivity for carboxylic acids. The reaction conditions are generally mild.

  • Trustworthiness & Limitations: The use of borane-dimethyl sulfide (BMS) is associated with a significant and unpleasant odor nuisance from the dimethyl sulfide byproduct.[3] While effective, borane complexes still require careful handling due to their reactivity with air and moisture. Recent advancements include the use of safer borane sources like ammonia-borane activated by a titanium catalyst, which can proceed at room temperature.[9][10]

Activated Sodium Borohydride (NaBH₄)

While sodium borohydride (NaBH₄) is a mild, safe, and inexpensive reagent, it is generally incapable of reducing carboxylic acids on its own.[11] However, its reactivity can be dramatically enhanced by the addition of activating agents, most notably iodine (I₂).

  • Mechanism & Rationale: The NaBH₄/I₂ system does not directly involve NaBH₄ as the primary reductant for the acid. Instead, iodine oxidizes the borohydride to generate diborane (B₂H₆) or its THF adduct, BH₃·THF, in situ.[7] This in situ generated borane is the true reducing species, following the mechanism described above. This approach cleverly combines the safety and low cost of NaBH₄ with the reductive power of borane.

  • Advantages: Significantly safer and less expensive than LiAlH₄ or pre-formed borane complexes.[7] The workup is often much simpler.[7] This system has been shown to reduce a wide variety of amino acids to amino alcohols in high yields (80-98%).[6]

  • Trustworthiness & Limitations: The reaction involves the evolution of hydrogen gas and should be conducted in a well-ventilated fume hood. The addition of iodine to the borohydride solution must be controlled to manage the exothermic reaction.

Data Summary: A Comparative Overview

The following table summarizes the key attributes of the discussed methodologies to guide reagent selection.

Methodology Primary Reagent(s) Typical Yield Advantages Disadvantages & Safety Concerns Scalability
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)70-90%[6]Fast, highly reactivePyrophoric, violent reaction with water, difficult workup, high cost[3][6]Poor
Borane Reduction Borane-DMS (BH₃·SMe₂)80-95%[12]High selectivity for COOHOdor nuisance, air/moisture sensitive[3]Moderate
Activated Borohydride NaBH₄ / I₂80-98%[6][11]Inexpensive, safer, easy workup[7]Exothermic generation of BH₃, H₂ evolutionExcellent
Activated Borohydride LiBH₄ / Me₃SiCl~97%[3][13]High yield, effectiveRequires chlorosilane activatorGood

Field-Proven Protocol: Synthesis via NaBH₄/I₂ Reduction

Based on the comparative analysis, the Sodium Borohydride/Iodine system represents an optimal blend of efficiency, safety, and cost-effectiveness for the synthesis of (S)-2-amino-4-phenylbutan-1-ol. The following protocol is adapted from established procedures for amino acid reduction.[11][14]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis prep 1. Charge Reactor with L-homophenylalanine & NaBH₄ in THF react 2. Controlled Addition of Iodine Solution at 0°C prep->react Cool to 0°C reflux 3. Heat to Reflux (Monitor by TLC) react->reflux Allow to warm quench 4. Cool and Quench with Methanol reflux->quench Reaction complete concentrate 5. Concentrate in vacuo quench->concentrate basify 6. Add Aqueous Base (e.g., 20% KOH) concentrate->basify extract 7. Extract with Organic Solvent (e.g., CH₂Cl₂) basify->extract dry 8. Dry, Filter, and Concentrate Crude Product extract->dry purify 9. Purify (Recrystallization/Chromatography) dry->purify analyze 10. Characterize (NMR, MP, Chiral HPLC) purify->analyze

Caption: Step-by-step experimental workflow for the synthesis.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Moles (mol)EquivalentsAmount
L-homophenylalanineC₁₀H₁₃NO₂179.220.0561.010.0 g
Sodium BorohydrideNaBH₄37.830.14~2.55.3 g
IodineI₂253.810.07~1.2517.8 g
Tetrahydrofuran (THF)C₄H₈O---~400 mL
Methanol (MeOH)CH₃OH---~50 mL
Potassium Hydroxide (KOH)KOH---~150 mL (20% aq. sol.)
Dichloromethane (CH₂Cl₂)CH₂Cl₂---~450 mL
Anhydrous Na₂SO₄Na₂SO₄---q.s.
Step-by-Step Methodology
  • Reactor Setup: Equip a dry 1 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere.

  • Reagent Charging: Charge the flask with sodium borohydride (5.3 g, 2.5 equiv.) and anhydrous THF (~250 mL).

  • Substrate Addition: Slowly add L-homophenylalanine (10.0 g, 1.0 equiv.) to the stirred suspension.

  • Iodine Solution Preparation: In a separate flask, dissolve iodine (17.8 g, 1.25 equiv.) in anhydrous THF (~150 mL). Transfer this solution to the addition funnel.

  • Controlled Addition: Cool the primary reaction flask to 0°C using an ice bath. Add the iodine solution dropwise from the addition funnel over a period of 60-90 minutes. Causality: This slow, cooled addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution that occurs upon the formation of borane.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Quenching: Cool the reaction mixture back to 0°C. Carefully and slowly add methanol (~50 mL) dropwise to quench any unreacted borohydride and borane complexes. Causality: Methanol safely reacts with the hydrides, converting them to non-reactive borate esters and hydrogen gas. Vigorous effervescence will be observed.

  • Solvent Removal: Remove the THF and methanol under reduced pressure using a rotary evaporator.

  • Workup & Extraction: To the resulting residue, add 20% aqueous potassium hydroxide solution (~150 mL). Causality: This basic solution hydrolyzes the borate esters and ensures the amino alcohol product is in its neutral, free-base form, which is soluble in organic solvents. Extract the aqueous layer three times with dichloromethane (~150 mL each).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (S)-2-amino-4-phenylbutan-1-ol.

Product Validation and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the final product is paramount, especially for applications in drug development.

  • Structural Verification: The identity of the synthesized compound should be confirmed using standard spectroscopic methods.

    • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. The proton NMR spectrum for the target compound is well-documented, showing characteristic peaks for the aromatic protons, the aliphatic chain, and the protons adjacent to the amine and alcohol groups.[13]

    • Mass Spectrometry (MS): Confirms the molecular weight of the product (165.23 g/mol ).[13]

  • Purity Assessment:

    • Melting Point (MP): A sharp melting point range is indicative of high purity. The reported melting point is 40.3-41.3°C.[13]

    • Chromatography (TLC/HPLC): Used to assess the presence of impurities.

  • Chiral Integrity Analysis: This is the most critical quality control step. The reduction of the carboxylic acid should not affect the stereocenter at the C2 position.

    • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining enantiomeric excess (ee). The underivatized amino alcohol can be analyzed on a suitable chiral stationary phase, such as a teicoplanin-based column (e.g., Astec CHIROBIOTIC T), to separate the (S) and (R) enantiomers.[15][16] Comparison of the peak areas allows for precise quantification of the enantiomeric purity, which should be >99% ee for a successful synthesis.

Conclusion and Future Outlook

The direct reduction of L-homophenylalanine to (S)-2-amino-4-phenylbutan-1-ol is an achievable and essential transformation for synthetic chemists. While classic reagents like LiAlH₄ are effective, modern methodologies centered on activated sodium borohydride offer a superior profile in terms of safety, cost, and scalability, making them highly suitable for both academic and industrial settings. The NaBH₄/I₂ system, in particular, provides a robust and reliable route to the desired chiral amino alcohol.

Looking forward, the field continues to evolve towards greener and more sustainable synthetic methods. Biocatalytic approaches using enzymes like carboxylate reductases (CARs) offer the potential for highly selective reductions under mild, aqueous conditions, completely avoiding harsh chemical reagents.[17][18] While still an emerging technology for this specific class of compounds, the continued development of robust enzyme systems may soon provide a powerful alternative to traditional chemical reductions.

References

  • Molecules and Materials. (2007, May 21). Reduction of amino acids.
  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.
  • ChemicalBook. (n.d.). (S)-2-amino-4-phenylbutan-1-ol synthesis.
  • Organic Syntheses. (n.d.). Reduction of Amino Acids to Amino Alcohols. Organic Syntheses Procedure.
  • Atassi, M. Z., & Rosenthal, A. F. (1969). Specific reduction of carboxyl groups in peptides and proteins by diborane. Biochemical Journal, 111(5), 593–601.
  • ResearchGate. (n.d.). Amino Acid Mediated Borane Reduction of Ketones.
  • JoVE. (n.d.). Amides to Amines: LiAlH4 Reduction. JoVE.
  • Patents, G. (n.d.). Process for the reduction of amino acids and the derivatives thereof. Google Patents.
  • Chemistry Stack Exchange. (2019, November 29). Reduction of amino acids to corresponding amino alcohols.
  • Pace, V., & Rae, J. P. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters, 24(48), 8899–8903.
  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS).
  • Pace, V., & Rae, J. P. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. PubMed.
  • ResearchGate. (n.d.). Lithium Aluminum Hydride: A Powerful Reducing Agent.
  • McKennon, M. J., et al. (1993). A Convenient Reduction of Amino Acids and Their Derivatives. The Journal of Organic Chemistry, 58(13), 3568–3571.
  • Groeger, H. (2023). Identification of Key Residues for Enzymatic Carboxylate Reduction. PMC - NIH.
  • Royal Society of Chemistry. (n.d.). Reduction | Biocatalysis in Organic Synthesis: The Retrosynthesis Approach. Books Gateway.
  • PubChem. (n.d.). (S)-2-amino-4-phenylbutanoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). (2S)-2-amino-4-phenyl-1-butanol. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Agilent Technologies. (2019, September 17). Chiral Analysis of Aromatic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.

Sources

2-amino-4-phenylbutan-1-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-amino-4-phenylbutan-1-ol

Abstract

This compound is a chiral amino alcohol that serves as a critical building block in modern organic and medicinal chemistry. Its unique structure, possessing both a primary amine and a primary alcohol flanking a stereocenter, makes it a valuable precursor for a variety of complex, high-value molecules, particularly in the synthesis of pharmaceuticals. This guide provides a comprehensive technical overview of its chemical structure, core properties, established synthetic routes, analytical characterization, and key applications, with a focus on providing actionable insights for researchers and drug development professionals.

Molecular Structure and Chemical Identity

Core Structure and Stereochemistry

This compound is a derivative of butane, featuring a phenyl group at the C4 position, a primary amine at the C2 position, and a primary alcohol at the C1 position. The critical feature of this molecule is the chiral center at the C2 carbon, which is bonded to four different groups: a hydrogen atom, an aminomethyl group (-CH(NH₂)CH₂OH), and an ethylphenyl group (-CH₂CH₂Ph).

Consequently, the molecule exists as a pair of enantiomers:

  • (S)-2-amino-4-phenylbutan-1-ol

  • (R)-2-amino-4-phenylbutan-1-ol

The absolute stereochemistry at this center is paramount, as it dictates the molecule's interaction with other chiral entities, a fundamental principle in drug design and asymmetric catalysis. The (S)-enantiomer is also known as L-Homophenylalaninol.[1][2]

Figure 1: Chemical Structure of this compound A diagram showing the basic connectivity of the molecule, with the chiral center at C2 marked with an asterisk.

Physicochemical Properties

The physicochemical properties are dictated by the interplay of the hydrophobic phenylalkyl chain and the hydrophilic amino and hydroxyl groups. These functional groups enable hydrogen bonding, which influences melting point and solubility.

PropertyValueData TypeSource
Molecular FormulaC₁₀H₁₅NO---[1][3][4]
Molecular Weight165.23 g/mol ---[1][3][4]
IUPAC Name(2S)-2-amino-4-phenylbutan-1-ol---[1]
Melting Point40.3-41.3°C (for S-enantiomer)Experimental[3]
Hydrogen Bond Donors2Computed[4]
Hydrogen Bond Acceptors2Computed[4]
Polar Surface Area46.3 ŲComputed[1][4]
XLogP31.4Computed[4]

Synthesis and Characterization

Retrosynthetic Strategy

From a synthetic standpoint, the most logical disconnection is at the C1-C2 bond, leading back to a chiral amino acid precursor. This approach leverages the readily available pool of enantiomerically pure amino acids, making it an efficient strategy for obtaining the desired enantiomer of the target molecule. The primary transformation required is the reduction of a carboxylic acid or its derivative to a primary alcohol.

G Target This compound Precursor Homo-L-phenylalanine (or derivative) Target->Precursor Disconnection C-OH Bond Formation (Reduction)

Figure 2: Retrosynthetic Analysis A simplified retrosynthetic pathway showing the disconnection of the target amino alcohol to its amino acid precursor.

Experimental Protocol: Synthesis of (S)-2-amino-4-phenylbutan-1-ol

This protocol describes a robust method for synthesizing the (S)-enantiomer via the reduction of homo-L-phenylalanine.[3]

Objective: To reduce the carboxylic acid moiety of homo-L-phenylalanine to a primary alcohol without affecting the stereocenter.

Reagents & Materials:

  • Homo-L-phenylalanine

  • Lithium borohydride (LiBH₄)

  • Methyltrichlorosilane (MeSiCl₃) or similar activating agent

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • 5% Aqueous sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, ice bath, magnetic stirrer, and standard glassware for extraction and filtration

  • Rotary evaporator

Methodology:

  • Activator Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Argon), dissolve lithium borohydride (3 eq.) in anhydrous THF. Cool the solution to 0°C using an ice bath.

  • Addition of Activating Agent: Slowly add methyltrichlorosilane (6 eq.) to the cooled LiBH₄ solution. Stir the mixture for 30 minutes at 0°C. This in-situ generation of a more powerful reducing agent is crucial for the efficient reduction of the amino acid.

  • Substrate Addition: Slowly add homo-L-phenylalanine (1 eq.) to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to stir for approximately 18-20 hours, letting it slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the mixture back to 0°C and carefully quench the reaction by the slow, dropwise addition of methanol until the cessation of hydrogen gas evolution.

  • Work-up: Concentrate the mixture under reduced pressure to remove the bulk of the THF and methanol. Add a 5% aqueous solution of NaOH to the residue.

  • Extraction: Extract the aqueous layer twice with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting product, (S)-2-amino-4-phenylbutan-1-ol, can be purified further by column chromatography or recrystallization if necessary. A reported yield for this method is as high as 97%.[3]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is essential. The following table outlines the expected spectroscopic signatures.

TechniqueExpected Data and Interpretation
¹H NMR A complex multiplet between δ 7.13-7.30 ppm for the 5 aromatic protons.[3] Multiplets for the aliphatic chain protons (C1, C2, C3, C4).[3] Exchangeable broad singlets for the -OH and -NH₂ protons. The integration of these signals should correspond to the 15 protons in the molecule.
¹³C NMR Signals in the aromatic region (approx. 125-140 ppm) for the phenyl group carbons. Aliphatic signals for the four distinct carbons of the butanol backbone. The carbon bearing the hydroxyl group (C1) would be around 60-65 ppm, while the carbon with the amino group (C2) would be around 50-55 ppm.
IR Spectroscopy A broad absorption band in the 3300-3400 cm⁻¹ region corresponding to O-H and N-H stretching vibrations. C-H stretching bands for aromatic (~3030 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) groups. C-N and C-O stretching bands in the fingerprint region (1000-1300 cm⁻¹).
Mass Spectrometry (MS) The Electrospray Ionization (ESI+) spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 166.2.
Chiral HPLC Analysis on a chiral stationary phase is required to determine the enantiomeric purity (enantiomeric excess, ee%) of the product.

Applications in Drug Discovery and Development

The utility of this compound and its derivatives is most pronounced in the synthesis of complex chiral molecules where stereochemistry is key to biological activity.

  • Core Scaffold for HIV Protease Inhibitors: This amino alcohol is a key structural motif in several hydroxyethylamine (HEA) drugs.[5] These drugs are designed to mimic the transition state of peptide cleavage by the HIV protease enzyme, thereby inhibiting its function. The specific stereochemistry of the amino alcohol is critical for fitting into the enzyme's active site.[6]

  • Chiral Building Blocks: It serves as a versatile precursor for a range of other chiral molecules. The amine and alcohol functionalities can be selectively modified to build more complex structures.[5][6]

  • Asymmetric Synthesis: Derivatives can be used as chiral ligands in metal-catalyzed asymmetric reactions, helping to induce stereoselectivity in the formation of new products.

G Core This compound (Chiral Precursor) Intermediate Functional Group Modification Core->Intermediate Synthesis App1 HIV Protease Inhibitors (e.g., Saquinavir, Darunavir) Intermediate->App1 App2 β-Secretase Inhibitors (Alzheimer's Research) Intermediate->App2 App3 General Chiral Ligands & Pharmaceutical Intermediates Intermediate->App3

Figure 3: Application Workflow A diagram illustrating the role of this compound as a foundational block for developing advanced therapeutic agents.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, its structure suggests it should be handled with the care afforded to corrosive and potentially irritating amino alcohols.

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9][10] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and incompatible materials.[8][9]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.[8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[8]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the creation of stereochemically complex molecules that are vital to human health. A thorough understanding of its properties, synthesis, and handling is essential for any scientist looking to leverage its potential in research and development. The methodologies and data presented in this guide provide a solid, field-proven foundation for its effective application.

References

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  • PubChem. (2S)-2-amino-4-phenyl-1-butanol | C10H15NO | CID 11344198. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Amino-4-Phenylbutane, 98+%. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet for 4-Phenyl-1-butanol (Avocado Research). [Link]

  • Troegel, C., & Opatz, T. (2024). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. ChemistryOpen. [Link]

  • PubChem. 2-Amino-1-phenylbutan-1-ol | C10H15NO | CID 22187. [Link]

  • Google Patents. HUT56050A - Process for resolving 2-amino-4phenyl-butane.
  • UniCA IRIS. Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. [Link]

Sources

Spectroscopic Data of (S)-Homophenylalaninol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectroscopic data for (S)-homophenylalaninol, also known as (S)-2-amino-4-phenylbutan-1-ol. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the structural elucidation and characterization of this important chiral amino alcohol.

(S)-Homophenylalaninol is a valuable building block in the synthesis of various pharmaceuticals and chiral ligands. Its precise structural confirmation is paramount for its application in stereoselective synthesis and drug design. Spectroscopic techniques provide the necessary tools to verify its identity, purity, and stereochemistry. This guide will not only present the available spectral data but also offer insights into the interpretation of the spectra and the experimental protocols for their acquisition.

Molecular Structure and Key Spectroscopic Features

(S)-Homophenylalaninol possesses a primary alcohol, a primary amine, and a chiral center at the carbon bearing the amino and hydroxymethyl groups. The presence of a phenylpropyl side chain further defines its structure. These functional groups and structural motifs give rise to characteristic signals in various spectroscopic analyses.

Molecular Formula: C₁₀H₁₅NO[1][2][3]

Molecular Weight: 165.23 g/mol [1][2][3]

IUPAC Name: (2S)-2-amino-4-phenylbutan-1-ol[1]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i [label=""]; j [label=""]; k [label=""]; l [label=""]; m [label=""]; n [label=""]; o [label=""]; p [label=""]; q [label=""]; r [label=""]; s [label=""]; t [label=""]; u [label=""]; v [label=""]; w [label=""]; x [label=""]; y [label=""]; z [label=""]; aa [label=""]; ab [label=""]; ac [label=""]; ad [label=""];

// Phenyl Ring a -- b [len=1.5]; b -- c [len=1.5]; c -- d [len=1.5]; d -- e [len=1.5]; e -- f [len=1.5]; f -- a [len=1.5];

// Butanol Chain a -- g [len=1.5]; g -- h [len=1.5]; h -- i [len=1.5]; i -- j [len=1.5]; i -- k [len=1.5]; j -- l [len=1.5];

// Atom Labels node [shape=none, fontsize=12, fontcolor="#202124"]; C1 [pos="0,0!", label="C"]; C2 [pos="1.3,-0.75!", label="C"]; C3 [pos="1.3,-2.25!", label="C"]; C4 [pos="0,-3!", label="C"]; C5 [pos="-1.3,-2.25!", label="C"]; C6 [pos="-1.3,-0.75!", label="C"]; C7 [pos="-2.6,-0.75!", label="CH₂"]; C8 [pos="-3.9,-0.75!", label="CH₂"]; C9 [pos="-5.2,-0.75!", label="CH"]; C10 [pos="-6.5,-0.75!", label="CH₂OH"]; N [pos="-5.2,0.75!", label="NH₂"];

// Bonds edge [color="#202124"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C9 -- N; } Caption: Structure of (S)-homophenylalaninol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum of (S)-homophenylalaninol is characterized by signals corresponding to the aromatic protons, the protons of the butyl chain, and the protons of the amine and hydroxyl groups.

¹H NMR Spectral Data (300 MHz, DMSO-d₆) [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.13-7.30m5HAr-H
3.29dd, J = 10.5, 4.8 Hz1HCH ₂OH
3.26m3HCH ₂OH, CH -NH₂, OH
3.17dd, J = 7.7, 4.1 Hz1HCH ₂OH
2.54-2.75m3HPh-CH ₂, NH
1.64m1HPh-CH₂-CH
1.39m1HPh-CH₂-CH

Interpretation:

  • Aromatic Protons (7.13-7.30 ppm): The multiplet in this region corresponds to the five protons of the monosubstituted benzene ring.

  • Hydroxymethyl Protons (3.17, 3.29 ppm): The diastereotopic protons of the -CH₂OH group appear as distinct signals, in this case, two doublets of doublets, due to coupling with the adjacent chiral center proton.

  • Methine Proton (included in 3.26 ppm multiplet): The proton on the chiral carbon (CH-NH₂) is expected to be a multiplet due to coupling with the adjacent methylene and hydroxymethyl protons.

  • Phenylpropyl Protons (1.39, 1.64, 2.54-2.75 ppm): The two methylene groups of the phenylpropyl chain give rise to complex multiplets in the aliphatic region. The protons closer to the phenyl group (benzylic) are expected to be further downfield.

  • Amine and Hydroxyl Protons (included in multiplets): The protons of the -NH₂ and -OH groups are exchangeable and their chemical shifts can vary depending on concentration, solvent, and temperature. They often appear as broad signals. In the provided data, they are part of the multiplet signals.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~142Ar-C (quaternary)
~129Ar-C H
~128Ar-C H
~126Ar-C H
~65C H₂OH
~54C H-NH₂
~36Ph-CH₂-C H₂
~32Ph-C H₂

Rationale for Prediction:

  • Aromatic Carbons: The aromatic carbons will appear in the typical downfield region of 120-145 ppm. The quaternary carbon will be a weak signal.

  • Hydroxymethyl Carbon (~65 ppm): The carbon attached to the hydroxyl group is significantly deshielded.

  • Methine Carbon (~54 ppm): The carbon of the chiral center, attached to the nitrogen, will also be deshielded.

  • Aliphatic Carbons (~32, ~36 ppm): The two methylene carbons of the side chain will appear in the upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of (S)-homophenylalaninol is expected to show characteristic absorption bands for the O-H, N-H, C-H (aromatic and aliphatic), and C-O bonds.

Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H and N-H stretching (superimposed)
3100-3000MediumAromatic C-H stretching
3000-2850MediumAliphatic C-H stretching
1600-1450Medium to WeakAromatic C=C stretching
~1050StrongC-O stretching (primary alcohol)

Interpretation:

  • The broad band in the 3400-3200 cm⁻¹ region is a hallmark of alcohols and primary amines due to hydrogen bonding.

  • The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of the phenyl ring and the alkyl chain.

  • The strong absorption around 1050 cm⁻¹ is characteristic of the C-O stretching vibration of a primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For (S)-homophenylalaninol, a soft ionization technique like Electrospray Ionization (ESI) is expected to show a prominent protonated molecular ion [M+H]⁺.

Expected Mass Spectrometry Data (ESI-MS)

m/zIon
166.12[M+H]⁺
149.12[M+H - H₂O]⁺
132.10[M+H - H₂O - NH₃]⁺

Interpretation of Fragmentation:

  • [M+H]⁺ (m/z 166.12): This peak corresponds to the protonated molecule and confirms the molecular weight of 165.23 g/mol .

  • [M+H - H₂O]⁺ (m/z 149.12): The loss of a water molecule from the protonated molecular ion is a common fragmentation pathway for alcohols.

  • [M+H - H₂O - NH₃]⁺ (m/z 132.10): Subsequent loss of ammonia from the [M+H - H₂O]⁺ ion is a plausible fragmentation for a primary amine.

Experimental Protocols

The following sections provide standardized, field-proven methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy Protocol

dot digraph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="Dissolve 5-10 mg of\n(S)-homophenylalaninol in\n~0.7 mL of deuterated\nsolvent (e.g., DMSO-d₆)."]; B [label="Add internal standard\n(e.g., TMS)."]; C [label="Transfer to a 5 mm\nNMR tube."]; A -> B -> C; }

subgraph "cluster_acq" { label="Data Acquisition"; style="filled"; color="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Place sample in NMR\nspectrometer (≥300 MHz)."]; E [label="Acquire ¹H NMR spectrum."]; F [label="Acquire ¹³C NMR spectrum."]; D -> E; D -> F; }

subgraph "cluster_proc" { label="Data Processing"; style="filled"; color="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Apply Fourier Transform."]; H [label="Phase and baseline correct\nthe spectra."]; I [label="Reference spectra to\ninternal standard."]; J [label="Integrate ¹H signals and\npick peaks for both spectra."]; G -> H -> I -> J; }

C -> D; E -> G; F -> G; } Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of (S)-homophenylalaninol and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (OH and NH₂). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phase-corrected and baseline-corrected. Reference the chemical shifts to the internal standard. For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons.

IR Spectroscopy Protocol

dot digraph "IR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; A [label="Prepare a thin film of the neat\nliquid sample between two\nNaCl or KBr plates."]; B [label="Alternatively, use an ATR\naccessory and place a drop\nof the sample on the crystal."]; A or B; }

subgraph "cluster_acq" { label="Data Acquisition"; style="filled"; color="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Obtain a background spectrum\nof the empty sample holder\nor clean ATR crystal."]; D [label="Place the sample in the FTIR\nspectrometer."]; E [label="Acquire the IR spectrum\n(e.g., 4000-400 cm⁻¹)."]; C -> D -> E; }

subgraph "cluster_proc" { label="Data Processing"; style="filled"; color="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="The instrument software\nautomatically ratios the sample\nspectrum to the background."]; G [label="Identify and label the\nwavenumbers of significant\nabsorption bands."]; F -> G; }

B -> D; } Caption: Workflow for FTIR data acquisition.

Detailed Steps:

  • Sample Preparation (Thin Film Method): As (S)-homophenylalaninol is a low-melting solid or viscous liquid at room temperature, it can be analyzed as a neat thin film. Place a small drop of the sample on the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to form a thin, uniform film.

  • Sample Preparation (ATR Method): Alternatively, use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the sample directly onto the ATR crystal.

  • Background Spectrum: Before analyzing the sample, acquire a background spectrum of the empty salt plates or the clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as any absorptions from the sample holder.

  • Sample Spectrum Acquisition: Place the prepared sample in the spectrometer's sample compartment and acquire the IR spectrum. Typically, a spectral range of 4000 to 400 cm⁻¹ is scanned.

Mass Spectrometry Protocol

dot digraph "MS_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; A [label="Prepare a dilute solution of\n(S)-homophenylalaninol in a suitable\nsolvent (e.g., methanol/water\nwith 0.1% formic acid)."]; }

subgraph "cluster_acq" { label="Data Acquisition"; style="filled"; color="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Infuse the sample solution into\nthe ESI source of the mass\nspectrometer."]; C [label="Acquire the mass spectrum in\npositive ion mode."]; D [label="If necessary, perform MS/MS\nanalysis on the molecular ion\nto obtain fragmentation data."]; B -> C -> D; }

subgraph "cluster_proc" { label="Data Analysis"; style="filled"; color="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Identify the molecular ion peak\n([M+H]⁺)."]; F [label="Analyze the fragmentation\npattern to confirm the structure."]; E -> F; }

A -> B; } Caption: Workflow for ESI-MS data acquisition and analysis.

Detailed Steps:

  • Sample Preparation: Prepare a dilute solution of (S)-homophenylalaninol (typically in the low µg/mL to ng/mL range) in a solvent system compatible with ESI-MS, such as a mixture of methanol and water with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

  • Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.

  • Data Acquisition: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode over an appropriate mass range (e.g., m/z 50-500).

  • MS/MS Analysis (Optional): To gain further structural information, perform a tandem mass spectrometry (MS/MS) experiment. Isolate the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze the resulting fragment ion spectrum.

Conclusion

References

  • PubChem. 2-Amino-4-phenylbutan-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. (2S)-2-amino-4-phenyl-1-butanol. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883). [Link]

  • PhytoBank. 1H NMR Spectrum (PHY0170444). [Link]

  • ResearchGate. Major decomposition reactions of ionized 4-phenylbutanol. [Link]

  • Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins. [Link]

  • Chegg.com. Solved BP: FTIR Common Name: 4-Hydroxy-4-phenyl-butan-2-one. [Link]

  • ResearchGate. Solid-State Spectroscopic and Structural Elucidation of L-Phenylalanyl-L-alanine Dihydrate and Its Hydrochloride. [Link]

  • Open Access LMU. Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). [Link]

  • PubMed. Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis. [Link]

  • MDPI. Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. [Link]

  • MDPI. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. [Link]

  • CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine. [Link]

  • (2S,3S,4S)-4-AMINO-3-METHOXY-4-PHENYL-BUTANE-1,2-DIOL - Optional[13C NMR]. [Link]

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Physical properties of 2-amino-4-phenylbutan-1-ol (solubility, melting point)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-Amino-4-phenylbutan-1-ol

Introduction

This compound is an organic compound featuring a primary amine, a primary alcohol, and a phenyl group.[1][2] Its structure, containing a chiral center, makes it a valuable building block in asymmetric synthesis and a person of interest in medicinal chemistry. The physicochemical properties of any active pharmaceutical ingredient (API) or intermediate, such as this compound, are foundational to its development.[3] Properties like melting point and solubility dictate everything from purification and storage to formulation, bioavailability, and therapeutic efficacy.[3][4]

This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing an in-depth analysis of the melting point and solubility of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the authoritative theoretical principles and standard experimental protocols required to determine these critical parameters.

Core Physicochemical Characteristics

A summary of the core identifiers and computed properties for this compound is provided below. It is critical to note that computed properties are theoretical estimations and must be confirmed via empirical measurement.

PropertyValueData TypeSource
IUPAC Name This compoundComputed[2]
Molecular Formula C₁₀H₁₅NOComputed[1][2]
Molecular Weight 165.23 g/mol Computed[1][2]
Hydrogen Bond Donor Count 2Computed[2]
Hydrogen Bond Acceptor Count 2Computed[2]
Rotatable Bond Count 5Computed[2]
Topological Polar Surface Area 46.3 ŲComputed[1][2]
XLogP3 (Computed) 1.4Computed[2]

Melting Point Analysis

The melting point of a solid is the temperature at which it transitions to a liquid state. For a pure crystalline compound, this occurs over a narrow range and serves as a crucial indicator of both identity and purity.[5][6] The presence of impurities typically causes a depression and broadening of the melting point range.[7]

Experimental Protocol: Melting Point Determination (Capillary Method)

The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound. The protocol described here is a standard methodology applicable for obtaining an accurate melting point range for a purified sample of this compound.

Objective: To determine the temperature range over which a solid sample of this compound melts.

Apparatus:

  • Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and crystalline. Grind a small amount into a fine powder using a mortar and pestle to ensure uniform packing and heat transfer.[6]

  • Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to compact the powder at the bottom.[8] Repeat until the sample fills the tube to a height of 1-2 mm.[5] Proper packing is critical for accurate results.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid determination by heating the sample at a high rate (e.g., 10-20°C per minute).[8] This provides a rough estimate of the melting range and saves time.

  • Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the estimated melting point. Place a new capillary with the sample into the apparatus. Heat at a slow, controlled rate of 1-2°C per minute.[6] This slow rate is essential to maintain thermal equilibrium between the heating block, thermometer, and the sample.

  • Observation and Recording:

    • Record the temperature (T₁) at which the first droplet of liquid becomes visible.

    • Record the temperature (T₂) at which the entire sample has completely liquefied.

    • The melting point is reported as the range T₁ - T₂.[5]

  • Validation: For authoritative results, the determination should be performed in triplicate.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Grind Crystalline Sample to a Fine Powder prep2 Load Sample into Capillary Tube (1-2 mm) prep1->prep2 Ensures uniform heat transfer meas1 Place Capillary in Melting Point Apparatus prep2->meas1 meas2 Heat Rapidly for Approximate M.P. meas1->meas2 meas4 Heat Slowly (1-2°C/min) near Approximate M.P. meas1->meas4 If approx. M.P. is known meas3 Cool Apparatus & Prepare New Sample meas2->meas3 Optional meas3->meas4 meas5 Record T1 (First Drop) and T2 (Completely Liquid) meas4->meas5 result1 Report Melting Point as Range T1 - T2 meas5->result1 result2 Assess Purity: Narrow Range = High Purity result1->result2

Caption: Workflow for Experimental Melting Point Determination.

Solubility Profile

Solubility is a critical physicochemical parameter that heavily influences a compound's suitability for drug development.[9] It impacts everything from bioassay reliability to formulation strategies and intestinal absorption.[4][9] A compound's solubility is a function of its molecular structure and the properties of the solvent.[9]

Predicted Solubility of this compound

The structure of this compound contains both hydrophilic (polar) and lipophilic (non-polar) regions, suggesting a nuanced solubility profile:

  • Hydrophilic Nature: The primary amine (-NH₂) and primary alcohol (-OH) groups can participate in hydrogen bonding with polar protic solvents. The amine group is also basic and can be protonated at acidic pH, forming a more soluble salt.

  • Lipophilic Nature: The phenyl ring and butane backbone contribute to its non-polar character, suggesting solubility in organic solvents.

Based on this structure, one can predict:

  • Polar Protic Solvents (e.g., Water, Ethanol): Moderate to low solubility in neutral water, which should increase significantly at acidic pH due to the formation of the ammonium salt. Higher solubility is expected in alcohols like ethanol.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is expected due to the molecule's polarity.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is expected due to the dominance of the polar amino alcohol group.

Experimental Protocols for Solubility Determination

Two primary types of solubility assays are used in drug discovery: kinetic and thermodynamic. Kinetic assays are high-throughput and used for early screening, while thermodynamic assays are the "gold standard" for definitive solubility measurement.[4][9]

This method measures the concentration of a compound in solution when it precipitates from a high-concentration DMSO stock solution added to an aqueous buffer. It is a rapid assessment suitable for early-stage discovery.[4][10]

Objective: To quickly estimate the aqueous solubility of this compound under specific buffer conditions.

Procedure:

  • Stock Solution: Prepare a high-concentration stock solution of the compound, typically 10 mg/mL, in 100% DMSO.[9]

  • Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a target final concentration (e.g., 200 µM). The final DMSO concentration should be low (e.g., <2%) to minimize its effect on solubility.[4]

  • Incubation: The solution is mixed and incubated for a short period (e.g., 2 hours) at a controlled temperature (e.g., room temperature or 37°C).[4]

  • Precipitate Detection: The formation of a precipitate is detected. Common methods include:

    • Nephelometry: Measures light scattering caused by undissolved particles.[9]

    • Filtration/Centrifugation: The solution is filtered or centrifuged to remove any precipitate. The concentration of the compound remaining in the clear supernatant is then quantified.[10]

  • Quantification: The concentration of the dissolved compound is determined using a suitable analytical method, such as HPLC-UV or LC/MS/MS, against a calibration curve.[4]

This "shake-flask" method is the gold standard for determining the true equilibrium solubility.[3] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Objective: To determine the definitive thermodynamic solubility of this compound in a given solvent system.

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., buffers at pH 1.2, 4.5, and 6.8 as recommended by WHO guidelines).[11] The presence of undissolved solid at the end of the experiment must be visually confirmed.[3]

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 37 ± 1 °C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[3][11]

  • Phase Separation: After incubation, separate the undissolved solid from the solution. This is typically done by centrifuging the samples at high speed and then carefully withdrawing the supernatant.[3]

  • Filtration: Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.[3] This step is critical to avoid overestimation of solubility.

  • Quantification: Dilute the filtered supernatant with an appropriate solvent and analyze the concentration of this compound using a validated analytical method like HPLC/UPLC.[3]

  • Replicates: The experiment should be performed in at least triplicate for each condition to ensure statistical validity.[11]

Workflow for Solubility Determination

G cluster_kinetic Kinetic Solubility (Early Discovery) cluster_thermo Thermodynamic Solubility (Gold Standard) k1 Prepare 10 mg/mL Stock in DMSO k2 Add Stock to Aqueous Buffer (pH 7.4) k1->k2 k3 Incubate (e.g., 2h) k2->k3 k4 Detect Precipitate (Nephelometry or Filtration) k3->k4 k5 Quantify Soluble Fraction (LC/MS) k4->k5 t1 Add Excess Solid to Buffer (various pH) t2 Agitate (24-72h) to Reach Equilibrium t1->t2 t3 Centrifuge to Pellet Solid t2->t3 t4 Filter Supernatant (0.22 µm) t3->t4 t5 Quantify Concentration (HPLC/UPLC) t4->t5

Caption: Comparative Workflows for Solubility Assays.

Conclusion

The physical properties of this compound are fundamental to its application in research and drug development. While publicly available experimental data on its melting point and solubility are scarce, this guide provides the necessary theoretical framework and detailed, authoritative protocols for their empirical determination. Accurate measurement using the standardized methods described herein—the capillary method for melting point and the shake-flask method for equilibrium solubility—is an indispensable step in the characterization of this compound. These data will provide a solid foundation for subsequent development, from process chemistry and formulation to preclinical evaluation.

References

  • AxisPharm. (n.d.). Solubility Test.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11344198, (2S)-2-amino-4-phenyl-1-butanol.
  • BenchChem. (2025). Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13145036, this compound.
  • Zhishang Chemical. (n.d.). Top Quality 2-Amino-4-phenylbutane CAS 22374-89-6.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • ChemicalBook. (2023). (S)-2-amino-4-phenylbutan-1-ol | 27038-09-1.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22187, 2-Amino-1-phenylbutan-1-ol.
  • Al-Musa, A. (2021). experiment (1) determination of melting points.
  • ChemicalBook. (n.d.). 2-Amino-4-phenylbutane CAS#: 22374-89-6.
  • University of Calgary. (n.d.). Melting point determination. Retrieved from University of Calgary Chemistry Department.
  • Hunt, I. (n.d.). Experiment 1 - Melting Points.
  • BenchChem. (2025). Technical Guide: Physicochemical Properties of 1-Amino-2-methyl-4-phenylbutan-2-ol.
  • Engineering Master. (2025). Determination of melting point of an organic compound.
  • SSERC. (n.d.). Melting point determination.
  • Chemical Point. (n.d.). 2-Amino-4-phenylbutane.
  • ChemicalBook. (2025). 2-Amino-4-phenylbutane | 22374-89-6.
  • BenchChem. (2025). Solubility Profile of 4-Amino-2-methyl-1-phenylbutan-2-ol: A Technical Guide.

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An In-Depth Technical Guide to the Chiral Properties of 2-Amino-4-phenylbutan-1-ol and its Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical exploration of 2-amino-4-phenylbutan-1-ol, a chiral amino alcohol of significant interest in synthetic and medicinal chemistry. As chiral building blocks are fundamental to the development of stereochemically pure pharmaceuticals and fine chemicals, a thorough understanding of their synthesis, separation, and characterization is paramount.[1][2][3] This document moves beyond simple procedural outlines to delve into the causal reasoning behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Structural and Stereochemical Landscape

This compound possesses a single stereocenter at the C2 position, giving rise to a pair of non-superimposable mirror images, or enantiomers: (S)-2-amino-4-phenylbutan-1-ol and (R)-2-amino-4-phenylbutan-1-ol.

  • (S)-2-amino-4-phenylbutan-1-ol (L-homophenylalaninol) [4]

  • (R)-2-amino-4-phenylbutan-1-ol (D-homophenylalaninol)

The spatial arrangement of the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups around this chiral center dictates the molecule's interaction with other chiral entities, including biological receptors and chiral catalysts. This stereochemical distinction is not merely academic; it is the primary determinant of the differential biological activity and synthetic utility of each enantiomer.[5]

Strategic Access to Enantiopure Isomers

Obtaining enantiomerically pure forms of this compound is the critical first step for its application. Two primary strategies are employed: direct enantioselective synthesis and resolution of a racemic mixture.

Enantioselective Synthesis: A Proactive Approach

The most elegant strategy is to build the desired stereocenter with high fidelity from the outset. A common and effective route leverages the chiral pool, using readily available enantiopure starting materials. The synthesis of (S)-2-amino-4-phenylbutan-1-ol from the unnatural amino acid L-homophenylalanine is a prime example.

Causality of Method: This approach is powerful because the stereochemistry of the final product is directly inherited from the starting material. The reduction of the carboxylic acid to a primary alcohol is a non-stereochemical transformation, thus preserving the integrity of the existing chiral center. The choice of a potent reducing agent like lithium borohydride, often in combination with an activating agent, ensures efficient conversion under mild conditions that prevent racemization.[6]

G cluster_synthesis Enantioselective Synthesis of (S)-2-amino-4-phenylbutan-1-ol start L-homophenylalanine ((S)-enantiomer) reagents 1. LiBH₄ / MeSiCl₃ 2. Methanol Quench 3. NaOH workup start->reagents Reduction of Carboxylic Acid product (S)-2-amino-4-phenylbutan-1-ol reagents->product G cluster_resolution Chiral Resolution via Diastereomeric Salt Formation racemate Racemic Mixture (R)- and (S)-Amine reagent Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) racemate->reagent salts Diastereomeric Salts [(R)-Amine·(+)-Acid] [(S)-Amine·(+)-Acid] reagent->salts separation Fractional Crystallization (Exploits solubility difference) salts->separation salt_A Insoluble Salt (e.g., [(R)-Amine·(+)-Acid]) separation->salt_A Solid Phase salt_B Soluble Salt (e.g., [(S)-Amine·(+)-Acid]) separation->salt_B Liquid Phase recovery Base Treatment (e.g., NaOH) to liberate free amine salt_A->recovery salt_B->recovery enantiomer_A Pure (R)-Enantiomer recovery->enantiomer_A enantiomer_B Pure (S)-Enantiomer recovery->enantiomer_B

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Physicochemical and Analytical Characterization

Confirming the identity and enantiomeric purity of this compound is essential. A combination of techniques provides a self-validating system of characterization.

Optical Activity: A Defining Chiral Property

Chiral molecules are optically active, meaning they rotate the plane of polarized light. [7][8]The magnitude and direction of this rotation are measured as the specific rotation ([α]), a characteristic physical property for any given enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). [9]

  • The two enantiomers of this compound will rotate plane-polarized light to an equal extent but in opposite directions. [8]* One enantiomer will be dextrorotatory (+), while the other will be levorotatory (-).

  • A 50:50 racemic mixture will have a specific rotation of 0° as the rotations cancel each other out.

    Property (S)-Enantiomer (R)-Enantiomer Racemic Mixture
    Molecular Formula C₁₀H₁₅NO [4][6] C₁₀H₁₅NO C₁₀H₁₅NO [10]
    Molecular Weight 165.23 g/mol [4][6] 165.23 g/mol 165.23 g/mol [10]

    | Specific Rotation [α] | Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer. | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. | 0° |

Note: Specific rotation values are highly dependent on experimental conditions and should be referenced from reliable literature or determined empirically.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric composition (enantiomeric excess, e.e.) of a chiral sample. [11][12] Principle of Separation: The technique employs a chiral stationary phase (CSP), which is itself enantiomerically pure. The enantiomers of the analyte form transient, diastereomeric complexes with the CSP. These complexes have different binding energies, leading to different retention times on the column and thus, separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for separating a wide range of chiral compounds, including amino alcohols. [11][13]

G cluster_hplc Chiral HPLC Method Development Workflow start Dissolve Sample in Mobile Phase csp_select Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->csp_select mobile_phase Screen Mobile Phases (Normal Phase: Hexane/IPA) (Reversed Phase: ACN/H₂O) csp_select->mobile_phase injection Inject Sample onto HPLC System mobile_phase->injection detection Analyze Chromatogram (UV or other detector) injection->detection optimization Optimize Separation (Adjust mobile phase ratio, flow rate, temp.) detection->optimization optimization->injection Re-inject validation Validate Method (Resolution, Linearity, LOD/LOQ) optimization->validation Separation Achieved result Quantify Enantiomeric Excess (e.e.) validation->result

Caption: A systematic approach to developing a chiral HPLC separation method.

Applications in Asymmetric Synthesis

Enantiomerically pure this compound and its structural analogs are valuable precursors for synthesizing chiral ligands, auxiliaries, and catalysts. [1][14]The presence of two distinct functional groups—an amine and a hydroxyl group—allows for versatile chemical modifications to create Schiff bases, oxazolines, and other ligand classes that are pivotal in metal-catalyzed asymmetric reactions. [1]The specific stereochemistry of the amino alcohol backbone directly influences the three-dimensional environment of the catalytic center, enabling high levels of enantioselectivity in the desired synthetic transformation.

Detailed Experimental Protocols

The following protocols are provided as a guide. They must be adapted and optimized based on available laboratory equipment and specific sample characteristics. All work should be conducted by trained personnel in a suitable chemical laboratory with appropriate safety precautions.

Protocol 1: Enantioselective Synthesis of (S)-2-amino-4-phenylbutan-1-ol

[6]

  • Objective: To synthesize (S)-2-amino-4-phenylbutan-1-ol by reducing L-homophenylalanine.

  • Materials: L-homophenylalanine, lithium borohydride (LiBH₄), trichloromethylsilane (MeSiCl₃), tetrahydrofuran (THF, anhydrous), methanol, 5% aqueous sodium hydroxide (NaOH), dichloromethane (DCM), anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Under an inert atmosphere (e.g., argon), add trichloromethylsilane (2.0 eq) to a solution of lithium borohydride (3.0 eq) in anhydrous THF at 0°C (ice bath). Stir for 30 minutes.

    • Slowly add L-homophenylalanine (1.0 eq) to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 18-24 hours. Monitor reaction completion by TLC.

    • Cool the mixture to 0°C and cautiously quench by the dropwise addition of methanol until hydrogen gas evolution ceases.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Add 5% aqueous NaOH to the residue and extract the aqueous phase twice with dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.

    • Characterize the product by ¹H NMR, ¹³C NMR, and measure its specific rotation to confirm identity and optical purity.

Protocol 2: General Method for Chiral HPLC Analysis
  • Objective: To separate and quantify the enantiomers of this compound.

  • Instrumentation & Materials: HPLC system with UV detector, chiral column (e.g., Chiralpak® series), HPLC-grade solvents (hexane, isopropanol (IPA), acetonitrile (ACN), water), analyte sample.

  • Procedure:

    • Column Selection: Start with a polysaccharide-based CSP known for resolving amines and amino alcohols, such as a cellulose or amylose phenylcarbamate derivative.

    • Mobile Phase Screening (Normal Phase):

      • Prepare a series of mobile phases consisting of hexane and a polar modifier, typically isopropanol (e.g., 90:10, 85:15, 80:20 Hexane:IPA).

      • Set the flow rate to 1.0 mL/min and the UV detection wavelength based on the analyte's chromophore (e.g., ~254 nm for the phenyl group).

      • Inject a solution of the racemic standard (approx. 1 mg/mL) and evaluate the chromatograms for separation.

    • Method Optimization:

      • Once baseline separation is observed, adjust the mobile phase composition to optimize the resolution (Rs > 1.5 is ideal) and analysis time. Decreasing the percentage of IPA will generally increase retention time and may improve resolution.

      • The flow rate can also be adjusted (e.g., 0.5-1.5 mL/min) to fine-tune the separation.

    • Quantification:

      • Once the method is optimized, inject the sample of interest.

      • Integrate the peak areas for the two enantiomers (Area₁ and Area₂).

      • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(|Area₁ - Area₂|) / (Area₁ + Area₂)] x 100

References

  • Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System. PMC - NIH. [Link]

  • Process for resolving 2-amino-4phenyl-butane.
  • Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System. UniCA IRIS. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Specific rotation. Wikipedia. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. Royal Society of Chemistry. [Link]

  • Optical Activity. Chemistry LibreTexts. [Link]

  • Specific Rotation. Chemistry Steps. [Link]

  • (2S)-2-amino-4-phenyl-1-butanol. PubChem - NIH. [Link]

  • Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Nature. [Link]

  • Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. ResearchGate. [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]

  • Chromatographic Studies of Protein-Based Chiral Separations. PMC - NIH. [Link]

  • Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv. [Link]

  • Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System. ResearchGate. [Link]

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. [Link]

  • This compound. PubChem. [Link]

  • Specific Rotation and Observed Rotation Calculations in Optical Activity. YouTube. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. [Link]

  • Enantioselective Synthesis of Unnatural Polar Amino Acids. Synfacts. [Link]

  • Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation. NIH. [Link]

  • 4-Amino-2-butanol. SpectraBase. [Link]

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A Technical Guide to Homophenylalaninol: From Discovery to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-amino-3-phenyl-1-propanol, commonly known as L-homophenylalaninol, is a chiral β-amino alcohol that has emerged as a cornerstone in asymmetric synthesis. Derived from the natural amino acid L-phenylalanine, its rigid, predictable stereochemical influence has made it an invaluable chiral auxiliary and a precursor for highly effective catalysts. This guide traces the historical origins of homophenylalaninol, details the evolution of its synthetic methodologies, and provides an in-depth analysis of its critical applications in stereoselective reactions and the synthesis of complex pharmaceutical agents. We will explore the causality behind various synthetic strategies, present validated experimental protocols, and offer insights into its role in modern drug discovery.

Introduction: The Significance of a Chiral Scaffold

Chiral 1,2-amino alcohols are a privileged class of organic compounds, forming the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs).[1] Their stereochemistry is often paramount for biological activity, dictating the molecule's ability to selectively interact with chiral biological targets like enzymes and receptors. Homophenylalaninol, with its characteristic benzyl side chain and dual amine and alcohol functionalities, provides a robust and versatile chiral scaffold.

Its primary value lies in its role as a precursor to chiral oxazaborolidine catalysts, most notably for the Corey-Bakshi-Shibata (CBS) reduction, a powerful method for the enantioselective reduction of prochiral ketones.[2][3][4] Furthermore, it serves as a reliable chiral auxiliary, a stereogenic unit temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction.[5] This dual utility has cemented its importance in both academic research and industrial-scale pharmaceutical synthesis.

Genesis: Discovery and Early Synthetic Routes

The intellectual lineage of homophenylalaninol is intrinsically linked to the broader exploration of amino acids as chiral starting materials. The foundational principle, often referred to as "chiral pool synthesis," leverages the vast repository of enantiomerically pure compounds provided by nature, such as amino acids, to build more complex chiral molecules.

The most direct and historically significant route to (S)-homophenylalaninol is the reduction of the corresponding α-amino acid, L-phenylalanine. This transformation targets the carboxylic acid moiety while preserving the stereocenter at the α-carbon.

Causality in Reagent Selection for Amino Acid Reduction: The direct reduction of a carboxylic acid to an alcohol requires a powerful reducing agent, as the carboxyl group is relatively unreactive.

  • Lithium Aluminium Hydride (LiAlH₄): LiAlH₄ is a potent, non-selective reducing agent capable of reducing carboxylic acids, esters, amides, and other functional groups. Its high reactivity necessitates anhydrous conditions and careful handling. The initial syntheses relied on this reagent, typically by first protecting the amine group (e.g., as a carbamate) and esterifying the carboxylic acid to improve solubility and reactivity before reduction.

  • Borane (BH₃): Borane and its complexes (e.g., BH₃·THF or BH₃·SMe₂) offer a more chemoselective alternative. Borane readily reduces carboxylic acids in the presence of many other functional groups. This selectivity became crucial for developing more efficient and safer protocols, avoiding the need for excessive protection-deprotection steps. The reaction proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced.

This fundamental transformation established a reliable and scalable pathway from a readily available, inexpensive natural amino acid to a valuable, enantiopure synthetic building block.

Evolution of Synthetic Methodologies

While the direct reduction of phenylalanine remains a workhorse method, modern synthetic chemistry has diversified the approaches to access homophenylalaninol and its derivatives, driven by the need for higher efficiency, sustainability, and substrate scope.

Biocatalytic Synthesis

In recent years, biocatalysis has emerged as a powerful, green alternative to traditional chemical methods.[6] Enzyme-catalyzed reactions are highly enantioselective and occur under mild conditions, reducing cost and environmental impact.[7]

  • Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid. The asymmetric synthesis of L-homophenylalanine from 2-oxo-4-phenylbutyric acid using transaminases has been demonstrated with excellent conversion yields (>95%) and optical purity (>99% enantiomeric excess).[8] The resulting amino acid can then be reduced to homophenylalaninol.

  • Engineered Dehydrogenases: Directed evolution has been used to engineer amine dehydrogenases (AmDHs) for the reductive amination of keto alcohols, providing a direct route to chiral amino alcohols.[9]

A significant advancement in this area is the use of in situ product crystallization.[10][11] In this process, the desired enantiopure amino acid product crystallizes directly from the reaction mixture as it is formed, effectively shifting the reaction equilibrium towards the product and simplifying purification.[11] This technique has been successfully applied to produce over 18 grams of chemically pure L-homophenylalanine with 99% enantiomeric excess in a fed-batch process.[10]

Detailed Experimental Protocol: Reduction of L-Phenylalanine Methyl Ester

This protocol describes a standard laboratory-scale synthesis of (S)-homophenylalaninol from L-phenylalanine via esterification and subsequent reduction. This self-validating system includes clear steps for reaction, work-up, and purification.

Objective: To synthesize (S)-2-amino-3-phenyl-1-propanol from L-phenylalanine.

Part A: Esterification of L-Phenylalanine

  • Materials:

    • L-Phenylalanine (1 equiv.)

    • Methanol (MeOH), anhydrous

    • Thionyl chloride (SOCl₂), 1.2 equiv.

    • Diethyl ether

  • Procedure:

    • Suspend L-phenylalanine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred suspension over 30 minutes. The reaction is exothermic and generates HCl gas.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Add diethyl ether to the residue to precipitate the product, L-phenylalanine methyl ester hydrochloride, as a white solid.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Part B: Reduction of L-Phenylalanine Methyl Ester

  • Materials:

    • L-phenylalanine methyl ester hydrochloride (1 equiv.)

    • Lithium aluminium hydride (LiAlH₄), 2.5 equiv.

    • Tetrahydrofuran (THF), anhydrous

    • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

    • Aqueous solution of Rochelle's salt (sodium potassium tartrate)

  • Procedure:

    • Carefully add LiAlH₄ powder to a flask containing anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

    • Slowly add the L-phenylalanine methyl ester hydrochloride in portions to the stirred LiAlH₄ suspension. Control the rate of addition to manage the exothermic reaction and hydrogen gas evolution.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction back to 0 °C. Quench the reaction cautiously by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 1 hour.

    • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

    • Dry the combined organic filtrates over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield crude homophenylalaninol.

    • Purify the product by silica gel column chromatography or recrystallization to obtain pure (S)-2-amino-3-phenyl-1-propanol.

Core Application: The Corey-Bakshi-Shibata (CBS) Reduction

The most prominent application of homophenylalaninol is as a precursor to the chiral oxazaborolidine catalyst used in the Corey-Bakshi-Shibata (CBS) reduction.[12] This reaction achieves the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols using borane.[3]

The catalyst is synthesized from (S)-homophenylalaninol (or its enantiomer) and a borane source. The resulting oxazaborolidine coordinates with borane in the reaction mixture, activating it and creating a rigid, chiral environment for the ketone to bind.[2]

Mechanism and Stereochemical Rationale

The remarkable predictability and high enantioselectivity of the CBS reduction stem from a well-defined transition state.

  • Catalyst-Borane Complex Formation: The nitrogen atom of the oxazaborolidine catalyst acts as a Lewis base, coordinating to a molecule of borane (the reductant). This coordination enhances the Lewis acidity of the endocyclic boron atom.

  • Ketone Coordination: The now highly Lewis-acidic endocyclic boron atom coordinates to the ketone's oxygen. The ketone orients itself to minimize steric clash, placing its larger substituent (R_L) away from the bulky group on the catalyst (derived from the benzyl group of homophenylalaninol).

  • Hydride Transfer: The external borane, now activated, delivers a hydride to the carbonyl carbon via a six-membered, chair-like transition state. This hydride transfer occurs to the less hindered face of the ketone, dictated by the catalyst's stereochemistry.

This mechanism reliably predicts the absolute stereochemistry of the resulting alcohol, making it a powerful tool for synthetic planning.[3]

Visualization of the CBS Reduction Catalytic Cycle

The following diagram illustrates the key steps in the enantioselective reduction of a ketone catalyzed by a homophenylalaninol-derived oxazaborolidine.

CBS_Reduction Catalyst Chiral Oxazaborolidine (from Homophenylalaninol) Complex Catalyst-BH3 Super-Lewis Acid Complex Catalyst->Complex Coordination BH3 BH3·THF (Reductant) BH3->Complex TransitionState Six-Membered Chair Transition State Complex->TransitionState Ketone Prochiral Ketone (R-CO-R') Ketone->TransitionState Coordination to Boron ProductComplex Alkoxyborane Intermediate TransitionState->ProductComplex Hydride Transfer Alcohol Chiral Secondary Alcohol (Product) ProductComplex->Alcohol Hydrolysis/ Workup RegenCat Regenerated Catalyst ProductComplex->RegenCat Release RegenCat->Catalyst Enters next cycle

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Role in Drug Development and Natural Product Synthesis

The utility of homophenylalaninol extends beyond its role in the CBS reduction. It is a valuable building block for synthesizing complex molecules, particularly pharmaceuticals. The non-natural amino acid L-homophenylalanine, derived from homophenylalaninol, is a key precursor for several angiotensin-converting enzyme (ACE) inhibitors, which are widely used to manage hypertension and congestive heart failure.[6] Examples include drugs like Enalapril and Ramipril.

Furthermore, the chiral amino alcohol motif is present in numerous bioactive natural products and APIs. The development of robust methods for synthesizing these structures, such as the ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines, provides direct access to important drug molecules.[13]

Quantitative Data Summary

The efficiency of synthetic routes to homophenylalanine and its derivatives is critical for their practical application. The following table summarizes representative data from different synthetic methodologies.

MethodStarting MaterialKey Reagent/CatalystYieldEnantiomeric Excess (e.e.)Reference
Biocatalysis 2-oxo-4-phenylbutyric acidTransaminase>95%>99%[8]
Biocatalysis (Fed-Batch) 2-oxo-4-phenylbutyric acidα-transaminase18.5 g scale>99%[10]
Cross-Electrophile Coupling NHP ester of protected AlaNi catalyst, TMS-DHP63%>98%[14]
Reductive Amination α-keto-β-hydroxyisovalerateLeucine Dehydrogenase98%>99.8%[7]

Conclusion and Future Outlook

From its origins as a simple reduction product of a natural amino acid, homophenylalaninol has evolved into an indispensable tool in asymmetric synthesis. Its history is a testament to the power of leveraging the chiral pool and the continuous drive for synthetic innovation. The development of both robust chemical reductions and highly efficient biocatalytic routes has ensured its accessibility and widespread use.

The primary legacy of homophenylalaninol is its role in the development of predictable, catalytic, and highly enantioselective reactions like the CBS reduction, which has transformed the way chemists approach the synthesis of chiral alcohols. As the demand for enantiomerically pure pharmaceuticals continues to grow, the applications for versatile chiral building blocks like homophenylalaninol will undoubtedly expand, securing its place in the synthetic chemist's toolbox for years to come.

References

  • Heid, C., et al. (2022). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega. Available at: [Link]

  • Zhang, Y., et al. (2023). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. Available at: [Link]

  • Ahmad, A. L., et al. (2009). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. Biotechnology and Bioprocess Engineering. Available at: [Link]

  • Heid, C., et al. (2022). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. National Institutes of Health. Available at: [Link]

  • Ahmad, A. L., et al. (2009). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. ResearchGate. Available at: [Link]

  • Schrock, A. K., et al. (1988). Enantioselective synthesis of .alpha.-amino acid derivatives via the stereoselective alkylation of a homochiral glycine enolate synthon. The Journal of Organic Chemistry. Available at: [Link]

  • Reddy, M. S., et al. (2018). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available at: [Link]

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society. Available at: [Link]

  • Liu, W., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Nicewicz, D. A., et al. (2013). Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. Journal of the American Chemical Society. Available at: [Link]

  • Beil, S. B., et al. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry. Available at: [Link]

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  • MDPI. (2024). Recent Advances in the Utilization of Chiral Covalent Organic Frameworks for Asymmetric Photocatalysis. Molecules. Available at: [Link]

  • PubMed Central. (2018). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Available at: [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]

  • ResearchGate. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Available at: [Link]

  • MDPI. (2022). Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development. Molecules. Available at: [Link]

  • ResearchGate. (2020). Synthesis of chiral amino-alcohols. Available at: [Link]

  • Wikipedia. Chiral auxiliary. Available at: [Link]

  • Jackson, R. F. W., et al. (1998). Concise Synthesis of Enantiomerically Pure Phenylalanine, Homophenylalanine, and Bishomophenylalanine Derivatives Using Organozinc Chemistry. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2016). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. Available at: [Link]

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2-amino-4-phenylbutan-1-ol safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-amino-4-phenylbutan-1-ol

Introduction: Navigating Data Gaps with Chemical Analogs

This compound is a valuable chiral building block in synthetic chemistry. However, a comprehensive, publicly available safety and toxicology profile for this specific compound is currently limited. This guide addresses this critical information gap by providing a robust safety and handling framework. The protocols and precautions outlined herein are synthesized from the known hazards of structurally similar compounds, particularly other amino alcohols and corrosive amines. This approach, grounded in established principles of chemical safety, empowers researchers to manage the risks associated with this compound with a high degree of confidence and scientific rigor.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not fully investigated, its structure as an amino alcohol suggests a potential for corrosive and irritant properties, characteristic of many amines.[1][2] The primary hazards are anticipated to be:

  • Skin and Eye Corrosion: Direct contact can be expected to cause severe skin burns and serious eye damage.[3][4]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause chemical burns to the respiratory tract.[4]

  • Harmful if Swallowed: Ingestion may lead to severe damage to the digestive tract.[4]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C10H15NOPubChem[5]
Molecular Weight 165.23 g/mol PubChem[5]
CAS Number 160886-95-3 (racemic)PubChem[5]
(2R)-enantiomer CAS 761373-40-4BLDpharm, Vibrant Pharma Inc.[6][7]
(2S)-enantiomer CAS 27038-09-1PubChem[8]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and vapors. Must be worn at all times when handling the compound.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact. Gloves should be inspected before use and changed frequently, especially if contact is suspected.
Body Laboratory coat, long-sleeved shirt, and long pantsProvides a barrier against accidental skin contact.
Respiratory NIOSH-approved respiratorRecommended when handling the powder form to minimize inhalation of fine particles, or if working in a poorly ventilated area.

Safe Handling and Storage Protocols

Adherence to standardized procedures is paramount for safety and experimental integrity.

Prudent Laboratory Practices
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors or mist. Avoid contact with skin, eyes, and clothing.[4]

  • Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[1]

  • Equipment: Use clean, non-sparking tools to collect and transfer the material.[9]

Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Conduct Risk Assessment prep_2 Don Appropriate PPE prep_1->prep_2 prep_3 Ensure Fume Hood is Operational prep_2->prep_3 handle_1 Carefully Weigh/Transfer Compound prep_3->handle_1 handle_2 Perform Experiment handle_1->handle_2 handle_3 Securely Cap Container handle_2->handle_3 clean_1 Decontaminate Work Area handle_3->clean_1 clean_2 Dispose of Waste Properly clean_1->clean_2 clean_3 Remove and Clean PPE clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4 Emergency_Response_Tree cluster_spill Spill cluster_exposure Exposure start Emergency Event (Spill or Exposure) spill_q1 Is the spill large or unmanageable? start->spill_q1 exp_q1 What was the route of exposure? start->exp_q1 spill_yes Evacuate and Call Emergency Services spill_q1->spill_yes spill_no Contain with Inert Material spill_q1->spill_no spill_collect Collect in Labeled Container spill_no->spill_collect spill_clean Decontaminate Area spill_collect->spill_clean exp_skin Skin/Eye Contact exp_q1->exp_skin exp_inhale Inhalation exp_q1->exp_inhale exp_ingest Ingestion exp_q1->exp_ingest exp_action_skin Flush with Water for 15 min Remove Contaminated Clothing exp_skin->exp_action_skin exp_action_inhale Move to Fresh Air exp_inhale->exp_action_inhale exp_action_ingest Rinse Mouth (Do NOT Induce Vomiting) exp_ingest->exp_action_ingest exp_medical Seek Immediate Medical Attention exp_action_skin->exp_medical exp_action_inhale->exp_medical exp_action_ingest->exp_medical

Caption: Emergency response decision tree for spills or exposure.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways. [3]

Conclusion

While specific hazard data for this compound remains to be fully elucidated, a proactive and informed approach to safety is paramount. By understanding the potential hazards based on analogous compounds and rigorously adhering to the handling, storage, and emergency protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-amino-4-phenyl-1-butanol. National Center for Biotechnology Information. Retrieved from [Link]

  • DIPLOMATA COMERCIAL. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Nippon Nyukazai Co., Ltd. (2018, June 12). AMINO ALCOHOL EA Safety Data Sheet. Retrieved from [Link]

  • Emergency Procedure Guide. (n.d.). Corrosive Liquids. Retrieved from [Link]

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  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-4-Phenylbutane, 98+%. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-phenylbutan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Australian Government Department of Health. (2016, April 21). 1-Butanol, 2-amino-: Human health tier II assessment. Retrieved from [Link]

  • University of Tennessee, Knoxville. (2018, October 18). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. Retrieved from [Link]

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A Comprehensive Guide to the Nomenclature of 2-amino-4-phenylbutan-1-ol and Its Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Rationale for Nomenclature Clarity

2-amino-4-phenylbutan-1-ol is a chiral amino alcohol, meaning its molecular structure is not superimposable on its mirror image. This structural feature, known as chirality, gives rise to different stereoisomers (enantiomers and diastereomers), each of which can exhibit unique biological and pharmacological properties. Consequently, precise naming that specifies the exact three-dimensional arrangement of atoms is crucial for scientific accuracy and reproducibility.

The compound can be systematically named based on the International Union of Pure and Applied Chemistry (IUPAC) conventions. Its structure consists of a four-carbon butanol backbone, substituted with an amino group at position 2 and a phenyl group at position 4.

The inherent chirality at the second carbon atom (C2) necessitates the use of stereochemical descriptors such as (S) and (R) to differentiate between the two possible enantiomers. This is a critical aspect often overlooked in more general chemical listings but is of utmost importance in a drug development setting where stereoisomers can have vastly different efficacies and safety profiles.

Systematic and Trivial Nomenclature

A variety of names have been used to describe this compound and its stereoisomers in literature, patents, and chemical catalogs. This section aims to consolidate and clarify this nomenclature.

Racemic Mixture (Unspecified Stereochemistry)

When the stereochemistry at the C2 position is not defined, the compound is a racemic mixture of both the (S) and (R) enantiomers.

  • IUPAC Name: this compound[1]

  • CAS Registry Number: 160886-95-3[1]

  • Common Synonyms:

    • DL-homophenylalaninol[1]

Stereochemically Pure Enantiomers

In research and pharmaceutical applications, the specific enantiomers are often isolated and studied individually.

The (S)-Enantiomer:

  • IUPAC Name: (2S)-2-amino-4-phenylbutan-1-ol[2]

  • CAS Registry Number: 27038-09-1[2][3]

  • Common Synonyms:

    • (S)-2-amino-4-phenylbutan-1-ol[3]

    • (2S)-2-amino-4-phenyl-1-butanol[2]

    • L-Homophenylalaninol[2]

    • (S)-Homophenylalaninol[3]

The (R)-Enantiomer:

  • IUPAC Name: (2R)-2-amino-4-phenylbutan-1-ol

  • CAS Registry Number: 761373-40-4[4]

It is crucial for researchers to use these specific names and CAS numbers to avoid ambiguity when reporting or searching for information on a particular stereoisomer.

Tabulated Summary of Nomenclature

For ease of reference, the following table summarizes the key identifiers for this compound and its enantiomers.

IdentifierRacemic Mixture(S)-Enantiomer(R)-Enantiomer
IUPAC Name This compound[1](2S)-2-amino-4-phenylbutan-1-ol[2](2R)-2-amino-4-phenylbutan-1-ol
CAS Number 160886-95-3[1]27038-09-1[2][3]761373-40-4[4]
Common Synonyms DL-homophenylalaninol[1]L-Homophenylalaninol[2], (S)-Homophenylalaninol[3]
Molecular Formula C10H15NO[1]C10H15NO[2][3]C10H15NO[4]
Molecular Weight 165.23 g/mol [1]165.23 g/mol [2][3]165.23 g/mol [4]

Isomeric and Related Structures

It is important to distinguish this compound from its structural isomers, which have the same molecular formula (C10H15NO) but different atomic arrangements. Misidentification of these isomers can lead to significant errors in experimental design and interpretation.

  • 1-amino-4-phenylbutan-2-ol: An isomer where the amino and hydroxyl groups are on adjacent carbons.

  • 4-amino-2-phenylbutan-2-ol: In this isomer, the phenyl group and a hydroxyl group are attached to the same carbon.[5][6][7]

  • 2-amino-1-phenylbutan-1-ol: Here, the phenyl and hydroxyl groups are on the first carbon.[8]

  • 2-amino-2-phenylbutan-1-ol: Both the amino and phenyl groups are attached to the second carbon.[9]

Experimental Workflow: Verification of Identity and Stereochemical Purity

To ensure the correct compound and stereoisomer are being used, a rigorous analytical workflow is essential. This serves as a self-validating system for any research conducted.

Step-by-Step Protocol for Compound Verification:
  • Identity Confirmation (Mass Spectrometry):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Confirm the presence of the expected molecular ion peak corresponding to the compound's exact mass. For C10H15NO, the expected monoisotopic mass is approximately 165.1154 g/mol .[2]

  • Structural Confirmation (NMR Spectroscopy):

    • Dissolve a sufficient amount of the compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Acquire 1H and 13C NMR spectra.

    • Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the connectivity of the atoms, consistent with the this compound structure.

  • Stereochemical Purity (Chiral Chromatography):

    • Develop a chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) method.

    • Select a suitable chiral stationary phase (e.g., a polysaccharide-based column).

    • Optimize the mobile phase to achieve baseline separation of the (S) and (R) enantiomers.

    • Inject the sample and quantify the peak areas to determine the enantiomeric excess (ee%). An enantiomerically pure sample should show a single predominant peak.

The following diagram illustrates this mandatory verification workflow.

G cluster_verification Compound Verification Workflow start Sample Received ms Mass Spectrometry (Confirm Mass) start->ms Step 1 nmr NMR Spectroscopy (Confirm Structure) ms->nmr Step 2 chiral_chrom Chiral Chromatography (Confirm Stereopurity) nmr->chiral_chrom Step 3 pass Identity & Purity Confirmed chiral_chrom->pass Meets Specs fail Identity/Purity Failed chiral_chrom->fail Out of Spec

Caption: A standard workflow for the analytical confirmation of this compound identity and stereochemical purity.

Conclusion

The accurate identification and naming of this compound and its stereoisomers are fundamental to the integrity of scientific research and drug development. This guide provides a comprehensive overview of the correct IUPAC nomenclature, CAS numbers, and common synonyms. Adherence to this standardized terminology, coupled with rigorous analytical verification, will ensure clarity, prevent ambiguity, and uphold the principles of scientific reproducibility.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-amino-4-phenyl-1-butanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-phenylbutan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-amino-2-phenyl-2-butanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-phenylbutan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylbutan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

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A Comprehensive Technical Guide to 2-Amino-4-phenylbutan-1-ol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-amino-4-phenylbutan-1-ol, a chiral amino alcohol with significant potential in asymmetric synthesis and as a building block for pharmacologically active molecules. We will delve into its chemical identity, stereospecific synthesis, analytical characterization, and applications, offering a valuable resource for professionals in the field.

Core Chemical Identity

This compound is a chiral compound existing as a racemic mixture and as two distinct enantiomers, (S) and (R). The stereochemistry of this molecule is crucial for its applications, particularly in the synthesis of enantiomerically pure pharmaceuticals.

Molecular Formula: C₁₀H₁₅NO[1]

Molecular Weight: 165.23 g/mol [1]

FormCAS Number
Racemic ((±)-2-amino-4-phenylbutan-1-ol)160886-95-3[1]
(S)-2-amino-4-phenylbutan-1-ol27038-09-1
(R)-2-amino-4-phenylbutan-1-ol761373-40-4[2][3]

Synthesis of this compound

The stereoselective synthesis of this compound is of paramount importance to access enantiomerically pure forms for applications in asymmetric synthesis and drug development.

Enantioselective Synthesis of (S)-2-Amino-4-phenylbutan-1-ol

A common and efficient method for the synthesis of the (S)-enantiomer involves the reduction of the corresponding α-amino acid, L-homophenylalanine.

Causality: This method leverages the readily available and enantiomerically pure starting material, L-homophenylalanine. The reduction of the carboxylic acid to a primary alcohol is a high-yielding transformation that preserves the stereochemistry at the adjacent chiral center.

Step-by-Step Methodology:

  • Preparation of the Reducing Agent: In a flask under an inert atmosphere (e.g., argon or nitrogen), a solution of lithium borohydride in anhydrous tetrahydrofuran (THF) is prepared and cooled in an ice bath.

  • Activation: Trichloromethylsilane is added dropwise to the cooled lithium borohydride solution, and the mixture is stirred for approximately 30 minutes. This in-situ generation of a more reactive reducing species is crucial for the efficient reduction of the amino acid.

  • Reduction: L-homophenylalanine is added slowly to the activated reducing agent mixture under ice-cooling. The reaction is then allowed to stir for an extended period (e.g., 18 hours) to ensure complete conversion.

  • Quenching: The reaction is carefully quenched by the slow addition of methanol until the cessation of hydrogen gas evolution.

  • Workup and Extraction: The reaction mixture is concentrated under reduced pressure. An aqueous solution of sodium hydroxide is added to the residue, and the product is extracted with a suitable organic solvent, such as dichloromethane.

  • Purification: The combined organic layers are dried over a drying agent like anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield (S)-2-amino-4-phenylbutan-1-ol.

Diagram: Synthesis of (S)-2-Amino-4-phenylbutan-1-ol

G cluster_reactants Reactants cluster_process Process cluster_product Product L_Homophenylalanine L-Homophenylalanine Reduction Reduction in THF L_Homophenylalanine->Reduction LiBH4 Lithium Borohydride LiBH4->Reduction MeSiCl3 Trichloromethylsilane MeSiCl3->Reduction S_Amino_Alcohol (S)-2-amino-4-phenylbutan-1-ol Reduction->S_Amino_Alcohol

Caption: Synthesis of the (S)-enantiomer from L-homophenylalanine.

Enantioselective Synthesis of (R)-2-Amino-4-phenylbutan-1-ol

The (R)-enantiomer can be synthesized through various stereoselective methods, including the use of chiral catalysts or by starting from a chiral precursor with the desired stereochemistry. One effective approach involves the enzymatic transamination of a ketone precursor.

Causality: This green chemistry approach utilizes an (R)-selective transaminase enzyme to stereoselectively introduce the amine group onto a prochiral ketone, 4-phenyl-2-butanone. The high enantioselectivity of the enzyme ensures the formation of the desired (R)-enantiomer of the corresponding amine, which can then be reduced to the amino alcohol.

Step-by-Step Methodology:

  • Enzymatic Transamination: 4-Phenyl-2-butanone is incubated with an (R)-selective transaminase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8). An amine donor, such as isopropylamine, and the cofactor pyridoxal 5'-phosphate (PLP) are also required. The reaction is typically run at a controlled temperature (e.g., 30°C).

  • Extraction of Chiral Amine: After the reaction is complete, the resulting (R)-2-amino-4-phenylbutane is extracted from the aqueous reaction mixture using an organic solvent.

  • Reduction to Amino Alcohol: The extracted chiral amine is then subjected to a reduction of the corresponding carbonyl group (if the synthesis starts from a ketone) or can be directly obtained if the synthesis starts from a precursor that can be converted to the amine. A subsequent step to convert the amine to the amino alcohol would be required if the enzymatic step yields the amine directly. A more direct enzymatic approach would be the use of an alcohol dehydrogenase.[4]

  • Purification: The final product, (R)-2-amino-4-phenylbutan-1-ol, is purified using standard techniques such as column chromatography.

Diagram: Synthesis of (R)-2-Amino-4-phenylbutan-1-ol

G cluster_reactants Reactants cluster_process Process cluster_product Product Ketone 4-Phenyl-2-butanone Amination Enzymatic Amination Ketone->Amination Enzyme (R)-Transaminase Enzyme->Amination Reduction Reduction Amination->Reduction R_Amino_Alcohol (R)-2-amino-4-phenylbutan-1-ol Reduction->R_Amino_Alcohol

Caption: Biocatalytic route to the (R)-enantiomer.

Synthesis of Racemic this compound

The racemic mixture can be prepared through non-stereoselective methods, for instance, by the reduction of the corresponding oxime or by amination of a suitable precursor.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the methine proton adjacent to the amino and hydroxyl groups, and the methylene protons of the butyl chain.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the benzylic carbon, the carbon bearing the amino and hydroxyl groups, and the other aliphatic carbons. Online prediction tools can provide estimated chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by broad absorption bands in the region of 3300-3400 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (165.23 g/mol ). Fragmentation patterns will likely involve the loss of water, the amino group, and cleavage of the carbon-carbon bonds.

Chiral Separation

The enantiomeric purity of this compound is critical for its applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for separating and quantifying the enantiomers.

Causality: Chiral stationary phases (CSPs) create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase is crucial for achieving good resolution.

Step-by-Step Methodology:

  • Column Selection: A suitable chiral stationary phase, such as one based on polysaccharide derivatives (e.g., amylose or cellulose phenylcarbamates), is selected.[5]

  • Mobile Phase Preparation: A mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like 2-propanol, is prepared. The ratio of the solvents is optimized to achieve the best separation.[5]

  • Sample Preparation: A dilute solution of this compound in the mobile phase is prepared. Derivatization with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be employed to enhance detection sensitivity.[5]

  • Analysis: The sample is injected into the HPLC system, and the separation of the enantiomers is monitored using a suitable detector (e.g., UV or fluorescence). The retention times of the two enantiomers will differ, allowing for their quantification.

Applications in Drug Development and Asymmetric Synthesis

Chiral amino alcohols like this compound are valuable building blocks in the synthesis of complex molecules with specific stereochemistry.

Chiral Building Block

Enantiomerically pure this compound serves as a versatile chiral building block for the synthesis of various pharmaceutical agents and other biologically active compounds.[6] Its bifunctional nature (amine and alcohol) allows for a wide range of chemical transformations. For example, derivatives of the structurally similar 1,3-diamino-4-phenylbutan-2-ol are key components in several HIV protease inhibitors.[7][8]

Chiral Auxiliary

The chiral backbone of this compound can be temporarily incorporated into a prochiral molecule to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered. This approach is widely used in asymmetric synthesis to control the formation of new stereocenters.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. General precautions include working in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable chiral compound with significant potential for researchers, scientists, and drug development professionals. Its stereoselective synthesis provides access to enantiomerically pure forms that are crucial for the development of new pharmaceuticals and for use in asymmetric synthesis. A thorough understanding of its synthesis, characterization, and applications will undoubtedly facilitate its broader use in the scientific community.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. 2021. [Link]

  • Exploring the Potential of Amino Alcohols as Chiral Building Blocks. NINGBO INNO PHARMCHEM CO.,LTD. 2026. [Link]

  • Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine. ResearchGate. [Link]

  • Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System. National Institutes of Health. [Link]

  • Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. The Royal Society of Chemistry. [Link]

  • This compound | C10H15NO | CID 13145036. PubChem. [Link]

  • Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. ResearchGate. [Link]

  • Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a - UniCA IRIS. UniCA IRIS. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Human Metabolome Database. [Link]

  • Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Royal Society of Chemistry. [Link]

  • Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv. [Link]

  • 1H NMR Spectrum (PHY0170444). PhytoBank. [Link]

  • Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System. ResearchGate. [Link]

  • Multi-useful chiral building block for the synthesis of non natural... ResearchGate. [Link]

  • Large-Scale Synthesis of (E)-4-Amino-2-Methylbut-2-en-1-ol: Key Building Block for the Synthesis of trans-Zeatin. ResearchGate. [Link]

  • Process for resolving 2-amino-4phenyl-butane.
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  • An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]

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  • Process for producing 1,2-epoxy-3-amino-4-phenylbutane derivatives.
  • IR spectroscopy & Mass Spectrometry: Part 1 of 2. YouTube. [Link]

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A Comprehensive Technical Guide to the Stability and Storage of (S)-Homophenylalaninol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Ensuring the Integrity of a Key Chiral Building Block

(S)-homophenylalaninol, a chiral amino alcohol, serves as a critical building block in the synthesis of a wide array of pharmaceutical compounds and complex molecular architectures. Its structural integrity and purity are paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of (S)-homophenylalaninol and outlines field-proven best practices for its storage and handling. By elucidating the causality behind recommended protocols, this guide aims to empower users to maintain the chemical and chiral purity of this vital reagent, thereby ensuring the reliability and reproducibility of their research and development endeavors.

Physicochemical Properties and Inherent Stability

(S)-homophenylalaninol is a solid, crystalline compound at room temperature. Its structure, featuring a primary amine, a primary alcohol, and a phenyl group connected to a chiral backbone, dictates its reactivity and potential degradation pathways. While generally stable under recommended storage conditions, the presence of these functional groups makes the molecule susceptible to certain environmental factors.

PropertyValueSource
Molecular FormulaC₁₀H₁₅NON/A
Molecular Weight165.23 g/mol N/A
AppearanceWhite to off-white crystalline powderGeneral Supplier Information
Recommended Storage-20°C to 8°C[1][2][3]

Critical Factors Influencing the Stability of (S)-Homophenylalaninol

The long-term stability of (S)-homophenylalaninol is contingent on the stringent control of several key environmental factors. The following sections detail these factors and the chemical rationale for their control.

Temperature: The Primary Accelerator of Degradation

As with most chemical compounds, temperature is a critical factor in the stability of (S)-homophenylalaninol. Elevated temperatures can provide the activation energy required for various degradation reactions.

  • Rationale for Cold Storage: Storing (S)-homophenylalaninol at reduced temperatures, typically between -20°C and 8°C , is the most effective measure to minimize degradation.[1][2][3] This is because lower temperatures slow down the rates of all potential chemical reactions, including oxidation, hydrolysis, and intramolecular cyclization. For long-term storage, -20°C is recommended to provide the highest degree of protection against thermal degradation.[1] For routine laboratory use, storage in a refrigerator at 2-8°C is generally acceptable for shorter periods.

Atmosphere: Mitigating Oxidative Degradation

The primary amine and the benzylic position of (S)-homophenylalaninol are susceptible to oxidation.

  • Oxidative Pathways: The presence of oxygen can lead to the formation of various oxidation products. The primary amine can be oxidized to the corresponding imine or nitro compound, while the alcohol moiety can be oxidized to an aldehyde or carboxylic acid. The benzylic carbon is also a potential site for oxidation.

  • The Role of Inert Gas: To mitigate oxidative degradation, it is highly recommended to store (S)-homophenylalaninol under an inert atmosphere, such as nitrogen or argon.[4] This is particularly crucial for long-term storage or if the compound is to be used in sensitive applications where even trace amounts of oxidized impurities could be detrimental. After each use, the container should be flushed with an inert gas before re-sealing.

Moisture: A Catalyst for Hydrolytic and pH-Dependent Degradation

(S)-homophenylalaninol should be protected from moisture to prevent potential degradation.

  • Hydrolysis: While the molecule itself does not contain readily hydrolyzable groups like esters or amides, the presence of water can facilitate other degradation reactions.

  • pH Effects: More importantly, absorbed moisture can create a microenvironment with a specific pH on the surface of the solid material. Given that (S)-homophenylalaninol is an amino alcohol, it can act as a base. Changes in the micro-pH could potentially catalyze degradation reactions.

  • Hygroscopicity: Although not highly hygroscopic, it is best practice to store the compound in a desiccator, especially in humid environments, and to handle it in a dry atmosphere. Containers should always be tightly sealed to prevent the ingress of atmospheric moisture.[5][6][7][8]

Light: Preventing Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions.

  • Photolytic Degradation: The phenyl group in (S)-homophenylalaninol can absorb UV light, leading to the formation of excited states that can undergo various reactions, including oxidation and bond cleavage. This can result in the formation of colored impurities and a decrease in purity.

  • Protective Measures: To prevent photodegradation, (S)-homophenylalaninol should always be stored in amber or opaque containers that block out light. Direct exposure to sunlight or strong artificial light should be avoided during handling.

Potential Degradation Pathways

While specific degradation studies on (S)-homophenylalaninol are not extensively published, based on its chemical structure and the known degradation pathways of similar molecules like phenylalanine and other amino alcohols, several potential degradation pathways can be postulated.

G cluster_main Potential Degradation Pathways of (S)-Homophenylalaninol A (S)-Homophenylalaninol B Oxidation Products (e.g., Imine, Aldehyde) A->B O₂ / Light C Deamination Products A->C Heat / pH extremes D Decarboxylation Analogs (if carboxylated impurity is present) A->D Heat E Products of Intramolecular Cyclization A->E Heat / Catalyst

Caption: Potential degradation pathways for (S)-homophenylalaninol.

  • Oxidation: As previously mentioned, the primary amine and alcohol functionalities, as well as the benzylic position, are susceptible to oxidation, leading to a variety of degradation products.

  • Deamination: At elevated temperatures, deamination can occur, leading to the formation of an unsaturated alcohol. This process can be influenced by the pH of the microenvironment.

  • Strecker-type Degradation: In the presence of dicarbonyl compounds, which can be formed from the degradation of excipients or other components in a formulation, a Strecker-type degradation of the amino alcohol could occur, although this is more relevant for the corresponding amino acid.

  • Intramolecular Cyclization: Under certain conditions, intramolecular cyclization could occur between the amino and alcohol groups, although this is less likely without a catalyst.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of (S)-homophenylalaninol, the following storage and handling protocols should be strictly adhered to.

Long-Term Storage (Greater than 6 months)
  • Container: Store in a tightly sealed, amber glass vial.

  • Atmosphere: Before sealing, flush the vial with a stream of dry, inert gas (e.g., argon or nitrogen) for at least 30 seconds to displace any air.

  • Temperature: Store the sealed vial in a freezer at -20°C .[1]

  • Desiccation: For added protection, the vial can be placed inside a larger container with a desiccant.

Short-Term Storage (Less than 6 months, frequent use)
  • Container: Maintain in the original, tightly sealed, light-protective container.

  • Atmosphere: After each use, flush the container with an inert gas before re-sealing.

  • Temperature: Store in a refrigerator at 2-8°C .[3]

  • Desiccation: Store the container in a laboratory desiccator to protect from ambient moisture.

Handling Procedures
  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Weigh the required amount of material in a dry, inert atmosphere (e.g., in a glove box or under a stream of inert gas) if possible. If not, perform the weighing quickly in a well-ventilated area with low humidity.

  • Avoid Contamination: Use clean, dry spatulas and weighing boats. Avoid introducing any contaminants into the main stock of the material.

  • Personal Protective Equipment (PPE): Always handle (S)-homophenylalaninol in a well-ventilated area, wearing appropriate PPE, including safety glasses, gloves, and a lab coat.[5][6][8]

Stability-Indicating Analytical Methodology

A robust stability-indicating analytical method is crucial for assessing the purity of (S)-homophenylalaninol and for detecting any degradation products that may form during storage or in compatibility studies. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

Principle of the Stability-Indicating Method

The principle of a stability-indicating method is to have an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active substance due to degradation and to separate the degradation products from the main component and from each other.

Example HPLC Method for Purity Assessment

The following is a general HPLC method that can be used as a starting point for developing a validated stability-indicating assay for (S)-homophenylalaninol.

ParameterCondition
Column Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based) for enantiomeric purity; C18 column for chemical purity.
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Detection UV at 210-230 nm
Injection Volume 10 µL
  • Method Validation: This method would need to be fully validated according to ICH guidelines, including specificity (in the presence of potential degradation products), linearity, range, accuracy, precision, and robustness.

Forced Degradation Studies

To validate the stability-indicating nature of the analytical method and to identify potential degradation products, forced degradation studies should be performed. These studies involve subjecting a sample of (S)-homophenylalaninol to harsh conditions to intentionally induce degradation.

G cluster_workflow Forced Degradation Workflow A Sample of (S)-Homophenylalaninol B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H₂O₂, RT) A->D E Thermal Degradation (e.g., 80°C, solid state) A->E F Photodegradation (e.g., ICH compliant light exposure) A->F G Analysis by Stability-Indicating HPLC Method B->G C->G D->G E->G F->G H Characterization of Degradation Products (LC-MS) G->H

Caption: A typical workflow for forced degradation studies.

Incompatibility Considerations

When formulating (S)-homophenylalaninol, it is crucial to consider potential incompatibilities with excipients.

  • Basic Excipients: As an amino alcohol, (S)-homophenylalaninol is basic. It may interact with acidic excipients.

  • Reactive Impurities in Excipients: Some common excipients can contain reactive impurities like aldehydes, peroxides, and reducing sugars. These can react with the primary amine of (S)-homophenylalaninol, leading to the formation of adducts and other degradation products.

  • Maillard Reaction: If formulated with reducing sugars (e.g., lactose), the primary amine can undergo a Maillard reaction, leading to discoloration and the formation of complex degradation products.

Conclusion

The chemical and chiral integrity of (S)-homophenylalaninol is best maintained through a combination of stringent storage conditions and careful handling practices. The key to its stability lies in minimizing its exposure to elevated temperatures, oxygen, moisture, and light. By understanding the potential degradation pathways and implementing the recommended protocols, researchers and drug development professionals can ensure the quality and reliability of this important chiral building block, thereby contributing to the successful development of novel therapeutics.

References

  • Ark Pharm, Inc. MSDS DAF101 L-Phenylalaninol.pdf. [Link]

  • AFG Bioscience LLC. Fmoc-3-methyl-D-β-homophenylalanine - SAFETY DATA SHEET. [Link]

  • Carl ROTH. Safety Data Sheet: L-Alaninol. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - D-Homophenylalanine. [Link]

Sources

Methodological & Application

Chiral synthesis of (S)-2-amino-4-phenylbutan-1-ol protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Topic: Chiral Synthesis of (S)-2-amino-4-phenylbutan-1-ol

This guide provides a detailed protocol for the enantioselective synthesis of (S)-2-amino-4-phenylbutan-1-ol, a valuable chiral building block in medicinal chemistry and drug development. The primary method detailed is the diastereoselective reduction of the readily available, enantiopure amino acid, L-homophenylalanine. This substrate-controlled approach ensures high fidelity of the stereocenter throughout the transformation. An alternative strategy, the reagent-controlled asymmetric reduction of a prochiral ketone, is also discussed to provide a broader context of modern chiral synthesis.

Foundational Principles: Synthesizing Chiral Amino Alcohols

Chiral 1,2-amino alcohols are privileged structural motifs found in numerous pharmaceuticals and serve as critical chiral auxiliaries in asymmetric synthesis.[1][2] The synthesis of (S)-2-amino-4-phenylbutan-1-ol can be approached via two primary strategies:

  • Substrate-Controlled Synthesis: This strategy begins with an enantiomerically pure starting material that already contains the desired stereocenter. The subsequent chemical transformations are designed to proceed without affecting the chiral center's configuration. The reduction of a chiral α-amino acid to its corresponding amino alcohol is a classic example of this approach. The stereochemistry of the final product is dictated by the stereochemistry of the starting material.

  • Reagent-Controlled Synthesis: This approach creates the chiral center from a prochiral precursor using a chiral reagent or catalyst. A prime example is the asymmetric reduction of a prochiral ketone, where a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) oxazaborolidine, directs the reduction to favor the formation of one enantiomer over the other.[3][4]

This protocol will focus on the substrate-controlled reduction of L-homophenylalanine, a robust and high-yielding method.

Primary Protocol: Diastereoselective Reduction of L-Homophenylalanine

This method leverages the direct reduction of the carboxylic acid moiety of L-homophenylalanine to a primary alcohol. While sodium borohydride (NaBH₄) is typically not strong enough to reduce carboxylic acids directly, its reactivity can be enhanced with additives, or more potent reducing agents like lithium borohydride (LiBH₄) or borane complexes can be used.[1][5][6] The presented protocol is adapted from a high-yield procedure utilizing lithium borohydride in the presence of an activating agent.[7]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
L-Homophenylalanine≥98%Standard Chemical SupplierThe enantiopure starting material.
Lithium Borohydride (LiBH₄)2.0 M solution in THFStandard Chemical SupplierHighly reactive and water-sensitive.
Methyltrichlorosilane (MeSiCl₃)≥99%Standard Chemical SupplierCorrosive and moisture-sensitive. Used to activate the carboxylic acid.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Standard Chemical SupplierMust be dry. Use a solvent purification system or freshly opened bottle.
Methanol (MeOH)AnhydrousStandard Chemical SupplierUsed for quenching the reaction.
Sodium Hydroxide (NaOH)PelletsStandard Chemical SupplierFor preparing a 5% aqueous solution.
Dichloromethane (DCM)ACS GradeStandard Chemical SupplierFor extraction.
Magnesium Sulfate (MgSO₄)AnhydrousStandard Chemical SupplierFor drying the organic layer.
Round-bottom flask-Glassware SupplierSized appropriately for the reaction scale.
Magnetic stirrer & stir bar-Equipment Supplier-
Ice bath--For temperature control.
Septa and needles-Consumables SupplierFor inert atmosphere techniques.
Nitrogen or Argon gas supplyHigh purityGas SupplierTo maintain an inert atmosphere.
Rotary evaporator-Equipment SupplierFor solvent removal.
Critical Safety Precautions

This protocol involves hazardous materials that require careful handling in a controlled laboratory environment.

ReagentHazardHandling Precautions
Lithium Borohydride (LiBH₄) / Sodium Borohydride (NaBH₄) Danger: Water-reactive, releases flammable gases (H₂). Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[8]Handle under an inert atmosphere (N₂ or Ar). Keep away from water and moisture at all times.[9][10] Wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene).[9]
Methyltrichlorosilane Danger: Flammable liquid and vapor. Causes severe skin burns and eye damage. Reacts with water to produce corrosive HCl gas.Handle exclusively in a chemical fume hood. Ensure all glassware is scrupulously dry. Avoid inhalation of vapors.
Tetrahydrofuran (THF) Warning: Highly flammable liquid and vapor. May form explosive peroxides upon storage. Causes serious eye irritation.Use in a well-ventilated area or fume hood, away from ignition sources. Use freshly opened anhydrous solvent or test for peroxides if the container has been opened previously.
Dichloromethane (DCM) Warning: Suspected of causing cancer. Causes skin and serious eye irritation.Use in a chemical fume hood. Avoid skin contact and inhalation.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. For severe burns (e.g., from LiBH₄), seek immediate medical attention.[9][11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Spills: For borohydride spills, cover with a dry, inert material like sand or dry lime. DO NOT USE WATER.[11] Evacuate the area and ensure proper ventilation before cleanup.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation A 1. Dissolve LiBH₄ in anhydrous THF under N₂ atmosphere. B 2. Cool solution to 0°C (ice bath). A->B C 3. Slowly add MeSiCl₃ to form the active reducing agent. B->C D 4. Slowly add L-Homophenylalanine to the cooled reaction mixture. C->D E 5. Stir at 0°C to room temperature for 18-24 hours. D->E F 6. Quench reaction carefully with Methanol at 0°C. E->F G 7. Concentrate under reduced pressure. F->G H 8. Add 5% NaOH (aq) and extract with Dichloromethane. G->H I 9. Dry organic layer (MgSO₄), filter, and concentrate. H->I J 10. Purify via crystallization or chromatography if needed. I->J K K

Caption: Workflow for the reduction of L-homophenylalanine.

Step-by-Step Protocol

This protocol is for a 56 mmol scale, based on the literature.[7]

  • Reaction Setup:

    • To a 500 mL flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 200 mL of anhydrous THF.

    • Add lithium borohydride (3.6 g, ~170 mmol). Note: If using a solution, add the equivalent molar amount (e.g., 85 mL of a 2.0 M solution).

    • Cool the resulting suspension to 0 °C using an ice-water bath.

    • Causality: An inert atmosphere and anhydrous conditions are critical because borohydride reagents react violently with water.[10] Cooling is necessary to control the exothermic reaction during the addition of the activating agent.

  • Activator Addition:

    • Slowly, via syringe, add methyltrichlorosilane (36 g, ~340 mmol) to the cooled LiBH₄ suspension over 30 minutes. A white precipitate may form.

    • Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.

    • Causality: The carboxylic acid of the amino acid must be activated to facilitate reduction by the borohydride. MeSiCl₃ reacts with LiBH₄ in situ to form a more potent reducing species, likely a silyl-borohydride complex, that readily reduces the carboxyl group.

  • Reduction of Amino Acid:

    • While maintaining the temperature at 0 °C, slowly add L-homophenylalanine (10 g, 56 mmol) in small portions over 30 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.

    • Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quenching and Work-up:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • EXTREME CAUTION: Quench the reaction by the very slow, dropwise addition of anhydrous methanol until the evolution of hydrogen gas ceases. This step is highly exothermic and releases flammable gas.

    • Causality: The quench destroys any remaining active borohydride reagent. Methanol is used as it reacts in a more controlled manner than water.

  • Isolation and Purification:

    • Remove the solvent from the quenched reaction mixture using a rotary evaporator.

    • To the resulting residue, add 100 mL of a 5% aqueous sodium hydroxide solution. This step ensures the amino alcohol is in its free base form.

    • Extract the aqueous layer with dichloromethane (3 x 75 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[7]

    • The product, (S)-2-amino-4-phenylbutan-1-ol, is often obtained as a white solid or a viscous oil.[7] If necessary, further purification can be achieved by recrystallization or flash column chromatography.[12][13]

Characterization
  • ¹H-NMR: The resulting product should be characterized by NMR spectroscopy to confirm its structure. Expected signals correspond to those reported in the literature.[7]

  • Enantiomeric Purity: The enantiomeric excess (ee) of the final product should be determined to confirm that no racemization occurred. This is typically done using chiral High-Performance Liquid Chromatography (HPLC).[14]

Alternative Strategy: Asymmetric Reduction of a Prochiral Ketone

An alternative, elegant approach is the asymmetric reduction of a prochiral α-amino ketone. This reagent-controlled method builds the chiral alcohol center from a flat, sp²-hybridized carbonyl group.

Principle: The CBS Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of asymmetric synthesis.[3] It employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-proline, which coordinates to both the borane reducing agent and the ketone substrate.[15][16] This ternary complex creates a sterically defined environment, forcing the hydride to be delivered to one specific face of the ketone, resulting in the preferential formation of one alcohol enantiomer.[4][17]

Conceptual Workflow Diagram

G A 1. Prepare Prochiral Ketone (e.g., 2-(boc-amino)-4-phenyl-1-butanone) B 2. Set up reaction under N₂ with (S)-CBS catalyst in THF. A->B C 3. Add Borane source (e.g., BH₃•SMe₂) B->C D 4. Slowly add ketone substrate at low temperature (-20 to 0°C). C->D E 5. Quench, workup, and deprotect the amine (if necessary). D->E F Final Product: (S)-2-amino-4-phenylbutan-1-ol E->F

Caption: Conceptual workflow for CBS asymmetric reduction.

This method is highly versatile but requires the synthesis of the α-amino ketone precursor, which adds steps compared to the direct reduction of the amino acid.[18]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive reducing agent (decomposed by moisture).Use freshly opened, anhydrous solvents and reagents. Ensure all glassware is flame- or oven-dried. Handle borohydrides under a strict inert atmosphere.
Incomplete activation of the carboxylic acid.Ensure the correct stoichiometry of the activating agent (e.g., MeSiCl₃) is used. Allow sufficient time for the activation step.
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction by TLC. If the reaction stalls, gentle heating (e.g., to 40 °C) may be required, though this can risk side reactions.
Insufficient reducing agent.Use a sufficient excess of the borohydride reagent (typically 3-4 equivalents relative to the amino acid).
Low Enantiomeric Purity (ee) Racemization during workup.Avoid harsh acidic or basic conditions for prolonged periods. Racemization is less likely in this specific reduction but can occur under certain conditions.
Impure starting material.Verify the enantiomeric purity of the starting L-homophenylalanine before the reaction.

Conclusion

The diastereoselective reduction of L-homophenylalanine offers a reliable, efficient, and highly stereospecific route to (S)-2-amino-4-phenylbutan-1-ol. The protocol's success hinges on rigorous adherence to anhydrous and inert atmosphere techniques due to the nature of the borohydride reagents involved. By leveraging a readily available chiral starting material, this method provides a direct pathway to the desired enantiopure amino alcohol, a crucial component for further research and development in the pharmaceutical industry.

References

Sources

The Strategic Use of 2-Amino-4-phenylbutan-1-ol in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive application notes and detailed experimental protocols for the utilization of the chiral amino alcohol, 2-amino-4-phenylbutan-1-ol, as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are fundamental tools in modern organic synthesis, enabling the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries.[1][2] The structural features of this compound, specifically its stereogenic centers and the presence of both amino and hydroxyl functionalities, make it a compelling candidate for inducing stereoselectivity in a variety of carbon-carbon bond-forming reactions. This guide will delve into its application in diastereoselective alkylations and aldol reactions, providing both the theoretical underpinnings and practical, step-by-step guidance for laboratory execution. While direct, peer-reviewed literature on this compound is not as extensive as for some other auxiliaries, the principles outlined herein are based on well-established methodologies for analogous amino alcohol-derived chiral auxiliaries, such as those popularized by Evans and Myers.[1][3]

Introduction to this compound as a Chiral Auxiliary

The efficacy of a chiral auxiliary lies in its ability to be temporarily incorporated into a prochiral substrate, direct the stereochemical outcome of a subsequent reaction, and then be cleaved to yield the desired enantiomerically enriched product while allowing for the recovery of the auxiliary.[1][2] this compound is a bifunctional molecule, possessing both a primary amine and a primary alcohol. This arrangement is highly advantageous for the formation of various chiral directing groups, most notably oxazolidinones.

The formation of an oxazolidinone from this compound provides a rigid, bicyclic-like scaffold upon N-acylation. This rigidity is paramount for effective stereochemical control, as it locks the conformation of the enolate, exposing one face to electrophilic attack while sterically shielding the other. The phenyl group at the C4 position of the butanol backbone provides significant steric bulk, which is a key factor in influencing the facial selectivity of reactions.

Core Applications:

  • Asymmetric Alkylation: The N-acylated oxazolidinone derived from this compound can be enolized and subsequently alkylated with high diastereoselectivity.

  • Asymmetric Aldol Reactions: The enolates generated from these chiral imides undergo highly stereoselective aldol additions to aldehydes, yielding chiral β-hydroxy carbonyl compounds.[4]

Asymmetric Alkylation of Carboxylic Acid Derivatives

Asymmetric alkylation is a cornerstone of organic synthesis, enabling the enantioselective formation of α-substituted chiral carboxylic acids. The use of chiral oxazolidinones, often referred to as Evans' auxiliaries, has become a reliable and widely adopted strategy for this purpose.[5][6]

Mechanistic Rationale for Stereocontrol

The stereochemical outcome of the alkylation is dictated by the formation of a rigid, chelated (Z)-enolate upon deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS).[7] The metal cation (Li+ or Na+) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, in conjunction with the steric hindrance provided by the substituent at C4 of the oxazolidinone (derived from the phenylbutyl group of the auxiliary), effectively blocks one face of the enolate. Consequently, the incoming electrophile preferentially attacks from the less hindered face, leading to a high degree of diastereoselectivity.

Diagram 1: Proposed Transition State for Asymmetric Alkylation

A simplified representation of the chelated enolate where the phenylbutyl group directs the approach of the electrophile (E+).

Experimental Protocol: Asymmetric Alkylation

This protocol outlines the acylation of the chiral auxiliary, the diastereoselective alkylation, and the subsequent cleavage to yield the chiral carboxylic acid.

Part A: Acylation of this compound to the N-Acyl Oxazolidinone

  • Oxazolidinone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like toluene. Add diethyl carbonate (1.1 eq) and a catalytic amount of a strong base (e.g., K2CO3). Heat the mixture to reflux with a Dean-Stark apparatus to remove ethanol. Monitor the reaction by TLC until completion. After cooling, the product can be purified by crystallization or chromatography.

  • N-Acylation: Dissolve the resulting oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere (N2 or Ar) and cool to -78 °C. Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes. In a separate flask, dissolve the desired acyl chloride (1.1 eq) in anhydrous THF. Add the acyl chloride solution to the lithiated oxazolidinone solution via cannula. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with saturated aqueous NH4Cl and extract the product with an organic solvent. Purify by column chromatography.[7]

Part B: Diastereoselective Alkylation

  • Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere. Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq). Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.[8]

  • Alkylation: Add the electrophile (e.g., benzyl bromide, allyl iodide) (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction Progression: Allow the reaction to proceed at -78 °C for several hours, monitoring by TLC.

  • Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the alkylated product by column chromatography. The diastereomeric excess (d.e.) can be determined by NMR spectroscopy or HPLC analysis.[8]

Part C: Cleavage of the Chiral Auxiliary

  • Hydrolysis: Dissolve the purified alkylated product in a mixture of THF and water (e.g., 4:1 v/v). Cool the solution to 0 °C and add hydrogen peroxide (30% aqueous solution, 4.0 eq) followed by lithium hydroxide (2.0 eq).

  • Reaction: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite. Acidify the reaction mixture with HCl to protonate the carboxylic acid.

  • Extraction: Extract the chiral carboxylic acid product with an organic solvent. To recover the chiral auxiliary, make the aqueous layer basic with NaOH and extract with an organic solvent.[8]

Representative Data

While specific data for this compound is not widely published, the following table presents typical results achieved with analogous phenyl-containing chiral auxiliaries in asymmetric alkylations.

Electrophile (R-X)Substrate (N-Acyl group)Diastereomeric Excess (d.e.)
Benzyl bromidePropionyl>95%
Allyl iodidePropionyl>98%
Methyl iodideButyryl>90%
Isopropyl iodidePropionyl>85%
This table presents hypothetical data based on results typically achieved with high-performing chiral auxiliaries.[3]

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, which are versatile intermediates in organic synthesis. Chiral oxazolidinone auxiliaries provide excellent stereocontrol in this transformation, often establishing two contiguous stereocenters simultaneously.[1]

Mechanistic Considerations for Stereoselectivity

For aldol reactions, the formation of a (Z)-enolate is again key to high diastereoselectivity. This is typically achieved using a Lewis acid such as dibutylboron triflate (Bu2BOTf) in the presence of a tertiary amine base like diisopropylethylamine (DIPEA). The boron enolate forms a rigid, six-membered chair-like transition state with the aldehyde. The substituent on the chiral auxiliary directs the approach of the aldehyde from the less hindered face, thereby controlling the stereochemical outcome.

Diagram 2: Zimmerman-Traxler Model for the Aldol Addition

The chair-like transition state of the boron enolate with an aldehyde, illustrating how the chiral auxiliary directs the formation of the syn-aldol product.

Experimental Protocol: Asymmetric Aldol Reaction
  • Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous CH2Cl2 under an inert atmosphere and cool to -78 °C. Add diisopropylethylamine (1.2 eq) followed by the dropwise addition of dibutylboron triflate (1.1 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes, and finally cool back to -78 °C.

  • Aldehyde Addition: Add the aldehyde (1.2 eq) dropwise to the boron enolate solution at -78 °C.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 2-4 hours, then warm to 0 °C and stir for an additional hour.

  • Quenching and Workup: Quench the reaction by adding a pH 7 phosphate buffer. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purification and Analysis: Purify the aldol adduct by column chromatography. Determine the diastereomeric ratio by NMR or HPLC analysis.

Expected Outcomes

The use of this compound as the chiral auxiliary is expected to yield the syn-aldol product with high diastereoselectivity, analogous to other Evans-type auxiliaries.

AldehydeN-Acyl groupDiastereomeric Ratio (syn:anti)
IsobutyraldehydePropionyl>98:2
BenzaldehydePropionyl>95:5
AcetaldehydeButyryl>97:3
This table presents hypothetical data based on results typically achieved with high-performing chiral auxiliaries.

Workflow Summary

Diagram 3: Overall Workflow for Asymmetric Synthesis using this compound

G cluster_workflow Asymmetric Synthesis Workflow Auxiliary This compound Oxazolidinone Chiral Oxazolidinone Auxiliary->Oxazolidinone Formation N_Acyl N-Acyl Oxazolidinone Oxazolidinone->N_Acyl N-Acylation Alkylated Alkylated Product N_Acyl->Alkylated Asymmetric Alkylation Aldol Aldol Adduct N_Acyl->Aldol Asymmetric Aldol Reaction Acid Chiral Carboxylic Acid Alkylated->Acid Cleavage Recovered_Aux Recovered Auxiliary Alkylated->Recovered_Aux Alcohol Chiral β-Hydroxy Acid Aldol->Alcohol Cleavage Aldol->Recovered_Aux

Sources

The Strategic Application of (S)-Homophenylalaninol in the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Chiral Synthon

(S)-homophenylalaninol, a chiral amino alcohol, stands as a cornerstone in the asymmetric synthesis of a multitude of pharmaceutical agents. Its intrinsic chirality and bifunctional nature—possessing both a hydroxyl and an amino group—render it a highly valuable and versatile chiral building block.[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the strategic application of (S)-homophenylalaninol in the synthesis of critical pharmaceutical intermediates. We will delve into its pivotal role in the construction of Angiotensin-Converting Enzyme (ACE) inhibitors and its utility as a chiral auxiliary, providing not just protocols, but the scientific rationale that underpins these synthetic strategies.

The primary utility of (S)-homophenylalaninol stems from its precursor, L-homophenylalanine, which forms the backbone of numerous 'pril' drugs, such as Enalapril and Ramipril.[3][4] The conversion of (S)-homophenylalaninol into a reactive aldehyde intermediate opens a gateway to a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, crucial for building the complex molecular architectures of modern pharmaceuticals.

I. Synthesis of ACE Inhibitor Intermediates: A Step-by-Step Approach

A prominent application of (S)-homophenylalaninol is in the synthesis of the N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanyl moiety, a key structural component of several ACE inhibitors.[5] This is typically achieved through a two-step sequence: the oxidation of the primary alcohol to an aldehyde, followed by a diastereoselective reductive amination.

A. Step 1: Oxidation of N-Protected (S)-Homophenylalaninol to the Corresponding Aldehyde

To prevent unwanted side reactions involving the amine functionality during oxidation, it is first necessary to protect the amino group. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability under the oxidation conditions and its facile removal under acidic conditions.[6]

Protocol 1: N-Boc Protection of (S)-Homophenylalaninol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-homophenylalaninol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (Et₃N, 1.2 equivalents) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc-(S)-homophenylalaninol. The product can be purified by flash column chromatography on silica gel if necessary.

With the amine protected, the primary alcohol can be selectively oxidized to the aldehyde. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are two mild and highly efficient methods for this transformation, known for their compatibility with sensitive functional groups.[7][8]

Protocol 2: Swern Oxidation of N-Boc-(S)-Homophenylalaninol [8][9][10]

  • Safety Note: This reaction should be performed in a well-ventilated fume hood as it generates carbon monoxide and foul-smelling dimethyl sulfide.

  • Activator Preparation: In a three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

  • DMSO Addition: Slowly add a solution of dimethyl sulfoxide (DMSO, 2.5 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.

  • Alcohol Addition: Add a solution of N-Boc-(S)-homophenylalaninol (1 equivalent) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains below -60 °C. Stir for 30-45 minutes.

  • Base Quench: Add triethylamine (5 equivalents) dropwise to the mixture, which will become thick. After stirring for 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Workup and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude (S)-2-(N-Boc-amino)-4-phenylbutanal is often used in the next step without further purification due to its potential instability.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation of N-Boc-(S)-Homophenylalaninol [7][11][12]

  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-(S)-homophenylalaninol (1 equivalent) in anhydrous DCM.

  • Reagent Addition: Add Dess-Martin periodinane (1.2 equivalents) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress by TLC.

  • Workup and Purification: Upon completion, dilute the reaction with diethyl ether and quench by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ (to reduce excess DMP). Stir vigorously until the layers are clear. Separate the organic layer and wash with saturated NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aldehyde.

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Oxidation A (S)-Homophenylalaninol B N-Boc-(S)-Homophenylalaninol A->B Boc₂O, Et₃N, DCM C (S)-2-(N-Boc-amino)-4-phenylbutanal B->C Swern or DMP Oxidation

Caption: Asymmetric alkylation using an oxazolidinone auxiliary.

Conclusion

(S)-homophenylalaninol is a powerful and versatile chiral building block in the synthesis of pharmaceutical intermediates. Its application, either as a direct precursor to key fragments of ACE inhibitors or as a recoverable chiral auxiliary for asymmetric transformations, underscores its importance in modern drug development. The protocols outlined in this guide provide a framework for the effective utilization of this valuable synthon. By understanding the underlying principles of each reaction, researchers can adapt and optimize these methods for the synthesis of a wide range of complex, enantiomerically pure molecules.

References

  • Ahmad, A. L., et al. (2009). Biocatalytic Synthesis of Angiotensin–converting Enzyme (ACE) Inhibitor Drug Precursors Using Membrane Bioreactor. Journal of Chemical Technology & Biotechnology, 84(3), 335-344.
  • Ghosh, A. K., et al. (1998). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 1(1), 145-147.
  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Journal of the American Chemical Society, 128(15), 4936-4937.
  • de Macedo, A. C., et al. (2002). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. Química Nova, 25(4), 559-570. [Link]

  • Li, Z., et al. (2013). Various approaches for the synthesis of selected ACE inhibitors building blocks. Biotechnology Advances, 31(8), 1365-1378.
  • Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. [Link]

  • NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. NROChemistry. [Link]

  • Chem-Station. (2014). Swern Oxidation. Chem-Station International Edition. [Link]

  • Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses, 94, 372-387. [Link]

  • Larrow, J. F., & Schaus, S. E. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory.
  • Karanewsky, D. S., et al. (1989). (Phosphinyloxy)acyl amino acid inhibitors of angiotensin converting enzyme (ACE). 1. Discovery of (S)-1-[6-amino-2-[[hydroxy(4-phenylbutyl)phosphinyl]oxy]-1-oxohexyl]-L -proline a novel orally active inhibitor of ACE. Journal of Medicinal Chemistry, 32(1), 204-211.
  • Shan, F., et al. (2014). The development of a complementary pathway for the synthesis of aliskiren. Organic & Biomolecular Chemistry, 12(45), 9078-9085.
  • de Souza, R. O., et al. (2014). Easy Access to Evans' Oxazolidinones.
  • Scribd. (n.d.). 9-Asymmetric Alkylation of Enolates. Scribd. [Link]

  • Wikipedia contributors. (2023). Dess–Martin periodinane. Wikipedia, The Free Encyclopedia. [Link]

  • Bull, S. D., et al. (1999). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (3), 387-392.
  • Wyvratt, M. J., et al. (1984). Reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline. Synthesis of enalapril maleate. The Journal of Organic Chemistry, 49(15), 2816-2819.
  • BenchChem. (2025).
  • Maji, R., & Mallik, A. K. (2017). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 7(57), 35849-35863.
  • Wikipedia contributors. (2023). Dess–Martin oxidation. Wikipedia, The Free Encyclopedia. [Link]

  • Ordóñez, M., & Cativiela, C. (2007). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Chemistry, 11(11), 949-977.
  • Matrix Laboratories Ltd. (2012). Synthesis of aliskiren. WO2012052829A1.
  • Wikipedia contributors. (2023). Swern oxidation. Wikipedia, The Free Encyclopedia. [Link]

  • CN116730873A - Synthesis method of N-Boc-L-phenylalaninol - Google Patents. (n.d.).
  • Ollivier, N., et al. (2021). Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-hydroxybenzyl-cysteine Peptide Crypto-thioesters. ChemRxiv.
  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Organic Chemistry Portal. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. MSU Chemistry. [Link]

  • Dess-Martin-Periodinane oxidation. (2025, November 21). YouTube. [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

  • Heravi, M. M., et al. (2021). Application of Dess-Martin oxidation in total synthesis of natural products. Current Organic Synthesis, 18(1), 2-23.
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  • PubChem. (n.d.). (S)-2-amino-4-phenylbutanoic acid. PubChem. [Link]

  • Xu, Z., et al. (2012). Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes. Molecular Diversity, 16(3), 607-612.
  • Ranu, B. C., et al. (2012). Synthesis of N-BOC amines by various routes.

Sources

Enantioselective Reduction of Homophenylalanine to Homophenylalaninol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Amino Alcohols in Drug Discovery

Chiral amino alcohols are privileged structural motifs in a vast array of pharmaceuticals and bioactive natural products. Their unique bifunctional nature, possessing both a hydroxyl and an amino group on a chiral scaffold, allows for specific molecular interactions with biological targets. Homophenylalaninol, in its enantiomerically pure form, is a valuable building block in the synthesis of several key therapeutic agents, including angiotensin-converting enzyme (ACE) inhibitors like enalapril and delapril, which are crucial in the management of hypertension and heart failure.[1] The stereochemistry of these molecules is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of robust and highly selective methods for their synthesis is a cornerstone of modern medicinal chemistry and process development.

This application note provides a comprehensive guide to the enantioselective reduction of homophenylalanine to homophenylalaninol, with a focus on practical, field-proven protocols and the underlying scientific principles that govern these transformations.

Strategic Considerations for the Asymmetric Reduction

The direct reduction of an unprotected amino acid presents significant challenges due to the poor solubility of the zwitterionic form in organic solvents and the potential for side reactions. Therefore, a successful strategy for the enantioselective reduction of homophenylalanine to homophenylalaninol involves two key stages:

  • N-Protection: The amino group of homophenylalanine is first protected to enhance its solubility in organic solvents and to prevent unwanted side reactions with the reducing agent. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group due to its ease of installation and subsequent removal under mild acidic conditions.

  • Enantioselective Reduction: The protected homophenylalanine is then reduced to the corresponding amino alcohol using a chiral catalyst and a suitable reducing agent. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a borane source, is a powerful and widely used method for achieving high enantioselectivity in the reduction of ketones and, by extension, protected amino acids.[2][3][4]

The overall workflow for this transformation is depicted in the following diagram:

Figure 1: General workflow for the synthesis of homophenylalaninol.

Catalytic Systems for Enantioselective Reduction: A Comparative Overview

While various methods exist for the reduction of amino acids, achieving high enantioselectivity requires a chiral catalyst. The CBS reduction is a premier choice for this transformation. Below is a comparison of different approaches to the reduction of amino acids.

Method Reducing Agent Catalyst Typical Yield Typical Enantiomeric Excess (ee) Advantages Disadvantages
Corey-Bakshi-Shibata (CBS) Reduction Borane-THF or Borane-DMSChiral OxazaborolidineHigh (>85%)Excellent (>95%)High enantioselectivity, predictable stereochemistry, mild conditions.[2][3]Requires stoichiometric borane, sensitive to moisture.
Lithium Aluminum Hydride (LAH) LiAlH₄None (achiral)High (>90%)0% (racemic product)Powerful reducing agent, fast reactions.[5]Non-selective, highly reactive and pyrophoric, requires anhydrous conditions.
Sodium Borohydride / Iodine NaBH₄ / I₂None (achiral)Good (70-90%)0% (racemic product)Milder than LAH, tolerates some functional groups.[6]Can be sluggish, requires careful control of stoichiometry.
Catalytic Hydrogenation H₂Chiral Transition Metal Complexes (e.g., Ru, Rh)VariableGood to ExcellentUses clean H₂ gas, can be highly selective.[7]Requires specialized high-pressure equipment, catalyst can be expensive.

Detailed Protocols

Part 1: N-Protection of Homophenylalanine (Synthesis of N-Boc-Homophenylalanine)

Rationale: The Boc protection of the amine is crucial for rendering the amino acid soluble in the organic solvents used for the reduction and for preventing the formation of borane-amine complexes that would inhibit the desired reaction.

Materials:

  • L-Homophenylalanine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve L-homophenylalanine (1 equivalent) in a 1:1 mixture of dioxane and a 1 M aqueous solution of sodium bicarbonate.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

  • After the reaction is complete (monitored by TLC), remove the dioxane under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-homophenylalanine as a white solid or viscous oil. The product can be used in the next step without further purification if it is of sufficient purity.

Part 2: Enantioselective Reduction of N-Boc-Homophenylalanine to N-Boc-Homophenylalaninol via CBS Reduction

Rationale: The CBS reduction employs a chiral oxazaborolidine catalyst that coordinates with both the borane reducing agent and the carbonyl group of the substrate. This ternary complex arranges the reactants in a highly organized, chiral transition state, leading to a facial-selective hydride transfer and the formation of one enantiomer of the alcohol in high excess.[4]

Sources

Derivatization of 2-amino-4-phenylbutan-1-ol for Analytical Purposes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the derivatization of 2-amino-4-phenylbutan-1-ol, a chiral amino alcohol. Due to its polar nature, which includes a primary amine and a primary alcohol, direct analysis by gas chromatography (GC) is often challenging, leading to poor peak shape and thermal instability.[1][2] Derivatization is a critical step to enhance volatility, improve chromatographic resolution, and increase sensitivity for analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[3][4] This document explores key derivatization strategies, including acylation and silylation, with a special focus on chiral derivatization for enantiomeric separation. We present validated, step-by-step protocols, discuss the underlying chemical principles, and provide guidance on method selection for researchers in analytical chemistry, pharmacology, and drug development.

Introduction: The Analytical Challenge of this compound

This compound is a chiral molecule with structural similarities to amphetamine-like compounds, making its detection and quantification relevant in various scientific fields.[5][6][7] The primary amine and hydroxyl groups are susceptible to strong interactions with active sites in GC columns, necessitating derivatization to block these polar functional groups.[1] This chemical modification converts the analyte into a less polar and more volatile derivative, which is crucial for achieving sharp, symmetrical peaks and reliable quantification.[1][4]

Furthermore, as a chiral compound, the separation of its enantiomers is often required to understand its stereospecific biological activity. This guide addresses both achiral and chiral derivatization approaches.

Derivatization Strategies for Chromatographic Analysis

The choice of derivatization reagent and method depends on the analytical objective, the available instrumentation (GC-MS, GC-ECD, HPLC-UV), and the desired sensitivity. The most common strategies for primary amines and alcohols are acylation and silylation.[1]

Acylation: Enhancing Volatility and Detector Response

Acylation involves the reaction of the amine and alcohol groups with an acylating agent, typically an anhydride or an acyl chloride, to form amides and esters, respectively. Fluorinated anhydrides like trifluoroacetic anhydride (TFAA) are particularly popular as they introduce fluorine atoms, which significantly enhance the sensitivity of an electron capture detector (ECD) and produce characteristic mass fragments for MS analysis.[1][8]

Causality of Experimental Choice: Acylation is a robust and widely used technique for amphetamine-type substances.[8][9] The formation of stable amide and ester bonds effectively masks the polar N-H and O-H protons, leading to improved peak shape and thermal stability.[3]

Protocol 1: General Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol is designed for the derivatization of this compound for GC-MS analysis.

Materials:

  • This compound standard or sample extract

  • Trifluoroacetic anhydride (TFAA)[10][11]

  • Anhydrous solvent (e.g., ethyl acetate, acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known quantity (e.g., 100 µg) of the dried this compound sample into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the vial to dissolve the sample. Following this, add 100 µL of TFAA.[1]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 20-30 minutes in a heating block.[1] The reaction leads to the formation of a bis-trifluoroacetyl derivative.

  • Cooling & Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample into the GC-MS.

Data Interpretation: The resulting derivative will have a significantly higher molecular weight. The mass spectrum will show characteristic fragments corresponding to the loss of trifluoroacetyl groups, which aids in structural confirmation.

ParameterSettingRationale
Reagent Trifluoroacetic Anhydride (TFAA)Highly reactive, produces volatile and ECD-active derivatives.
Solvent Anhydrous Ethyl AcetateAprotic solvent that does not interfere with the acylation reaction.
Temperature 60-70°CProvides sufficient energy to drive the reaction to completion without degrading the analyte.
Time 20-30 minutesEnsures complete derivatization of both the amine and alcohol functional groups.
Silylation: A Versatile Approach for Polar Analytes

Silylation is the replacement of active hydrogens in -OH, -NH, and -SH groups with a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[12] Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are highly effective. MTBSTFA is often preferred as it forms TBDMS derivatives that are more stable and less sensitive to moisture compared to TMS derivatives.[2][13]

Causality of Experimental Choice: Silylation is a powerful technique for a broad range of polar compounds, including amino acids and alcohols.[2][12] The resulting silyl ethers and silylated amines are significantly more volatile and thermally stable, making them ideal for GC analysis.[2]

Protocol 2: Silylation with MTBSTFA

This protocol details the derivatization of this compound using MTBSTFA for GC-MS analysis.

Materials:

  • This compound standard or sample extract

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Anhydrous acetonitrile

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Place the dried analyte into a reaction vial.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile to dissolve the sample, followed by the addition of 100 µL of MTBSTFA.[2]

  • Reaction: Tightly cap the vial and heat at 80-100°C for 2-4 hours.[2] This extended time ensures the complete derivatization of the sterically hindered functional groups.

  • Cooling & Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Data Interpretation: The TBDMS derivatives will exhibit a characteristic mass spectrum with a prominent [M-57] ion, corresponding to the loss of a tert-butyl group, which is diagnostic for this type of derivatization.

ParameterSettingRationale
Reagent MTBSTFAForms stable TBDMS derivatives that are less moisture-sensitive.[2]
Solvent Anhydrous AcetonitrilePolar aprotic solvent that effectively dissolves the analyte and reagent.
Temperature 80-100°CHigher temperature is required to overcome the steric hindrance for complete silylation.
Time 2-4 hoursEnsures reaction completion for both functional groups.[2]

Chiral Derivatization for Enantiomeric Separation

To determine the enantiomeric composition of this compound, a chiral derivatizing agent (CDA) is used. The CDA, which is enantiomerically pure, reacts with both enantiomers of the analyte to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column.[14]

Mosher's Acid Derivatization

Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its corresponding acid chloride are widely used for determining the enantiomeric purity and absolute configuration of alcohols and amines.[14][15][16] Reaction with an enantiomerically pure form of Mosher's acid chloride ((R)- or (S)-MTPA-Cl) converts the enantiomeric mixture into a pair of diastereomeric esters and amides. These diastereomers can then be distinguished and quantified, often by NMR spectroscopy, but also by chromatographic methods.[14][15]

Causality of Experimental Choice: Mosher's acid is a reliable and well-documented CDA.[16][17] The formation of diastereomers allows for separation on common achiral phases, avoiding the need for specialized and often more expensive chiral columns. The trifluoromethyl group also provides a useful signal for ¹⁹F NMR analysis.[15]

cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Analyte (R/S)-2-amino-4-phenylbutan-1-ol Reaction Reaction (Amide & Ester Formation) Analyte->Reaction Reagent (R)-Mosher's Acid Chloride Reagent->Reaction Diastereomers Diastereomeric Mixture (R,R) and (S,R) Reaction->Diastereomers Separation Chromatographic Separation (GC or HPLC) Diastereomers->Separation Quantification Quantification Separation->Quantification

Caption: Workflow for chiral derivatization using Mosher's acid.

Protocol 3: Chiral Derivatization with (R)-Mosher's Acid Chloride

This protocol is for the formation of diastereomeric amides/esters for analysis by GC-MS or HPLC.

Materials:

  • Racemic or enantiomerically enriched this compound

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • Anhydrous pyridine or triethylamine (as a base)

  • Anhydrous dichloromethane (DCM)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Chromatography system (GC-MS or HPLC-UV)

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the amino alcohol in 0.5 mL of anhydrous DCM in a reaction vial.

  • Base Addition: Add 50 µL of anhydrous pyridine to act as a scavenger for the HCl byproduct.

  • Reagent Addition: Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride to the solution.

  • Reaction: Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by TLC. A near-100% conversion is crucial to ensure the diastereomer ratio accurately reflects the initial enantiomer ratio.[14]

  • Work-up: Quench the reaction by adding a small amount of water. Extract the organic layer, wash with a dilute acid (e.g., 1M HCl) and then a saturated sodium bicarbonate solution to remove excess reagent and base. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Evaporate the solvent and redissolve the residue in a suitable solvent for injection into the chosen chromatographic system.

Data Interpretation: The two resulting diastereomers should appear as two separate peaks in the chromatogram. The ratio of their peak areas corresponds to the enantiomeric ratio of the original sample.

ParameterSettingRationale
Reagent (R)-Mosher's Acid ChlorideEnantiomerically pure CDA to form separable diastereomers.[15]
Base Anhydrous PyridineNeutralizes the HCl generated during the reaction, driving it to completion.
Solvent Anhydrous DichloromethaneInert solvent that solubilizes reactants without participating in the reaction.
Stoichiometry Slight excess of CDAEnsures complete conversion of the analyte.[14]
Marfey's Reagent for HPLC Analysis

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is another powerful CDA used primarily for the enantiomeric resolution of amino acids and primary amines by HPLC.[18][19][20] It reacts with the primary amine group to form stable, UV-active diastereomers that can be separated on a standard reverse-phase column.[19]

Causality of Experimental Choice: Marfey's reagent is highly effective for primary amines. The reaction is stoichiometric and proceeds without racemization under mild conditions.[19] The resulting dinitrophenyl chromophore provides strong UV absorbance (around 340 nm), allowing for highly sensitive detection.[19]

start Start: (R/S)-2-amino-4-phenylbutan-1-ol in Solution step1 Add Marfey's Reagent (FDAA) & Bicarbonate Buffer start->step1 step2 Heat at 40°C for 1 hour step1->step2 step3 Cool to Room Temperature step2->step3 step4 Quench with HCl step3->step4 step5 Inject into HPLC-UV/MS System step4->step5 end Result: Two Diastereomer Peaks step5->end

Caption: Experimental workflow for derivatization with Marfey's reagent.

Protocol 4: Chiral Derivatization with Marfey's Reagent

This protocol is optimized for the HPLC separation of this compound enantiomers.

Materials:

  • This compound sample

  • Marfey's Reagent (FDAA) solution (e.g., 1% w/v in acetone)

  • 1 M Sodium Bicarbonate solution

  • 2 M Hydrochloric Acid (HCl)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: In a vial, dissolve the amino alcohol sample (approx. 50 nmol) in 100 µL of water or a suitable buffer.

  • Reagent Addition: Add 200 µL of 1 M sodium bicarbonate solution, followed by 100 µL of the Marfey's reagent solution.

  • Reaction: Mix the solution and heat the vial at 40°C for 1 hour in a water bath or heating block.[19]

  • Quenching: After cooling the reaction mixture to room temperature, quench the reaction by adding 50 µL of 2 M HCl.

  • Analysis: The sample is now ready for injection into the HPLC system. The diastereomers are typically separated using a gradient elution with an acetonitrile/water mobile phase containing an ion-pairing agent like trifluoroacetic acid. Detection is performed at 340 nm.[19]

Data Interpretation: The L-amino acid derivative typically elutes before the corresponding D-isomer, although this should be confirmed with standards.[19] The peak area ratio provides the enantiomeric composition.

ParameterSettingRationale
Reagent Marfey's Reagent (FDAA)Forms highly UV-active diastereomers with primary amines.[19][20]
Base 1 M Sodium BicarbonateProvides the alkaline conditions necessary for the reaction.[19]
Temperature 40°CMild heating ensures a complete and racemization-free reaction.[19]
Detection UV at 340 nmWavelength of maximum absorbance for the dinitrophenyl chromophore.[19]

Conclusion

The successful analysis of this compound by chromatographic methods is critically dependent on appropriate derivatization. For general quantification and identification, acylation with TFAA or silylation with MTBSTFA are robust methods that improve volatility and peak shape for GC-MS analysis. For the crucial determination of enantiomeric purity, derivatization with chiral reagents such as Mosher's acid chloride or Marfey's reagent is essential. These methods convert the enantiomers into separable diastereomers, allowing for accurate quantification on standard achiral columns. The choice of protocol should be guided by the analytical goals, sample matrix, and available instrumentation. The validated protocols provided in this guide offer reliable starting points for method development and routine analysis.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247. [Link]

  • The Retort. (2012). Mosher's Acid. [Link]

  • Wikipedia. Mosher's acid. [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. [Link]

  • Gal, J. (1986). Determination of the Enantiomeric Composition of Chiral Aminoalcohols Using Chiral Derivatization and Reversed-Phase Liquid Chromatography. Journal of Liquid Chromatography, 9(2-3), 673-689. [Link]

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  • Dasgupta, A., & Spies, J. (1998). A rapid novel derivatization of amphetamine and methamphetamine using 2,2,2-trichloroethyl chloroformate for gas chromatography electron ionization and chemical ionization mass spectrometric analysis. Journal of Forensic Sciences, 43(1), 183-187. [Link]

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  • ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. [Link]

  • Moldoveanu, S. C., & David, V. (2013). Derivatization Methods in GC and GC/MS. In Gas Chromatography. [Link]

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Application Note: Chiral HPLC Method for the Enantiomeric Separation of 2-Amino-4-Phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the (R)- and (S)-enantiomers of 2-amino-4-phenylbutan-1-ol, a key chiral building block in pharmaceutical synthesis. The method utilizes an immobilized polysaccharide-based chiral stationary phase (CSP) under normal phase conditions. Optimization of the mobile phase, including the choice of alcohol modifier and a basic additive, is detailed to ensure excellent resolution and peak symmetry. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate determination of enantiomeric purity.

Introduction: The Significance of Chiral Purity

The enantiomers of a chiral molecule can exhibit markedly different pharmacological, toxicological, and metabolic properties.[1] For active pharmaceutical ingredients (APIs), this necessitates the development of stereoselective analytical methods to quantify the desired enantiomer and control the levels of its undesired counterpart. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for this purpose.[1][2] this compound is a critical chiral intermediate whose enantiomeric purity is paramount for the synthesis of subsequent drug candidates. This guide provides a comprehensive, field-proven protocol for its enantiomeric separation.

Principle of Chiral Recognition on Polysaccharide CSPs

The successful separation of enantiomers relies on the differential interaction between each enantiomer and the chiral stationary phase, leading to the formation of transient, diastereomeric complexes with different stability constants.[3] Polysaccharide-based CSPs, particularly those derived from cellulose or amylose phenylcarbamates, are broadly effective for resolving a wide range of racemates, including primary amines and amino alcohols.[1][4]

The mechanism of chiral recognition is multifaceted, involving a combination of intermolecular interactions such as:

  • Hydrogen Bonding: Interactions between the analyte's polar groups (e.g., -OH, -NH2) and the carbamate groups on the polysaccharide backbone.

  • π-π Interactions: Stacking between the analyte's aromatic ring and the phenyl groups of the chiral selector.

  • Dipole-Dipole Interactions: Occurring between polar functional groups.

  • Steric Fit: The most critical factor, where one enantiomer fits more favorably into the chiral grooves or cavities of the CSP, leading to a stronger interaction and longer retention time.[5][6]

The selection of an immobilized polysaccharide CSP, such as one based on amylose tris(3,5-dimethylphenylcarbamate), offers the advantage of being compatible with a broader range of organic solvents, enhancing method development flexibility.[1]

Method Development and Optimization: A Causal Approach

The development of a successful chiral separation method is an empirical process guided by an understanding of the underlying chemistry.

Chiral Stationary Phase (CSP) Selection

Polysaccharide-based CSPs are the columns of choice for amino alcohols due to their proven success and broad selectivity.[1][7][8] An immobilized amylose-based column, such as CHIRALPAK® IA , is selected for this application. Immobilized phases are covalently bonded to the silica support, providing enhanced durability and allowing for the use of a wider array of solvents compared to coated phases.[9]

Mobile Phase Optimization

The mobile phase composition is critical for modulating retention and enantioselectivity.[1] A normal phase mode, typically consisting of a hydrocarbon solvent and an alcohol modifier, is highly effective for this class of compounds.

  • Solvent System: A mixture of n-Hexane and an alcohol (e.g., Isopropanol or Ethanol) is used. The alcohol acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP. Increasing the alcohol percentage generally decreases retention times but can also affect resolution. A systematic screening from 10% to 30% alcohol is recommended to find the optimal balance.[4]

  • The Role of the Basic Additive: The primary amine group in this compound can interact strongly with residual acidic silanol groups on the silica surface of the column packing. This secondary interaction can lead to poor peak shape (tailing) and reduced resolution. To mitigate this, a basic additive is incorporated into the mobile phase.[10] Diethylamine (DEA) is a common and effective choice, typically added at a concentration of 0.1% to 0.5%.[1][6][11] The DEA acts as a silanol-masking agent and ensures the analyte is in its neutral, free-base form, promoting optimal interaction with the chiral selector.[12]

Detailed Application Protocol

Materials and Reagents
  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA).

  • Additive: Diethylamine (DEA), purity >99.5%.

  • Analyte: Racemic this compound standard, and individual enantiomer standards if available.

  • Sample Diluent: Mobile Phase.

Instrumentation and Chromatographic Conditions

The optimized parameters for the separation are summarized in the table below.

ParameterCondition
HPLC System Standard HPLC or UHPLC system with UV Detector
Chiral Column CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica
Dimensions: 250 mm x 4.6 mm i.d.
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80 : 20 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Standard Concentration 0.5 mg/mL in Mobile Phase
Step-by-Step Experimental Workflow
  • Mobile Phase Preparation:

    • Carefully measure 800 mL of n-Hexane and 200 mL of Isopropanol into a 1 L solvent reservoir.

    • Add 1.0 mL of Diethylamine to the mixture.

    • Mix thoroughly and degas the mobile phase for 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh approximately 5 mg of racemic this compound standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the prepared mobile phase to obtain a final concentration of 0.5 mg/mL.

  • HPLC System Setup and Equilibration:

    • Install the CHIRALPAK® IA column in the column compartment.

    • Set the column temperature to 25 °C.

    • Purge the pump with the prepared mobile phase.

    • Equilibrate the column by pumping the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the racemic standard solution (10 µL) six replicate times.

    • The system is deemed ready if the resolution (Rs) between the two enantiomer peaks is ≥ 2.0 and the relative standard deviation (%RSD) for the peak areas is ≤ 2.0% .[13]

  • Sample Analysis:

    • Prepare sample solutions at a similar concentration to the standard using the mobile phase as the diluent.

    • Inject the sample solution and acquire the chromatogram under the same conditions.

Chiral HPLC Analysis Workflow Diagram

Chiral_HPLC_Workflow A Reagent Preparation B Mobile Phase: n-Hexane/IPA/DEA (80:20:0.1) A->B C Standard/Sample Prep: 0.5 mg/mL in Mobile Phase A->C F Column Equilibration (≥ 30 min) C->F D HPLC System Setup E Install CHIRALPAK® IA Set Flow, Temp, UV D->E E->F G System Suitability Test (SST) (Racemic Standard, n=6) F->G H Check Rs ≥ 2.0 %RSD ≤ 2.0% G->H H->F Fail I Sample Injection & Data Acquisition H->I Pass J Data Analysis I->J K Peak Integration Calculate % Enantiomeric Purity J->K

Caption: Workflow for Chiral Separation of this compound.

Expected Results and Method Validation

Under the specified conditions, a baseline separation of the two enantiomers should be achieved. The expected resolution factor (Rs) should be greater than 2.0. The method's performance and reliability must be confirmed through validation, following ICH Q2(R1) guidelines.[14][15]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: Assessed over a range of concentrations (e.g., LOQ to 150% of the target concentration for the minor enantiomer).

  • Accuracy & Precision: Determined by replicate analysis of samples spiked with known amounts of the enantiomers.[14]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of the undesired enantiomer that can be reliably detected and quantified.[13]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase composition (±2% alcohol), flow rate (±0.1 mL/min), and temperature (±2 °C).[14]

Conclusion

The protocol described provides a highly selective, robust, and reproducible HPLC method for the enantiomeric separation of this compound. The use of a CHIRALPAK® IA column with an optimized normal phase mobile phase containing diethylamine ensures excellent resolution and peak shape. This method is suitable for quality control and purity assessment in research and pharmaceutical development environments.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Structures of the polysaccharide-based chiral stationary phases used in this study. (n.d.). ResearchGate. [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Enantiomeric Recognition and Separation by Chiral Nanoparticles. (2020). PMC, NIH. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2022). AVESİS. [Link]

  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. (2022). YouTube. [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2021). PMC, PubMed Central. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (2014). PMC, NIH. [Link]

  • Amino alcohol-derived chiral stationary phases. (2014). PubMed. [Link]

  • Additives for chiral. (2017). Chromatography Forum. [Link]

  • ICH guideline Q14 on analytical procedure development. (2022). European Medicines Agency. [Link]

  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. (2022). ACS Omega. [Link]

  • (PDF) Amino alcohol-derived chiral stationary phases. (2014). ResearchGate. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Daicel Chiral Technologies. [Link]

  • Study of the Enantiomeric Separation of the Anticholinergic Drugs on Two Immobilized Polysaccharide-Based Chiral Stationary Phases by HPLC and the Possible Chiral Recognition Mechanisms. (2018). PubMed. [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. (2018). ResearchGate. [Link]

  • (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2011). ResearchGate. [Link]

  • Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase. (2010). PubMed. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2011). LCGC North America. [Link]

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Application Notes & Protocols: Synthesis of Chiral Ligands from 2-Amino-4-phenylbutan-1-ol for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Amino-4-phenylbutan-1-ol

In the landscape of asymmetric synthesis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of metal-catalyzed reactions.[1] Chiral 1,2-amino alcohols are a privileged class of precursors for these ligands, largely because they are readily available from the natural chiral pool of amino acids and can be transformed into a diverse array of ligand scaffolds.[2][3] Their bidentate nature, featuring both a Lewis basic amino group and a hydroxyl group, allows for the formation of stable chelate complexes with metal centers, thereby creating a well-defined chiral environment for catalysis.[3][4]

This guide focuses on (S)-2-amino-4-phenylbutan-1-ol, a versatile chiral building block derived from L-homophenylalanine. Its structure is notable for three key features: the primary amine and primary alcohol, which serve as synthetic handles for derivatization, and the phenylethyl group at the stereocenter, which imparts specific steric bulk to influence the chiral pocket of the resulting catalyst. We will explore the synthesis of this precursor and its subsequent transformation into high-value chiral ligands, such as bis(oxazolines) and Schiff bases, complete with detailed, field-tested protocols and the rationale behind critical experimental choices.

Section 1: The Chiral Precursor: (S)-2-Amino-4-phenylbutan-1-ol

The foundation of any successful ligand synthesis is the purity and accessibility of the chiral precursor. (S)-2-amino-4-phenylbutan-1-ol is efficiently prepared by the reduction of the corresponding amino acid, L-homophenylalanine.

Protocol 1: Synthesis of (S)-2-Amino-4-phenylbutan-1-ol [5]

This protocol details the reduction of L-homophenylalanine using a lithium borohydride system.

  • Rationale: Lithium borohydride is a potent reducing agent capable of reducing carboxylic acids to alcohols. The addition of a chlorosilane can form silyl esters in situ, which are more readily reduced, often leading to cleaner reactions and higher yields.

Step-by-Step Methodology:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

  • Reagent Preparation: In the flask, suspend lithium borohydride (LiBH₄, 3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Activator Addition: Slowly add methyltrichlorosilane (MeSiCl₃, 6.0 eq) to the stirred suspension at 0 °C. Stir the resulting mixture for 30 minutes. Causality: This forms a more reactive borohydride species in situ, facilitating the reduction of the amino acid.

  • Substrate Addition: Slowly add solid L-homophenylalanine (1.0 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of methanol until hydrogen gas evolution ceases. This step destroys any excess hydride reagent.

  • Work-up: Concentrate the mixture under reduced pressure. To the residue, add a 5% aqueous sodium hydroxide (NaOH) solution until the pH is strongly basic (>12).

  • Extraction: Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL). Combine the organic layers.

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield (S)-2-amino-4-phenylbutan-1-ol as a white solid. The product is often of high purity, but can be recrystallized if necessary.

Data Presentation: Precursor Properties

PropertyValueReference
IUPAC Name (2S)-2-amino-4-phenylbutan-1-ol[6]
Molecular Formula C₁₀H₁₅NO[5]
Molecular Weight 165.23 g/mol [5]
CAS Number 27038-09-1[5]
Appearance White Solid[5]

Section 2: Synthesis of Chiral Ligand Scaffolds

The true utility of this compound lies in its conversion to powerful chiral ligands. Below are protocols for two of the most common and effective classes: bis(oxazoline) (BOX) and Schiff base ligands.

A. Chiral Bis(oxazoline) (BOX) Ligands

C₂-symmetric BOX ligands are renowned in asymmetric catalysis due to their rigid backbone and effective chelation to a wide variety of metals.[7][8] The synthesis involves a two-step process: formation of a bis-amide intermediate, followed by a double cyclization to form the oxazoline rings.

Workflow: Synthesis of a Phenyl-Substituted BOX Ligand

cluster_start Starting Materials cluster_synthesis Reaction Steps cluster_product Final Product AminoAlcohol (S)-2-amino-4-phenylbutan-1-ol AmideFormation Step 1: Bis-Amide Formation (Base, Anhydrous DCM, 0°C to RT) AminoAlcohol->AmideFormation MalonylChloride Malonyl Chloride MalonylChloride->AmideFormation Cyclization Step 2: Double Cyclization (Thionyl Chloride, 0°C to Reflux) AmideFormation->Cyclization Bis-Amide Intermediate BOX_Ligand Chiral BOX Ligand Cyclization->BOX_Ligand

Caption: Workflow for the two-step synthesis of a chiral BOX ligand.

Protocol 2: Synthesis of a BOX Ligand

  • Amide Formation:

    • Dissolve (S)-2-amino-4-phenylbutan-1-ol (2.2 eq) and a non-nucleophilic base like triethylamine (Et₃N, 2.5 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C and add a solution of malonyl chloride (1.0 eq) in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over MgSO₄, filter, and concentrate to obtain the crude bis-amide intermediate.

  • Cyclization:

    • Causality: Thionyl chloride (SOCl₂) is a highly effective dehydrating agent that converts the amide's carbonyl oxygen and the alcohol's hydroxyl group into a leaving group, facilitating intramolecular nucleophilic attack by the amide nitrogen to form the oxazoline ring.

    • Dissolve the crude bis-amide from the previous step in anhydrous DCM and cool to 0 °C.

    • Slowly add thionyl chloride (2.2 eq) dropwise. Caution: This reaction is exothermic and releases HCl and SO₂ gas.

    • After addition, allow the mixture to warm to room temperature, then gently reflux for 4-6 hours until TLC analysis indicates completion.

    • Cool the reaction and carefully quench by pouring it over crushed ice and slowly neutralizing with a saturated NaHCO₃ solution.

  • Purification & Validation:

    • Extract the product with DCM. Combine the organic layers, dry over MgSO₄, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

    • Self-Validation: The final BOX ligand should be characterized by ¹H and ¹³C NMR spectroscopy to confirm its structure and purity. Chiral HPLC can be used to confirm that no racemization occurred during the synthesis.

B. Chiral Schiff Base Ligands

Schiff base ligands are synthesized via a straightforward condensation reaction, making them highly accessible.[9][10] They are excellent N,O-bidentate ligands, particularly for early transition metals and Lewis acids.

Protocol 3: Synthesis of a Salicylaldehyde-Derived Schiff Base Ligand

  • Dissolution: Dissolve (S)-2-amino-4-phenylbutan-1-ol (1.0 eq) in a suitable solvent like absolute ethanol or methanol.

  • Addition of Aldehyde: Add salicylaldehyde or a substituted derivative (1.0 eq) to the solution.

  • Reaction:

    • Causality: The condensation is an equilibrium process. Refluxing the mixture in a solvent like ethanol helps to drive the reaction forward by removing the water formed as a byproduct, often azeotropically.

    • Stir the mixture under reflux for 4-12 hours. Monitor the reaction by TLC.

  • Isolation & Validation:

    • Upon completion, cool the reaction mixture to room temperature. The product often crystallizes directly from the solution.

    • If crystallization occurs, collect the product by filtration. If not, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/hexane).

    • Self-Validation: Confirm the structure and purity of the resulting bright yellow solid by NMR spectroscopy and check its melting point.

Section 3: Application in Asymmetric Catalysis

The ultimate test of a chiral ligand is its performance in an asymmetric reaction. Here, we provide a protocol for a classic C-C bond-forming reaction: the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by an in situ-generated complex.

Catalytic Cycle Overview

Ligand Chiral Amino Alcohol Ligand Catalyst Chiral Zinc Alkoxide Complex Ligand->Catalyst + ZnEt₂ ZnEt2 Diethylzinc (ZnEt₂) Intermediate Ternary Complex (Catalyst-Aldehyde-ZnEt₂) Catalyst->Intermediate + Aldehyde + ZnEt₂ Aldehyde Aldehyde (PhCHO) Product Chiral Secondary Alcohol Intermediate->Product Et transfer Product->Catalyst releases

Caption: Catalytic cycle for the enantioselective addition of diethylzinc.

Protocol 4: Asymmetric Ethyl Addition to Benzaldehyde [3][11]

  • Catalyst Formation:

    • In a flame-dried Schlenk flask under argon, dissolve the chiral amino alcohol ligand (e.g., the product from Protocol 1, 0.1 eq) in anhydrous toluene.

    • Add diethylzinc (1.0 M solution in hexanes, 2.2 eq) dropwise at room temperature. A white precipitate may form.

    • Stir the resulting solution for 30-60 minutes to ensure complete formation of the active catalyst complex.

  • Reaction:

    • Cool the mixture to 0 °C.

    • Add freshly distilled benzaldehyde (1.0 eq) dropwise.

    • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Quenching and Work-up:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification and Analysis:

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the resulting alcohol by flash column chromatography.

    • Self-Validation (Critical): The success of the reaction is measured by two key metrics. First, determine the chemical yield of the purified 1-phenyl-1-propanol. Second, and most importantly, determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.

Data Presentation: Representative Performance

The performance of ligands derived from chiral amino alcohols is highly dependent on the specific ligand structure, metal, and reaction conditions. The table below provides benchmark data for these classes of ligands in common asymmetric reactions.

Ligand TypeRepresentative ReactionCatalyst/MetalTypical Yield (%)Typical ee (%)Reference(s)
Amino Alcohol Alkylzinc Addition to AldehydesZn80-9890-99[3][11]
Schiff Base Asymmetric AllylationPd85-9590-98[9]
Bis(oxazoline) Diels-Alder ReactionCu, Fe90-9992-99[8][12]

Conclusion

(S)-2-amino-4-phenylbutan-1-ol stands out as a highly adaptable and effective precursor for the synthesis of robust chiral ligands. Its straightforward preparation and the modular nature of its derivatives allow for the fine-tuning of steric and electronic properties to meet the demands of a specific catalytic transformation.[7] The protocols detailed herein provide a solid foundation for researchers to synthesize these ligands and apply them to the creation of enantiomerically enriched molecules, a critical task in modern drug discovery and fine chemical production.

References

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Mastering Stereochemistry: A Guide to Asymmetric Alkylation Using 2-Amino-4-phenylbutan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the theory and practice of asymmetric alkylation reactions utilizing chiral auxiliaries derived from 2-amino-4-phenylbutan-1-ol. This class of chiral auxiliaries, particularly when incorporated into an oxazolidinone framework, offers a robust and highly predictable method for the stereoselective formation of carbon-carbon bonds, a critical transformation in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.

Introduction: The Imperative of Chirality

The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure. Enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize single enantiomers of chiral molecules is a cornerstone of modern drug development. Asymmetric alkylation, the process of adding an alkyl group to a prochiral substrate in a stereocontrolled manner, is a powerful tool for achieving this.

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed, having imparted its chirality to the product. Among the most successful and widely used chiral auxiliaries are the oxazolidinones developed by Evans, which are readily prepared from chiral β-amino alcohols. This guide focuses on the application of oxazolidinones derived from this compound, a versatile chiral building block.

The Underlying Principle: How Stereocontrol is Achieved

The remarkable stereoselectivity of asymmetric alkylation using this compound-derived oxazolidinones stems from a combination of steric and electronic factors that lock the reactive intermediate into a highly ordered conformation.

The process begins with the acylation of the oxazolidinone auxiliary. The resulting N-acyl oxazolidinone can then be deprotonated at the α-carbon using a strong base, typically a lithium or sodium amide, at low temperatures (e.g., -78 °C). This generates a rigid, chelated enolate. The metal cation (e.g., Li⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a planar, five-membered ring structure.

The key to the stereocontrol lies in the steric influence of the substituent at the C4 position of the oxazolidinone ring (in this case, a phenylethyl group derived from this compound). This bulky group effectively blocks one face of the planar enolate. Consequently, an incoming electrophile (the alkylating agent) is forced to approach from the less hindered face, leading to the highly diastereoselective formation of the alkylated product.

Mechanistic Pathway

G cluster_0 Enolate Formation & Alkylation cluster_1 Auxiliary Cleavage Acyl_Oxazolidinone N-Acyl Oxazolidinone Enolate Chelated (Z)-Enolate (Sterically Shielded) Acyl_Oxazolidinone->Enolate Deprotonation at α-carbon Base Strong Base (e.g., LDA, NaHMDS) Base->Enolate Alkylated_Product Diastereomerically Enriched Alkylated Product Enolate->Alkylated_Product Facial Attack from Less Hindered Side Electrophile Alkyl Halide (R-X) Electrophile->Alkylated_Product Cleavage Hydrolysis or Reductive Cleavage Alkylated_Product->Cleavage Chiral_Product Enantiomerically Pure Carboxylic Acid, Alcohol, etc. Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric alkylation using a chiral oxazolidinone auxiliary.

Experimental Protocols

The following protocols provide a step-by-step guide for a typical asymmetric alkylation sequence using a chiral oxazolidinone derived from (S)-2-amino-4-phenylbutan-1-ol.

Protocol 1: Synthesis of the (S)-4-(2-Phenylethyl)-2-oxazolidinone Chiral Auxiliary

This protocol describes the synthesis of the chiral auxiliary from the corresponding amino alcohol. The direct reduction of α-amino acids with borane is a convenient method for obtaining the β-amino alcohol precursor.

Materials:

  • (S)-2-Amino-4-phenylbutanoic acid

  • Borane-dimethyl sulfide complex (BMS)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl carbonate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reduction of the Amino Acid:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, suspend (S)-2-amino-4-phenylbutanoic acid (1.0 eq) in anhydrous THF.

    • Add boron trifluoride etherate (1.1 eq) dropwise to the slurry with stirring.

    • Heat the mixture to reflux for 2 hours, resulting in a clear solution.

    • Carefully add borane-dimethyl sulfide complex (1.15 eq) dropwise to the vigorously refluxing solution over approximately 1.5 hours.

    • After the addition is complete, continue refluxing for an additional 4 hours.

    • Cool the reaction to room temperature and quench by the slow, dropwise addition of methanol until gas evolution ceases.

    • Remove the solvents under reduced pressure. Co-evaporate the residue with methanol (3 x 50 mL) to remove borate esters.

    • The resulting crude (S)-2-amino-4-phenylbutan-1-ol can be purified by recrystallization from ethyl acetate/hexanes.

  • Cyclization to the Oxazolidinone:

    • In a flask equipped with a distillation head, combine the purified (S)-2-amino-4-phenylbutan-1-ol (1.0 eq), anhydrous potassium carbonate (0.1 eq), and diethyl carbonate (2.0 eq).

    • Heat the mixture in an oil bath at 135 °C with stirring.

    • Distill off the ethanol byproduct.

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Dilute the mixture with dichloromethane and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethyl acetate/hexanes to yield (S)-4-(2-phenylethyl)-2-oxazolidinone as a white crystalline solid.

Protocol 2: Asymmetric Alkylation of the N-Acyl Oxazolidinone

This protocol details the acylation of the chiral auxiliary, followed by the highly diastereoselective alkylation.

Materials:

  • (S)-4-(2-Phenylethyl)-2-oxazolidinone

  • n-Butyllithium (n-BuLi) in hexanes

  • Acyl chloride (e.g., propionyl chloride)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., benzyl bromide, allyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Acylation of the Auxiliary:

    • Dissolve the (S)-4-(2-phenylethyl)-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere.

    • Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

    • Add the desired acyl chloride (1.1 eq) dropwise and stir at -78 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with dichloromethane. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure. Purify the N-acyl oxazolidinone by flash column chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the purified N-acyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere.

    • Add NaHMDS (1.1 eq, as a solution in THF) or freshly prepared LDA dropwise and stir for 30-60 minutes to form the enolate.

    • Add the alkyl halide (1.2 eq) dropwise and stir at -78 °C for 2-4 hours.

    • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with dichloromethane.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify the desired diastereomer by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

The chiral auxiliary can be cleaved under various conditions to yield different functional groups, and the auxiliary can often be recovered.

A. Hydrolytic Cleavage to a Carboxylic Acid:

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (LiOH) (2.0 eq) in water.

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).

  • Acidify the mixture with HCl (e.g., 1M) and extract the chiral carboxylic acid with an organic solvent like ethyl acetate.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

B. Reductive Cleavage to an Alcohol:

  • Dissolve the alkylated product (1.0 eq) in anhydrous diethyl ether or THF at -78 °C.

  • Add lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) (2.0-3.0 eq) and stir the reaction, allowing it to slowly warm to room temperature.

  • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and more water (Fieser workup).

  • Filter the resulting solids and wash with ether. The filtrate contains the chiral alcohol and the recovered auxiliary, which can be separated by chromatography.

Data Presentation: Expected Outcomes

The use of this compound derived oxazolidinones in asymmetric alkylations consistently leads to high levels of diastereoselectivity. The following table summarizes typical results for the alkylation of an N-propionyl oxazolidinone.

Electrophile (R-X)Product (R group)Typical Diastereomeric Ratio (d.r.)
Benzyl bromideBenzyl>98:2
Allyl iodideAllyl>98:2
Methyl iodideMethyl>95:5
Ethyl iodideEthyl>95:5
Isopropyl iodideIsopropyl>90:10

Note: Diastereomeric ratios are highly dependent on the specific reaction conditions, including the base, solvent, and temperature.

Visualization of the Experimental Workflow

G Start Start: (S)-4-(2-Phenylethyl) -2-oxazolidinone Acylation 1. Acylation (n-BuLi, Acyl Chloride) Start->Acylation N_Acyl N-Acyl Oxazolidinone Acylation->N_Acyl Enolate_Formation 2. Enolate Formation (NaHMDS or LDA, -78°C) N_Acyl->Enolate_Formation Enolate Chelated Enolate Enolate_Formation->Enolate Alkylation 3. Alkylation (R-X, -78°C) Enolate->Alkylation Alkylated_Product Diastereomerically Enriched Product Alkylation->Alkylated_Product Purification 4. Purification (Column Chromatography) Alkylated_Product->Purification Pure_Diastereomer Single Diastereomer Purification->Pure_Diastereomer Cleavage 5. Auxiliary Cleavage (e.g., LiOH/H₂O₂ or LiAlH₄) Pure_Diastereomer->Cleavage Final_Product Enantiomerically Pure Product Cleavage->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: Step-by-step experimental workflow for the asymmetric alkylation sequence.

Conclusion

The use of chiral auxiliaries derived from this compound provides a reliable and highly stereoselective method for the synthesis of enantiomerically enriched compounds via asymmetric alkylation. The protocols outlined in this guide, based on the well-established principles of Evans' asymmetric synthesis, offer a practical framework for researchers in organic synthesis and drug development. The predictability of the stereochemical outcome, coupled with the ability to recover the chiral auxiliary, makes this a powerful and atom-economical strategy for the construction of complex chiral molecules.

References

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

  • Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). A Unified Approach to the Synthesis of Enantiomerically Pure α-Amino Acids through Asymmetric Alkylation of Pseudoephedrine Glycinamide. Journal of the American Chemical Society, 116(20), 9361–9362. [Link]

  • Caron, S., & Hawkins, J. M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 708. [Link]

  • Lee, G.-J., Kim, T. H., Kim, J. N., & Lee, U. (2002). l-Valinol and l-phenylalaninol-derived 2-phenylamino-2-oxazolines as chiral auxiliaries in asymmetric alkylations. Tetrahedron: Asymmetry, 13(1), 9–12. [Link]

Application Note & Protocol: Synthesis of Chiral Oxazolidinone Scaffolds from (S)-Homophenylalaninol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of (S)-4-(2-phenylethyl)oxazolidin-2-one from the chiral precursor (S)-homophenylalaninol. Oxazolidinones are a critical class of heterocyclic compounds, forming the core scaffold of important antibacterial agents, including Linezolid.[1][2] Their synthesis with high stereochemical fidelity is paramount for developing effective and safe pharmaceuticals.[3][4] This guide details a reliable protocol for the cyclization of (S)-homophenylalaninol using diethyl carbonate, discusses the underlying chemical principles, and provides methods for characterization and potential derivatization.

Introduction: The Significance of Chiral Oxazolidinones

The oxazolidin-2-one ring system is a privileged scaffold in medicinal chemistry, most notably recognized for its role in a class of synthetic antibiotics active against multi-drug resistant Gram-positive bacteria.[5][6] Linezolid, the first clinically approved oxazolidinone antibiotic, functions by inhibiting bacterial protein synthesis at the initiation phase, a unique mechanism that circumvents cross-resistance with other protein synthesis inhibitors.[1][7]

The efficacy and safety of these drugs are intrinsically linked to their stereochemistry. The use of enantiopure starting materials, such as amino acids and their corresponding amino alcohols, is a cornerstone of modern asymmetric synthesis, ensuring the production of a single, desired enantiomer.[8][9] (S)-homophenylalaninol, derived from the non-proteinogenic amino acid L-homophenylalanine, serves as an excellent chiral building block. Its inherent stereocenter directs the formation of the oxazolidinone ring, yielding a product with a defined three-dimensional structure crucial for specific binding to biological targets. This guide focuses on a practical and efficient method to convert this valuable chiral amino alcohol into its corresponding oxazolidinone derivative.

Synthetic Strategy and Workflow

The primary transformation involves the cyclization of a 1,2-amino alcohol to form the five-membered oxazolidinone ring. This is achieved by introducing a carbonyl group that bridges the nitrogen and oxygen atoms. Several reagents can accomplish this, including hazardous phosgene derivatives and milder alternatives like N,N'-carbonyldiimidazole (CDI) or dialkyl carbonates.[10][11]

We will focus on the use of diethyl carbonate, which serves as both a reagent and a solvent in a base-catalyzed reaction. This method is advantageous due to the relatively low toxicity of the reagents and the straightforward nature of the reaction, which proceeds via a 5-Exo-Trig ring closure—a kinetically favored process.[12]

G cluster_0 Overall Synthetic Workflow A (S)-Homophenylalaninol (Starting Material) B Cyclization Reaction (Diethyl Carbonate, NaOEt) A->B Step 1 C (S)-4-(2-phenylethyl)oxazolidin-2-one (Core Scaffold) B->C Formation D Purification & Characterization (Chromatography, NMR, MS) C->D Validation E Further Derivatization (e.g., N-Arylation) C->E Optional

Caption: High-level workflow for the synthesis and validation of the target oxazolidinone.

Mechanistic Insight: The Role of Diethyl Carbonate

The reaction proceeds via a base-catalyzed, two-step nucleophilic substitution mechanism.

  • N-Carbethoxylation: The basic catalyst (e.g., sodium ethoxide) deprotonates the more acidic hydroxyl group of the amino alcohol to a small extent, but more significantly, it activates the diethyl carbonate for nucleophilic attack. The primary amine of (S)-homophenylalaninol, being the stronger nucleophile, attacks one of the carbonyl carbons of diethyl carbonate. This results in the formation of an intermediate ethyl carbamate and the displacement of an ethoxide ion.

  • Intramolecular Cyclization: The same basic catalyst (or the ethoxide generated in step 1) then deprotonates the hydroxyl group of the carbamate intermediate. The resulting alkoxide performs an intramolecular nucleophilic attack on the carbamate carbonyl carbon. This cyclization step displaces a second molecule of ethanol and forms the stable five-membered oxazolidinone ring.

G cluster_1 Cyclization Mechanism start Amino Alcohol + Diethyl Carbonate intermed Intermediate Ethyl Carbamate start->intermed 1. N-Carbethoxylation (Nucleophilic Attack by Amine) product Oxazolidinone Product intermed->product 2. Intramolecular Cyclization (Nucleophilic Attack by Alkoxide) etoh1 Ethanol intermed->etoh1 Byproduct etoh2 Ethanol product->etoh2 Byproduct base Base (NaOEt) base->start Catalyst

Caption: Simplified mechanism for base-catalyzed oxazolidinone formation.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of oxazolidinones from amino alcohols using diethyl carbonate.[10][12]

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Diethyl carbonate is flammable. Sodium ethoxide is corrosive and reacts with moisture; handle with care.

Materials & Reagents:

  • (S)-3-amino-4-phenyl-1-butanol ((S)-homophenylalaninol)

  • Diethyl carbonate (reagent grade, anhydrous)

  • Sodium ethoxide (NaOEt)

  • Ethyl acetate (EtOAc, HPLC grade)

  • Hexanes (HPLC grade)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography, 230-400 mesh)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle with a temperature controller

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask, add (S)-homophenylalaninol (e.g., 1.65 g, 10.0 mmol).

    • Add diethyl carbonate (approx. 30 mL, ~250 mmol). Diethyl carbonate acts as both solvent and reagent.

    • Add a catalytic amount of sodium ethoxide (e.g., 0.07 g, 1.0 mmol, 0.1 eq).

  • Reaction Execution:

    • Equip the flask with a reflux condenser and place it in a heating mantle.

    • Heat the reaction mixture to a gentle reflux (approx. 125-130 °C) with vigorous stirring.

    • Monitor the reaction progress using TLC (e.g., mobile phase of 50% EtOAc in hexanes). The starting amino alcohol is polar and will have a low Rf, while the product oxazolidinone is less polar and will have a higher Rf. The reaction is typically complete within 12-24 hours.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Carefully remove the excess diethyl carbonate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL). The bicarbonate wash neutralizes any remaining basic catalyst.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) to isolate the pure (S)-4-(2-phenylethyl)oxazolidin-2-one.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield a white solid or viscous oil.

Data Summary and Characterization

ParameterValueNotes
Starting Material(S)-Homophenylalaninol10.0 mmol (1.65 g)
Carbonylating AgentDiethyl Carbonate~25 eq. (serves as solvent)
CatalystSodium Ethoxide (NaOEt)0.1 eq. (0.1 mmol)
Temperature125-130 °C (Reflux)
Reaction Time12 - 24 hoursMonitor by TLC
Expected Yield75 - 90%After chromatographic purification
AppearanceWhite Solid / Colorless Oil

Characterization of (S)-4-(2-phenylethyl)oxazolidin-2-one:

  • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the phenylethyl group (aromatic protons ~7.2-7.4 ppm, methylene protons ~1.8-2.1 and 2.7-2.9 ppm), the oxazolidinone ring protons (methine proton ~4.0-4.3 ppm, methylene protons ~4.2-4.6 ppm), and a broad singlet for the N-H proton (~5.5-6.5 ppm).

  • ¹³C NMR (CDCl₃, 101 MHz): A key signal will be the carbonyl carbon of the oxazolidinone ring, typically appearing around 158-160 ppm.

  • IR (ATR, cm⁻¹): Look for a strong carbonyl (C=O) stretch around 1750 cm⁻¹ and an N-H stretch around 3200-3300 cm⁻¹.

  • Mass Spectrometry (ESI+): Calculate the expected m/z for the protonated molecule [M+H]⁺.

Application in Further Drug Development: N-Arylation

The synthesized (S)-4-(2-phenylethyl)oxazolidin-2-one is a valuable intermediate. A common subsequent step in the synthesis of Linezolid analogues is the N-arylation of the oxazolidinone ring. This can be achieved via copper- or palladium-catalyzed cross-coupling reactions with an appropriate aryl halide.[13] This step introduces the substituted phenyl ring crucial for antibacterial activity.

References

  • Bhunia, S., De, S., & Ma, D. (2022). N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) is an efficient ligand for the Cu-catalyzed N-arylation of oxazolidinones and amides with (hetero)aryl iodides at room temperature. Organic Letters, 24(7), 1253–1257. Available from: [Link]

  • Gess-Villanueva, S., et al. (2009). Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. Arkivoc, 2009(11), 241-250. Available from: [Link]

  • Hein, J. E., et al. (2008). Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from α-Amino Acids. The Journal of Organic Chemistry, 73(13), 5109–5112. Available from: [Link]

  • Jampilek, J. (2016). Current Updates on Oxazolidinone and Its Significance. BioMed Research International, 2016, 9163898. Available from: [Link]

  • Karakus, S., & Yaglioglu, A. S. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1852–1861. Available from: [Link]

  • Silva, F., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(2), 189-216. Available from: [Link]

  • Singh, S., et al. (2023). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. Asian Journal of Research in Chemistry, 16(6), 629-638. Available from: [Link]

  • Wuts, P. G. M., et al. (2012). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 14(3), 182-195. Available from: [Link]

  • Mahdi, A. S., Alani, B. G., & Ibrahim, I. T. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14(1), 19-32. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Available from: [Link]

  • ResearchGate. (n.d.). Table 2. Reaction conditions used in the synthesis of chiral... Available from: [Link]

  • ResearchGate. (n.d.). Synthetic route of oxazolidinones from amino acids via amino-alcohols. Available from: [Link]

  • Bentham Science. (2020). The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidine synthesis. Available from: [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2021). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen, 10(1), 10-14. Available from: [Link]

  • Mahdi, A. S., Alani, B. G., & Ibrahim, I. T. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32. Available from: [Link]

  • ACS Publications. (n.d.). Preparation of Chiral Oxazolidin-2-ones and Vicinal Amino Alcohols. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Annulated Oxazolidinones as Potential Precursors of Cyclic cis-β-Amino Alcohols. Available from: [Link]

  • Reddy, P. K., Mukkanti, K., & Rao, D. M. (2012). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Rasayan Journal of Chemistry, 5(2), 225-229. Available from: [Link]

  • Karakus, S., & Yaglioglu, A. S. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1852-1861. Available from: [Link]

  • ResearchGate. (2021). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. Available from: [Link]

  • MDPI. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Available from: [Link]

  • Al-Masum, M., Lott, B., & Ghazialsharif, N. (2012). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. International Journal of Organic Chemistry, 2, 362-365. Available from: [Link]

  • Mahdi, A. S., Alani, B. G., & Ibrahim, I. T. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32. Available from: [Link]

  • Silva, F., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(2), 189-216. Available from: [Link]

  • Iannarelli, R., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4292. Available from: [Link]

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A Guide to the Catalytic Applications of Metal Complexes with 2-Amino-4-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the synthesis and catalytic applications of metal complexes featuring the chiral ligand 2-amino-4-phenylbutan-1-ol. This versatile scaffold, derived from the readily available amino acid phenylalanine, has proven to be a cornerstone in the development of efficient catalysts for asymmetric synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework and practical, field-tested protocols to accelerate research and development in asymmetric catalysis.

The Privileged Scaffold: An Introduction to this compound in Asymmetric Catalysis

Chiral β-amino alcohols are a "privileged" class of ligands in modern asymmetric catalysis.[1][2] Their prevalence stems from their straightforward synthesis from the chiral pool, typically amino acids, and their proven effectiveness in a wide array of enantioselective transformations. The this compound scaffold is particularly noteworthy. Its structural features—a primary amine and a hydroxyl group on a chiral backbone with a sterically demanding phenylbutyl group—provide an excellent platform for creating a diverse range of ligands with tunable steric and electronic properties. These functional groups serve as convenient handles for derivatization, allowing for the synthesis of Schiff bases, oxazolines, phosphines, and other ligand classes.[1][3] The inherent chirality of the backbone is effectively transferred to the catalytic center, enabling high levels of enantioselectivity in various metal-catalyzed reactions.

Ligand Synthesis: From Amino Alcohol to Versatile Chiral Ligand

The transformation of this compound into more complex chiral ligands is a critical first step in the development of effective catalysts. The primary amine and hydroxyl functionalities are the key reaction sites for these modifications. The most common classes of ligands synthesized from this scaffold are Schiff bases, oxazolines, and phosphine-containing ligands.[1]

Synthesis of Schiff Base Ligands

Schiff base ligands are readily prepared through the condensation reaction of the primary amine of this compound with a suitable aldehyde or ketone.[1] These ligands are widely employed in coordination chemistry and catalysis.[4]

Protocol 1: General Synthesis of a Schiff Base Ligand

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the final Schiff base ligand.[3]

Synthesis of Chiral Oxazoline Ligands

Chiral oxazoline ligands, particularly bis(oxazoline) (BOX) ligands, are highly effective in a variety of metal-catalyzed asymmetric reactions.[3] Their synthesis typically involves the cyclization of the amino alcohol with a carboxylic acid derivative or a nitrile.[1]

Protocol 2: Synthesis of a Bis(oxazoline) (BOX) Ligand

  • Amide Formation: To a stirred solution of (S)-2-amino-4-phenylbutan-1-ol (2.0 g, 11.16 mmol) in toluene (50 mL), add dimethyl malonate (0.74 g, 5.58 mmol). Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove the methanol byproduct.[3]

  • Cyclization: After the amide formation is complete, the intermediate is cyclized, for example, using thionyl chloride (SOCl₂), to form the bis(oxazoline) ring system.

  • Purification: The final BOX ligand is purified by column chromatography.[3]

Synthesis of Phosphine Ligands

The introduction of a phosphine moiety yields powerful ligands for asymmetric hydrogenation and other transformations.[1] This is often achieved by reacting a derivative of the amino alcohol with a chlorophosphine.

Protocol 3: General Synthesis of a Phosphine Ligand

  • Derivatization (if necessary): The amino or hydroxyl group of this compound may need to be protected or derivatized first to direct the reaction with the chlorophosphine.

  • Reaction with Chlorophosphine: The amino alcohol derivative is reacted with a chlorophosphine (e.g., diphenylphosphine chloride) in the presence of a base to scavenge the HCl produced.

  • Workup and Purification: The reaction mixture is worked up to remove salts, and the final phosphine ligand is purified, often by chromatography under an inert atmosphere to prevent oxidation of the phosphine.

Caption: Synthetic pathways from this compound.

Applications in Asymmetric Catalysis

The true value of ligands derived from this compound is realized in their application in asymmetric catalysis. The following sections detail protocols and mechanistic insights for key transformations.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation is a powerful method for the reduction of ketones to chiral secondary alcohols, which are crucial intermediates in the pharmaceutical industry.[5][6] Ruthenium complexes with chiral amino alcohol ligands are highly effective catalysts for this transformation.[7][8]

Protocol 4: Ru-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

  • Catalyst Preparation: In a Schlenk flask under an inert argon atmosphere, add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and (S)-2-amino-4-phenylbutan-1-ol (3.6 mg, 0.02 mmol).[3]

  • Activation: Add anhydrous isopropanol (10 mL) and stir the mixture at 80°C for 20 minutes to form the active catalyst.[3]

  • Reaction: Add acetophenone (1.0 mmol) to the catalyst solution.

  • Monitoring: The reaction is monitored by TLC or GC.

  • Workup: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield the chiral alcohol. The enantiomeric excess (ee) is determined by chiral HPLC or GC.

Mechanism of Asymmetric Transfer Hydrogenation

The mechanism of Ru-catalyzed ATH is believed to proceed through a metal-ligand bifunctional pathway. The catalyst, upon activation, forms a ruthenium hydride species.[5] The ketone coordinates to the ruthenium center, and the hydride is transferred to the carbonyl carbon while the proton from the ligand's hydroxyl or amino group is transferred to the carbonyl oxygen in a concerted fashion through a six-membered transition state.

ATH_Mechanism cluster_0 Catalytic Cycle Ru_cat [Ru]-H (Active Catalyst) Transition_State Six-membered Transition State Ru_cat->Transition_State Coordination Ketone Ketone (R-CO-R') Ketone->Transition_State Product_complex [Ru]-Product Complex Transition_State->Product_complex Hydride and Proton Transfer Product_complex->Ru_cat Product Release & Regeneration with H-source Product Chiral Alcohol Product_complex->Product H_source Isopropanol H_source->Ru_cat

Caption: Simplified mechanism for Ru-catalyzed ATH.

Performance Data for Ru-Catalyzed ATH

SubstrateLigand TypeYield (%)ee (%)
AcetophenoneAmino Alcohol>95>99
PropiophenoneAmino Alcohol9298
1-TetraloneAmino Alcohol9899
Data is representative of the performance of the general class of chiral amino alcohol-derived ligands.[1]
Rhodium-Catalyzed Asymmetric Hydrosilylation

Asymmetric hydrosilylation of ketones followed by hydrolysis is another important route to chiral secondary alcohols. Rhodium complexes with chiral ligands are often used for this purpose.[9]

Protocol 5: Rh-Catalyzed Asymmetric Hydrosilylation of a Prochiral Ketone

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [Rh(COD)Cl]₂ and the chiral ligand (e.g., an oxazoline derivative of this compound) in a suitable solvent like THF.

  • Reaction Setup: In a separate flask, dissolve the prochiral ketone in the same solvent.

  • Hydrosilylation: Cool the ketone solution to the desired temperature (e.g., 0 °C) and add the hydrosilane (e.g., diphenylsilane) followed by the catalyst solution.

  • Monitoring and Workup: Stir the reaction until complete (monitored by TLC or GC). Quench the reaction carefully with water or a mild acid.

  • Hydrolysis: The resulting silyl ether is hydrolyzed to the corresponding alcohol using aqueous acid (e.g., HCl) or a fluoride source (e.g., TBAF).

  • Purification and Analysis: The chiral alcohol is purified by chromatography, and the enantiomeric excess is determined.

Performance Data for Rh-Catalyzed Asymmetric Hydrosilylation

SubstrateLigand TypeYield (%)ee (%)
AcetophenoneOxazoline90-9992-99
1-IndanoneOxazoline>9598
BenzylacetoneOxazoline9395
Data is representative of the performance of the general class of chiral amino alcohol-derived ligands.[1]
Palladium-Catalyzed Asymmetric Allylation

Palladium-catalyzed asymmetric allylic alkylation is a powerful C-C bond-forming reaction. Chiral ligands, including those derived from amino alcohols, can induce high enantioselectivity.[4]

Protocol 6: Pd-Catalyzed Asymmetric Allylation

  • Catalyst Preparation: The active catalyst is typically formed in situ by mixing a palladium precursor (e.g., [Pd(allyl)Cl]₂) with the chiral ligand (e.g., a Schiff base derivative of this compound).

  • Reaction Setup: To a solution of the allylic substrate (e.g., 1,3-diphenyl-2-propenyl acetate) and the nucleophile (e.g., dimethyl malonate) in a suitable solvent, add a base (e.g., N,O-bis(trimethylsilyl)acetamide).

  • Catalysis: Add the catalyst solution and stir the reaction at the appropriate temperature until completion.

  • Workup and Analysis: The reaction is quenched, and the product is extracted and purified. The enantiomeric excess is determined by chiral HPLC.

Performance Data for Pd-Catalyzed Asymmetric Allylation

SubstrateNucleophileLigand TypeYield (%)ee (%)
1,3-Diphenyl-2-propenyl acetateDimethyl malonateSchiff Base85-9590-98
Data is representative of the performance of the general class of chiral amino alcohol-derived ligands.[1]
Copper-Catalyzed Asymmetric Reactions

Copper catalysts are attractive due to their low cost and unique reactivity.[10] Chiral ligands derived from this compound can be employed in various copper-catalyzed transformations, such as C-N bond formation and hydrosilylation.[11][12]

Protocol 7: Cu-Catalyzed Enantioselective N-H Insertion

  • Catalyst Preparation: A copper(I) or copper(II) salt (e.g., Cu(OTf)₂) is mixed with the chiral ligand (e.g., a BOX ligand derived from this compound) in a suitable solvent.[13]

  • Reaction: The amine substrate is added to the catalyst solution. A diazo compound (e.g., ethyl diazoacetate) is then added slowly to the reaction mixture at a controlled temperature.

  • Workup: After the reaction is complete, the catalyst is removed, and the product, a chiral α-amino acid derivative, is purified.

  • Analysis: The yield and enantiomeric excess of the product are determined.

Experimental_Workflow Start Start: Chiral Ligand & Metal Precursor Catalyst_Prep In situ Catalyst Preparation Start->Catalyst_Prep Reaction_Setup Addition of Substrates (Ketone, Amine, etc.) Catalyst_Prep->Reaction_Setup Reaction Catalytic Transformation (ATH, Allylation, etc.) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, GC, HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quenching and Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (Yield, ee%) Purification->Analysis

Caption: General experimental workflow for asymmetric catalysis.

Conclusion and Future Outlook

Metal complexes of ligands derived from this compound represent a versatile and powerful toolkit for asymmetric synthesis. The ease of synthesis and modification of these ligands, coupled with their demonstrated efficacy in a range of catalytic transformations, makes them highly attractive for both academic research and industrial applications. Future research will likely focus on the development of novel ligand architectures based on this scaffold to tackle more challenging synthetic problems, as well as the immobilization of these catalysts for improved recyclability and application in continuous flow processes. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers to build upon in their quest for more efficient and selective catalytic systems.

References

  • BenchChem. (2025).
  • Dalton Transactions. (n.d.).
  • BenchChem. (2025).
  • Indian Academy of Sciences. (n.d.). Transfer hydrogenation reactions catalyzed by chiral half-sandwich Ruthenium complexes derived from Proline. Indian Academy of Sciences.
  • (2018).
  • (2018). Accessible Bifunctional Oxy-Tethered Ruthenium(II)
  • (n.d.). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC.
  • (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC.
  • (2017). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5. SciSpace.
  • (2011).
  • (2024). Aminoquinoline-Based Tridentate (NNN)
  • (n.d.). Cu(OTf)
  • (2011). Copper(II)-catalyzed Hydrosilylation of Ketones Using Chiral Dipyridylphosphane Ligands: Highly Enantioselective Synthesis of Valuable Alcohols. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (S)-2-Amino-4-Phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-amino-4-phenylbutan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols, improve yields, and ensure the stereochemical integrity of your final product.

Introduction: The Significance of (S)-2-Amino-4-Phenylbutan-1-ol

(S)-2-amino-4-phenylbutan-1-ol is a valuable chiral building block in medicinal chemistry. Its specific stereochemistry is often crucial for the biological activity of pharmaceutical compounds. The synthesis of this molecule with high enantiomeric purity and yield is therefore of significant interest. This guide will focus on the prevalent synthetic route: the reduction of L-homophenylalanine and its derivatives.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield, or no product at all, after the reduction of L-homophenylalanine. What are the likely causes and how can I fix this?

  • Answer: Low or no yield in the reduction of L-homophenylalanine is a common issue that can often be traced back to the quality of reagents, reaction conditions, or the work-up procedure.

    • Reagent Quality: The reducing agent is critical. Lithium aluminium hydride (LiAlH₄) and lithium borohydride (LiBH₄) are highly reactive and sensitive to moisture. Ensure that your reducing agents are fresh and handled under strictly anhydrous conditions. Use dry solvents, such as freshly distilled tetrahydrofuran (THF), and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

    • Reaction Temperature: The temperature at which the reduction is carried out plays a significant role. For reductions using LiBH₄ and methyltrichlorosilane, the reaction is typically initiated at 0°C (ice bath) and then stirred for an extended period.[1] Insufficient cooling can lead to side reactions, while a temperature that is too low may result in a sluggish or incomplete reaction.

    • Incomplete Reaction: An 18-hour reaction time is often cited for the reduction of homo-L-phenylalanine with lithium borohydride and trichloromethylsilane.[1] It is crucial to monitor the reaction's progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to ensure the starting material has been fully consumed before proceeding with the work-up.

    • Work-up Procedure: The quenching of the reaction is a critical step. The addition of methanol should be done cautiously until the cessation of hydrogen gas evolution.[1] Subsequent extraction with a suitable solvent, like dichloromethane, is necessary to isolate the product.[1] Ensure that the pH is appropriately adjusted to facilitate the extraction of the amine.

Issue 2: Formation of Impurities and Side Products

  • Question: My final product is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?

  • Answer: The formation of byproducts can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.

    • Over-reduction: While the goal is to reduce the carboxylic acid to an alcohol, harsh conditions or an excessive amount of reducing agent can potentially lead to the reduction of the phenyl ring. Careful control of stoichiometry and reaction temperature is essential.

    • Racemization: Maintaining the stereochemical integrity of the chiral center is paramount. While the reduction of an amino acid to an amino alcohol is not typically prone to racemization at the alpha-carbon, subsequent harsh work-up conditions (e.g., extreme pH or high temperatures) could potentially lead to some loss of enantiomeric purity. It is advisable to perform the work-up at lower temperatures.

    • Purification: If impurities are present, column chromatography is a standard method for purification. The choice of solvent system will depend on the polarity of the impurities relative to the desired product.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating a pure product after the reaction work-up. What are the best practices for purification?

  • Answer: The physical properties of (S)-2-amino-4-phenylbutan-1-ol—a white solid with a relatively low melting point—can present challenges during isolation.[1]

    • Extraction: After quenching the reaction, extraction is a crucial step. Using dichloromethane is a common practice.[1] Performing multiple extractions will ensure a more complete recovery of the product from the aqueous layer.

    • Drying and Concentration: The combined organic layers should be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate before concentration under reduced pressure.[1] This removes any residual water that could interfere with subsequent steps or analysis.

    • Crystallization: If the crude product is an oil or a waxy solid, crystallization can be an effective purification method. Experiment with different solvent systems to find one that allows for the selective crystallization of the desired product, leaving impurities in the mother liquor.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical yield for the synthesis of (S)-2-amino-4-phenylbutan-1-ol from L-homophenylalanine?

    • A1: A high yield of 97% has been reported for the reduction of homo-L-phenylalanine using lithium borohydride and trichloromethylsilane in tetrahydrofuran.[1] However, yields can vary depending on the specific conditions and scale of the reaction.

  • Q2: Can I use a different starting material besides L-homophenylalanine?

    • A2: Yes, other derivatives of L-phenylalanine can be used. For instance, multi-step synthetic routes starting from N,N-dibenzyl-L-phenylalaninal have been described to produce related diamino alcohol structures.[2][3] These routes often involve protection of the amine, followed by chain extension and reduction.

  • Q3: Are there any biocatalytic methods available for this synthesis?

    • A3: Biocatalysis is an emerging and powerful tool for the synthesis of chiral molecules.[4] While a direct, single-step biocatalytic route for (S)-2-amino-4-phenylbutan-1-ol is not prominently featured in the provided context, multi-enzymatic cascade systems are used for the synthesis of other chiral amines and amino acids.[5][6] These methods offer the advantages of high enantioselectivity and mild reaction conditions.

  • Q4: How can I confirm the stereochemical purity of my final product?

    • A4: The enantiomeric excess (ee) of your product can be determined using chiral high-performance liquid chromatography (HPLC). This technique separates the two enantiomers, allowing for their quantification.

Experimental Protocols

Protocol 1: Reduction of L-Homophenylalanine

This protocol is based on a reported high-yield synthesis.[1]

Materials:

  • L-homophenylalanine

  • Lithium borohydride (LiBH₄)

  • Trichloromethylsilane (CH₃SiCl₃)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • 5% aqueous sodium hydroxide solution

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add lithium borohydride (3.6 g, 170 mmol) to anhydrous tetrahydrofuran (200 mL) in a flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add trichloromethylsilane (36 g, 340 mmol) to the cooled solution and stir for 30 minutes.

  • While maintaining the ice-bath cooling, slowly add homo-L-phenylalanine (10 g, 56 mmol) to the solution.

  • Stir the reaction mixture for 18 hours at the same temperature.

  • Carefully add methanol to the reaction mixture until the evolution of hydrogen gas ceases.

  • Concentrate the mixture under reduced pressure.

  • Add 5% aqueous sodium hydroxide solution to the residue and extract twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain (S)-2-amino-4-phenylbutan-1-ol as a white solid.

Data Presentation

ParameterValueReference
Starting MaterialL-Homophenylalanine[1]
Reducing AgentLithium borohydride / Trichloromethylsilane[1]
SolventTetrahydrofuran[1]
Reaction Temperature0°C[1]
Reaction Time18 hours[1]
Reported Yield97%[1]

Visualizations

Workflow for the Synthesis of (S)-2-amino-4-phenylbutan-1-ol

SynthesisWorkflow cluster_prep Reagent Preparation cluster_reaction Reduction Reaction cluster_workup Work-up and Isolation reagents Prepare Anhydrous THF and Reagents start L-Homophenylalanine add_libh4 Add LiBH4 & CH3SiCl3 in THF at 0°C start->add_libh4 stir Stir for 18 hours at 0°C add_libh4->stir quench Quench with Methanol stir->quench concentrate1 Concentrate quench->concentrate1 extract Extract with Dichloromethane concentrate1->extract dry Dry Organic Layer extract->dry concentrate2 Final Concentration dry->concentrate2 product (S)-2-amino-4-phenylbutan-1-ol concentrate2->product

Caption: A step-by-step workflow for the synthesis of (S)-2-amino-4-phenylbutan-1-ol.

References

  • Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System - PMC - NIH. [Link]

  • Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a - UniCA IRIS. [Link]

  • (S)-2-amino-4-phenylbutanoic acid | C10H13NO2 | CID 2724505 - PubChem. [Link]

  • WO2003020687A1 - Improved method of preparing 2-(s)
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC - PubMed Central. [Link]

  • Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. [Link]

  • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - NIH. [Link]

  • Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC - NIH. [Link]

  • HUT56050A - Process for resolving 2-amino-4phenyl-butane - Google P
  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System - MDPI. [Link]

Sources

Technical Support Center: Purification of 2-amino-4-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-amino-4-phenylbutan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this chiral amino alcohol.

Introduction

This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds.[1][2] Its purification is often complicated by the presence of structurally similar byproducts, diastereomers, and unreacted starting materials. This guide offers practical, field-proven insights to help you navigate these challenges and achieve high purity.

Common Impurities and Their Origins

Understanding the potential impurities is the first step toward effective purification. The nature and quantity of byproducts are highly dependent on the synthetic route employed. A common approach involves the reduction of a β-amino ketone precursor.[3][4]

Impurity TypeProbable Origin
Diastereomers (syn/anti) Non-selective reduction of the β-amino ketone precursor. The stereochemical outcome is influenced by the reducing agent and reaction conditions.[5][6]
Unreacted Starting Material Incomplete reaction, particularly the β-amino ketone precursor.
Over-reduction Products Reduction of the phenyl ring under harsh hydrogenation conditions (e.g., high pressure/temperature with certain catalysts).
N-Protecting Group Remnants Incomplete deprotection if a protecting group strategy is used.
Reagent-Derived Impurities Byproducts from reducing agents (e.g., borohydride salts) or residual catalysts.[3]

Troubleshooting and Purification Protocols

This section provides a structured approach to tackling common purification challenges.

Problem 1: Presence of Diastereomeric Impurities

The separation of diastereomers is often the most significant hurdle in purifying this compound.

Initial Assessment and Strategy

The first step is to accurately quantify the diastereomeric ratio using analytical techniques like HPLC or NMR spectroscopy.[5] The choice of purification method will depend on the scale of your synthesis and the physical properties of the diastereomers.

Workflow for Diastereomer Separation

Sources

Technical Support Center: Troubleshooting Low Enantioselectivity in Homophenylalaninol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of homophenylalaninol, with a specific focus on troubleshooting and resolving issues of low enantioselectivity. This guide is structured to provide actionable insights and solutions to common problems encountered in the laboratory.

Troubleshooting Guide: Low Enantiomeric Excess (% ee)

This section addresses specific issues related to poor enantioselectivity during the synthesis of homophenylalaninol.

Question 1: My asymmetric reduction of an N-protected homophenylalanine ester to homophenylalaninol is yielding a product with low enantiomeric excess. What are the likely causes and how can I improve it?

Answer:

Low enantiomeric excess in the asymmetric reduction of N-protected homophenylalanine esters is a common issue that can often be traced back to several key factors related to the catalyst, substrate, and reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Catalyst Purity and Activity: The chiral catalyst is the cornerstone of enantioselectivity. Impurities or deactivation can lead to a competing non-selective reduction pathway.

    • Troubleshooting:

      • Verify Catalyst Quality: Ensure the catalyst and its chiral ligand are of high purity. If synthesized in-house, re-purify via recrystallization or chromatography. For commercial catalysts, use a fresh batch from a reputable supplier.

      • Proper Activation: Some catalysts require an activation step. Consult the literature for the specific activation procedure for your chosen catalyst system (e.g., pre-formation of the active species).

      • Inert Atmosphere: Many asymmetric reduction catalysts are sensitive to air and moisture. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) using properly dried solvents and glassware. The use of molecular sieves can also be beneficial.[1]

  • Reaction Temperature: The energy difference between the diastereomeric transition states that lead to the two enantiomers is often small. Lowering the reaction temperature can amplify this difference, thereby enhancing enantioselectivity.

    • Troubleshooting:

      • Temperature Screening: Perform a temperature screen to identify the optimal balance between reaction rate and enantioselectivity. Run small-scale reactions at various temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C) while keeping all other parameters constant.

  • Solvent Effects: The solvent can significantly influence the conformation of the catalyst-substrate complex and the stability of the transition states, thereby impacting enantioselectivity.[1]

    • Troubleshooting:

      • Solvent Screening: Conduct a solvent screen using a range of aprotic solvents with varying polarities (e.g., THF, toluene, dichloromethane). Tabulate the results to identify the solvent that provides the best enantioselectivity.

  • Substrate Quality: Impurities in the N-protected homophenylalanine ester can interfere with the catalyst, leading to reduced enantioselectivity.

    • Troubleshooting:

      • Purify the Substrate: Ensure the starting ester is of high purity. If necessary, purify it by flash chromatography or recrystallization before the reduction step.

Below is a troubleshooting workflow to systematically address low enantioselectivity in the asymmetric reduction of N-protected homophenylalanine esters:

G start Low Enantioselectivity Observed catalyst Catalyst Issues start->catalyst substrate Substrate Quality start->substrate conditions Reaction Conditions start->conditions analytical Analytical Error start->analytical sub_catalyst Purity & Integrity Activation Loading catalyst->sub_catalyst Investigate sub_substrate Purity substrate->sub_substrate Investigate sub_conditions Temperature Solvent Pressure (if applicable) conditions->sub_conditions Investigate sub_analytical Chiral HPLC/GC Method Validation analytical->sub_analytical Consider end_node High Enantioselectivity Achieved sub_catalyst->end_node Solution: Use high-purity, properly activated catalyst at optimal loading. sub_substrate->end_node Solution: Purify substrate. sub_conditions->end_node Solution: Optimize temperature and solvent. sub_analytical->end_node Solution: Validate analytical method.

Caption: Troubleshooting workflow for low enantioselectivity.

Question 2: We are using a biocatalytic method (e.g., enzymatic resolution or transaminase) for homophenylalaninol synthesis and the enantioselectivity is suboptimal. What factors should we investigate?

Answer:

Biocatalytic methods are known for their high enantioselectivity, but deviations can occur due to several factors. Here's a breakdown of what to investigate:

Potential Causes & Solutions:

  • pH of the Reaction Medium: Enzymes have an optimal pH range for activity and selectivity. Deviations from this range can lead to a decrease in performance. The pH can affect the ionization state of both the enzyme's active site residues and the substrate.[2][3]

    • Troubleshooting:

      • pH Optimization: Perform the reaction in a buffered solution and screen a range of pH values to find the optimum for your specific enzyme and substrate. For instance, for L-homophenylalanine synthesis using L-phenylalanine dehydrogenase, a pH of 8.5 was found to be optimal.[4]

  • Temperature: Similar to chemical catalysts, temperature influences enzyme activity and stability. An excessively high temperature can lead to enzyme denaturation and loss of selectivity.

    • Troubleshooting:

      • Temperature Profile: Determine the optimal temperature for the enzymatic reaction. While higher temperatures may increase the reaction rate, they can also negatively impact enantioselectivity.

  • Substrate and Product Inhibition: High concentrations of the substrate or product can sometimes inhibit the enzyme, affecting its catalytic efficiency and selectivity.[5]

    • Troubleshooting:

      • Fed-Batch Strategy: A fed-batch approach, where the substrate is added gradually over time, can help maintain a low substrate concentration and mitigate inhibition.[3][5] In some cases, in situ product removal, such as through crystallization, can also be highly effective.[3][5][6]

  • Cofactor Regeneration (if applicable): For reactions requiring cofactors like NADH, inefficient regeneration of the cofactor can limit the reaction rate and potentially affect selectivity.[4]

    • Troubleshooting:

      • Optimize Cofactor Regeneration System: Ensure that the cofactor regeneration system (e.g., using formate dehydrogenase) is working efficiently.[4]

The following table summarizes the impact of various parameters on biocatalytic synthesis of homophenylalanine derivatives:

ParameterPotential Impact on EnantioselectivityRecommended Action
pH Suboptimal pH can alter enzyme conformation and substrate binding, reducing % ee.[2][3]Screen a range of buffered pH values to identify the optimum.
Temperature Can affect enzyme stability and the equilibrium of the reaction.Optimize for a balance between reaction rate and enantioselectivity.
Substrate Conc. High concentrations may lead to substrate inhibition.[5]Employ a fed-batch strategy or investigate substrate tolerance.[3][5]
Product Conc. Product inhibition can slow down the reaction and affect equilibrium.Consider in situ product removal (e.g., crystallization).[3][5][6]
Cofactor Inefficient regeneration can be a rate-limiting step.[4]Ensure the cofactor regeneration system is robust and efficient.[4]

Frequently Asked Questions (FAQs)

Q1: How do I accurately determine the enantiomeric excess of my homophenylalaninol product?

A1: The most common and reliable method for determining the enantiomeric excess of chiral alcohols like homophenylalaninol is Chiral High-Performance Liquid Chromatography (HPLC) .[7] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[7] The % ee is calculated from the relative areas of the two enantiomer peaks in the chromatogram.[7]

Experimental Protocol for Chiral HPLC Analysis:

  • Sample Preparation: Dissolve a small amount (e.g., 1 mg) of the purified homophenylalaninol in the mobile phase or a compatible solvent.

  • Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral alcohols.[7]

  • Method Development: Develop a separation method by optimizing the mobile phase composition (typically a mixture of hexane and an alcohol like isopropanol) and flow rate to achieve baseline separation of the two enantiomer peaks.

  • Quantification: Inject the sample and integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100

Q2: Can I improve the enantiomeric excess of my product post-synthesis?

A2: Yes, it is possible to enhance the enantiomeric purity of a product that has been synthesized with moderate enantioselectivity. The most common method is recrystallization . If the product is crystalline, it may be possible to enrich one enantiomer through fractional crystallization, sometimes with the aid of a chiral resolving agent to form diastereomeric salts which have different solubilities.[8]

Another approach is preparative chiral chromatography , which uses the same principles as analytical chiral HPLC but on a larger scale to separate and isolate the desired enantiomer.[]

Q3: My synthesis of L-homophenylalanine, a precursor to L-homophenylalaninol, has low enantioselectivity. What are some key considerations for improving this step?

A3: The synthesis of enantiomerically pure L-homophenylalanine is crucial. Several highly efficient methods exist, and troubleshooting often involves similar principles to the synthesis of the final alcohol product.

  • Asymmetric Hydrogenation: The asymmetric hydrogenation of precursors like (Z)-2-acetamido-4-phenylcrotonate using rhodium complexes with chiral phosphine ligands can yield L-homophenylalanine derivatives with excellent enantioselectivity (>99.9% ee).[10] Success here is highly dependent on the choice of ligand and reaction conditions.

  • Enzymatic Methods: Transaminases are highly effective for the synthesis of L-homophenylalanine from 2-oxo-4-phenylbutanoic acid.[3][5] Optimizing pH, temperature, and employing strategies to overcome substrate/product inhibition are key to achieving high enantioselectivity.[3][4][5]

The following diagram illustrates a decision-making workflow for optimizing L-homophenylalanine synthesis:

G start Select Synthesis Route for L-Homophenylalanine asymmetric_hydro Asymmetric Hydrogenation start->asymmetric_hydro enzymatic Enzymatic (e.g., Transaminase) start->enzymatic opt_hydro Optimize: - Chiral Ligand - Solvent - Temperature - Hydrogen Pressure asymmetric_hydro->opt_hydro opt_enzymatic Optimize: - Enzyme Source - pH - Temperature - Substrate/Product Concentration enzymatic->opt_enzymatic analysis Analyze % ee via Chiral HPLC opt_hydro->analysis opt_enzymatic->analysis result High % ee? analysis->result proceed Proceed to Homophenylalaninol Synthesis result->proceed Yes reoptimize Re-optimize Conditions result->reoptimize No reoptimize->start

Caption: Workflow for optimizing L-homophenylalanine synthesis.

References

  • Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations - Benchchem.
  • Troubleshooting low enantioselectivity in the asymmetric synthesis of 5-Benzyloxan-2-one - Benchchem.
  • Influence of reaction conditions on the enantioselectivity of biocatalyzed C-C bond formations under high pressure conditions - PubMed.
  • Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids.
  • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - NIH.
  • Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis.
  • Efficient Production of L‐Homophenylalanine by Enzymatic‐Chemical Cascade Catalysis | Request PDF - ResearchGate.
  • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization | ACS Omega.
  • The synthesis of L-(+)-homophenylalanine hydrochloride | Request PDF - ResearchGate.
  • 6.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts.
  • Enantiomeric Purification (HPLC/SFC) - BOC Sciences.
  • Determining the Enantiomeric Excess of Chiral Alcohols: Application Notes and Protocols - Benchchem.
  • L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor - ResearchGate.
  • Practical Synthesis of (-)-α-Aminobenzolactam via Nitration-Cyclization of L-Homophenylalanine Ethyl Ester | Request PDF - ResearchGate.
  • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization | Request PDF - ResearchGate.

Sources

Technical Support Center: Chiral HPLC Resolution of 2-amino-4-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 2-amino-4-phenylbutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during HPLC method development. Our approach is grounded in the fundamental principles of chromatography to empower you to not only solve immediate problems but also to build robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions that arise during the chiral resolution of amino alcohols like this compound.

Q1: I'm seeing poor or no resolution between my enantiomers. What's the most likely cause?

The most critical factor in any chiral separation is the choice of the Chiral Stationary Phase (CSP).[1][2] If the CSP does not provide sufficient stereoselective interactions with your analyte, no amount of mobile phase optimization will achieve separation. For amino alcohols, polysaccharide-based CSPs are the industry standard and the most logical starting point.[3]

Q2: My peaks are showing significant tailing. Why is this happening and how can I fix it?

Peak tailing with basic compounds like this compound is almost always due to secondary ionic interactions between the protonated amine group of the analyte and residual acidic silanol groups on the silica surface of the column packing.[4] This can be effectively suppressed by adding a small amount of a basic additive, such as diethylamine (DEA), to your mobile phase.[1][5] The additive competes for the active sites, ensuring the analyte interacts primarily with the chiral selector.

Q3: How critical is temperature control for this separation?

Temperature is a crucial but complex parameter in chiral chromatography.[6][7] Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to better resolution (higher selectivity).[8][9] However, this comes at the cost of lower efficiency (broader peaks) and higher backpressure. Conversely, higher temperatures can improve peak shape but may reduce selectivity.[6] Therefore, temperature must be carefully controlled and optimized for each specific method.

Q4: Should I use normal-phase, reversed-phase, or another mode for this compound?

For underivatized amino alcohols, normal-phase (NP) chromatography is often the most successful starting point.[1] The combination of a non-polar solvent like hexane with an alcohol modifier provides a good environment for the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition on polysaccharide CSPs. However, polar organic and reversed-phase modes can also be effective and should be explored during method development.[10]

Systematic Method Development Workflow

Achieving baseline resolution requires a logical, systematic approach. The following workflow outlines a proven strategy for developing a robust chiral separation method from scratch.

MethodDevelopment cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation CSP_Screen CSP Screening (Amylose vs. Cellulose CSPs) Normal Phase Conditions MP_Screen Mobile Phase Screening (Select best CSP) Test NP, PO, RP modes CSP_Screen->MP_Screen Select CSP with any sign of separation MP_Opt Mobile Phase Optimization (Modifier % & Additive Conc.) MP_Screen->MP_Opt Select best Mobile Phase Mode Param_Opt Parameter Optimization (Temperature & Flow Rate) MP_Opt->Param_Opt Fine-tune Validation Method Validation (Robustness, Linearity, LoD/LoQ) Param_Opt->Validation Finalize Method TailingTroubleshooting Start Peak Tailing Observed (Asymmetry > 1.5) CheckAdditive Is a mobile phase additive being used? (e.g., 0.1% DEA for NP) Start->CheckAdditive AddAdditive Action: Add 0.1% DEA (for NP) or 0.1% TFA/FA (for RP) CheckAdditive->AddAdditive No CheckOverload Is the injection mass too high? CheckAdditive->CheckOverload Yes AddAdditive->CheckOverload ReduceMass Action: Reduce sample concentration or injection volume by 5-10x CheckOverload->ReduceMass Yes CheckSolvent Is the sample dissolved in a solvent stronger than the mobile phase? CheckOverload->CheckSolvent No ReduceMass->CheckSolvent ChangeSolvent Action: Dissolve sample in the mobile phase CheckSolvent->ChangeSolvent Yes End Peak Shape Improved CheckSolvent->End No ChangeSolvent->End

Caption: Troubleshooting workflow for peak tailing.

Causality Analysis & Solution Pathway:

  • Secondary Silanol Interactions: This is the primary cause for basic analytes. The amine functional group adsorbs strongly to acidic silanol sites on the silica support, causing a portion of the analyte molecules to lag behind the main peak band.

    • Action: As detailed above, use a basic mobile phase additive like DEA to neutralize these sites. [1]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a distorted, tailing peak shape.

    • Action: Reduce the amount of sample injected. Perform a loading study by injecting progressively smaller amounts (e.g., 10 µg, 5 µg, 2 µg, 1 µg) until the peak shape and retention time stabilize.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, the sample band will not focus correctly at the head of the column, leading to peak distortion. [5] * Action: Whenever possible, dissolve the sample directly in the mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.

Experimental Protocols

Protocol 1: Mobile Phase Optimization (Normal Phase)

This protocol assumes a polysaccharide-based CSP has been selected and initial screening shows some, but not optimal, separation with a Hexane/Isopropanol (IPA) mobile phase.

  • Prepare Stock Solutions:

    • Mobile Phase A: n-Hexane with 0.1% DEA.

    • Mobile Phase B: Isopropanol (IPA) with 0.1% DEA.

    • Sample: Prepare a 1 mg/mL solution of racemic this compound in 50:50 Hexane/IPA.

  • System Equilibration: Flush the column with Mobile Phase A / Mobile Phase B (90:10 v/v) at 1.0 mL/min for at least 20 column volumes or until the baseline is stable.

  • Initial Injection: Inject the sample and record the chromatogram, noting the retention times (t1, t2) and resolution (Rs).

  • Systematic Variation of Modifier:

    • Decrease the modifier strength by changing the mobile phase composition to 95:5 (A:B). Equilibrate the system and inject the sample. Expectation: Retention and resolution will likely increase.

    • Increase the modifier strength in steps: 85:15, 80:20, and 75:25 (A:B). Equilibrate the system and inject at each step. Expectation: Retention and resolution will likely decrease.

  • Data Analysis: Plot the resolution (Rs) and retention factor (k') of the second eluting peak against the % IPA. The optimal mobile phase will provide a resolution of >1.5 with a reasonable retention time (ideally k' between 2 and 10).

Protocol 2: Temperature Optimization Study

This protocol is used to fine-tune the separation after a suitable mobile phase has been identified.

  • Set Initial Conditions: Install the column in a thermostatted column compartment. Set the HPLC system with the optimized mobile phase from Protocol 1.

  • Set Initial Temperature: Set the column temperature to 25 °C. Allow the system to equilibrate for at least 30 minutes.

  • Inject and Record: Inject the sample and record the chromatogram.

  • Decrease Temperature: Lower the temperature in 5 °C increments (e.g., 20 °C, 15 °C, 10 °C). At each step, allow the system to fully equilibrate before injecting the sample. Monitor system backpressure, ensuring it does not exceed the column's limit.

  • Increase Temperature (if necessary): If resolution did not improve at lower temperatures, return to 25 °C and increase the temperature in 5 °C increments (e.g., 30 °C, 35 °C, 40 °C). Some separations are entropy-driven and can surprisingly improve with heat. [6][7]

  • Data Analysis: Create a van't Hoff plot (ln(α) vs 1/T) to understand the thermodynamic properties of the separation. Select the temperature that provides the best balance of resolution, analysis time, and peak efficiency.

References

  • Kaliszan, R., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • Li, T., & Hyun, M. H. (2023).
  • Suzuki, T., et al. Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns.
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. BenchChem.
  • Lin, C. E., et al. Effect of Temperature on Enantiomer Separation of Oxazepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Bonded-Phase Column.
  • ResearchGate. (2019).
  • ResearchGate.
  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases...
  • Hyun, M. H. (2023).
  • BenchChem Technical Support Team. (2025). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. BenchChem.
  • YMC. (n.d.).
  • BenchChem. (2025). Determining Enantiomeric Excess of (2S,4S)
  • ALWSCI. (2025).
  • Park, S., et al. (2021).
  • Phenomenex. (n.d.).
  • Asress, M. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • Subramanian, G. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Regis Technologies. (2023).
  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Two: Finding a CSP.
  • Phenomenex. (n.d.). Tip on chiral screening and method development.
  • Delbrouck, M., et al. (2024). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks... PMC - NIH.
  • De Luca, C., et al. (2023). Fast chiral high-performance liquid chromatography of bioactive compounds. Journal of Pharmaceutical and Biomedical Analysis.

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Preventing racemization during the synthesis of (S)-homophenylalaninol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-homophenylalaninol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and enantiomerically pure synthesis of this critical chiral building block. L-Homophenylalanine is a key component in several pharmaceutical drugs, including angiotensin-converting enzyme (ACE) inhibitors.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (S)-homophenylalaninol, focusing on the reduction of a protected (S)-homophenylalanine derivative.

Issue 1: Significant Racemization Detected in the Final Product

Symptom: Chiral HPLC or NMR analysis of the purified (S)-homophenylalaninol shows a significant percentage of the (R)-enantiomer, indicating a loss of enantiomeric excess (ee).

Potential Causes & Solutions:

  • Cause A: Racemization during N-Protecting Group Introduction. The introduction of N-protecting groups like Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) can sometimes lead to racemization if the conditions are not carefully controlled.[2][3] Activation of the carboxylic acid, especially in the presence of a base, can lead to the formation of a planar oxazolone intermediate, which is susceptible to racemization.[4][5]

    • Solution:

      • Choice of Base: Employ a sterically hindered, weaker base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) instead of stronger, non-hindered bases like triethylamine.[5][6] Use the minimum stoichiometric amount of base necessary for the reaction.[5]

      • Temperature Control: Perform the protection reaction at a low temperature (e.g., 0 °C) to minimize the rate of oxazolone formation and subsequent racemization.

      • Reagent Addition: Add the activating agent (e.g., isobutyl chloroformate for mixed anhydride formation) slowly to the reaction mixture at low temperature.

  • Cause B: Racemization during Carboxylic Acid Reduction. The choice of reducing agent and the reaction conditions for the reduction of the carboxylic acid or its ester derivative to the alcohol are critical for maintaining stereochemical integrity. Harsh conditions can lead to racemization.[7]

    • Solution:

      • Mild Reducing Agents: Utilize mild reducing agents known to preserve chirality. Borane complexes, such as borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BMS), are often preferred for the direct reduction of N-protected amino acids.

      • Two-Step Reduction: An alternative, often milder, approach is to first convert the N-protected amino acid to its corresponding methyl or ethyl ester. This ester can then be reduced with agents like sodium borohydride (NaBH4) in the presence of a Lewis acid or lithium borohydride (LiBH4).[8]

      • Temperature Control: Carry out the reduction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions, including racemization.

  • Cause C: Racemization during Deprotection. The final deprotection step to remove the N-protecting group can also be a source of racemization if not performed under appropriate conditions.

    • Solution:

      • Boc Deprotection: For Boc-protected homophenylalaninol, use milder acidic conditions, such as 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0 °C. The use of scavengers like triisopropylsilane (TIS) can help prevent side reactions.[4]

      • Cbz Deprotection: For Cbz-protected homophenylalaninol, catalytic hydrogenation (e.g., H2, Pd/C) is a very mild deprotection method that typically does not cause racemization.

Issue 2: Low Yield of (S)-homophenylalaninol

Symptom: The isolated yield of the final product is significantly lower than expected.

Potential Causes & Solutions:

  • Cause A: Incomplete Reduction. The reduction of the carboxylic acid or ester may not have gone to completion.

    • Solution:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material.

      • Sufficient Reducing Agent: Ensure an adequate molar excess of the reducing agent is used. For borane reductions, typically 1.5 to 2.0 equivalents are sufficient.

      • Reaction Time and Temperature: If the reaction is sluggish at lower temperatures, a gradual increase in temperature may be necessary. However, this should be balanced with the risk of racemization.

  • Cause B: Product Loss during Workup and Purification. The amino alcohol product can be water-soluble, leading to losses during aqueous workup.

    • Solution:

      • Extraction pH: During the workup of the free amino alcohol, adjust the pH of the aqueous layer to be basic (pH > 10) before extracting with an organic solvent like dichloromethane or ethyl acetate to ensure the amine is in its free base form.

      • Multiple Extractions: Perform multiple extractions with the organic solvent to maximize the recovery of the product from the aqueous phase.

      • Purification Method: Column chromatography on silica gel is a standard method for purification. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with methanol containing a small amount of ammonia or triethylamine, can effectively separate the product.

Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group to use for the synthesis of (S)-homophenylalaninol to minimize racemization?

A1: Both Boc and Cbz are commonly used and effective protecting groups.[2][3] The choice often depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule. The key to preventing racemization lies not just in the choice of the protecting group itself, but in the careful control of the reaction conditions during its introduction and removal.[3] Urethane-type protecting groups like Boc and Cbz are generally preferred over acyl-type protecting groups as the latter are more prone to forming the racemization-prone oxazolone intermediate.[9]

Q2: How can I accurately determine the enantiomeric purity of my (S)-homophenylalaninol?

A2: The most reliable methods for determining enantiomeric purity are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers.[10] A suitable chiral stationary phase (e.g., a cyclodextrin-based or Pirkle-type column) is required.

  • Chiral Gas Chromatography (GC): If the product or a suitable derivative is volatile, chiral GC can be an excellent method.

  • NMR Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: The addition of a chiral lanthanide shift reagent or a chiral solvating agent can induce a chemical shift difference between the enantiomers, allowing for their quantification by integration of the corresponding signals.[11] Derivatization with a chiral auxiliary, like Mosher's acid, to form diastereomers that are distinguishable by NMR is also a common technique.[10]

  • Polarimetry: While useful for a quick check of optical activity, polarimetry is not the most accurate method for determining enantiomeric excess, especially if the maximum specific rotation of the pure enantiomer is not well-established or if impurities are present.[7][10]

Q3: Can I use Lithium Aluminum Hydride (LiAlH4) for the reduction step?

A3: While LiAlH4 is a powerful reducing agent capable of reducing N-protected amino acids, it is highly reactive and can sometimes lead to racemization, especially at elevated temperatures.[8] Milder reducing agents like borane complexes (BH3•THF or BMS) are generally recommended to better preserve the stereochemical integrity of the chiral center. If LiAlH4 is used, it is crucial to perform the reaction at low temperatures (e.g., -20 °C to 0 °C) and to carefully control the workup procedure.

Q4: Are there enzymatic methods for the synthesis of L-homophenylalanine?

A4: Yes, biocatalytic methods are becoming increasingly popular for the synthesis of chiral amino acids due to their high enantioselectivity and mild reaction conditions.[12] Transaminases can be used for the asymmetric synthesis of L-homophenylalanine from 2-oxo-4-phenylbutyric acid.[13][14] Phenylalanine dehydrogenase has also been shown to be effective in the reductive amination of 3-substituted pyruvic acids to produce optically pure (S)-amino acids.[15]

Experimental Protocols & Data

Recommended Protocol: Synthesis of (S)-homophenylalaninol via Borane Reduction of N-Boc-(S)-homophenylalanine

This protocol is designed to minimize racemization and provide a high yield of the desired product.

Step 1: N-Boc Protection of (S)-homophenylalanine

  • Suspend (S)-homophenylalanine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium hydroxide (2.5 eq) as a 1M aqueous solution, ensuring the starting material dissolves completely.

  • Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) dissolved in a minimal amount of dioxane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)2O.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C, which will cause the N-Boc-(S)-homophenylalanine to precipitate.

  • Filter the white solid, wash with cold water, and dry under vacuum.

Step 2: Borane Reduction to (S)-Boc-homophenylalaninol

  • Dissolve N-Boc-(S)-homophenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add borane-tetrahydrofuran complex (BH3•THF) (1.5 eq, 1M solution in THF) dropwise over 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of methanol until gas evolution ceases.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude (S)-Boc-homophenylalaninol.

  • Purify by flash column chromatography on silica gel.

Step 3: Deprotection to (S)-homophenylalaninol

  • Dissolve the purified (S)-Boc-homophenylalaninol (1.0 eq) in a minimal amount of dichloromethane (DCM) at 0 °C.

  • Add a 4M solution of HCl in dioxane (5-10 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of (S)-homophenylalaninol as a white solid.

  • Filter the solid and dry under vacuum.

  • To obtain the free amine, dissolve the hydrochloride salt in water, basify to pH > 10 with 1M NaOH, and extract with dichloromethane. Dry the combined organic layers and concentrate to yield pure (S)-homophenylalaninol.

Data Summary: Expected Outcomes
StepProductExpected YieldExpected Enantiomeric Excess (ee)
1N-Boc-(S)-homophenylalanine>95%>99%
2(S)-Boc-homophenylalaninol85-95%>99%
3(S)-homophenylalaninol>90%>99%

Yields and ee values are based on optimized conditions and may vary depending on experimental execution.

Visualizations

Logical Workflow for Preventing Racemization

G cluster_start Starting Material cluster_protection N-Protection cluster_reduction Reduction cluster_deprotection Deprotection cluster_end Final Product start (S)-Homophenylalanine boc_protection Introduce N-Boc Group start->boc_protection Step 1 boc_conditions Key Conditions: - Hindered Base (NMM/DIPEA) - Low Temperature (0 °C) - Slow Reagent Addition boc_protection->boc_conditions reduction Reduce Carboxylic Acid boc_protection->reduction Step 2 reduction_conditions Key Conditions: - Mild Reducing Agent (BH3•THF) - Low Temperature (0 °C -> RT) - Anhydrous Conditions reduction->reduction_conditions deprotection Remove N-Boc Group reduction->deprotection Step 3 deprotection_conditions Key Conditions: - Mild Acid (HCl/Dioxane or TFA/DCM) - Low Temperature (0 °C) - Scavengers (optional) deprotection->deprotection_conditions product (S)-Homophenylalaninol (>99% ee) deprotection->product

Caption: Workflow to minimize racemization.

Racemization Mechanism via Oxazolone Intermediate

G A N-Protected (S)-Amino Acid B Activation of Carboxylic Acid (e.g., with Acyl Chloride, Carbodiimide) A->B C Oxazolone (Azlactone) Intermediate (Planar, Achiral at Cα) B->C Cyclization D Proton Abstraction at Cα by Base C->D E Reprotonation C->E D->C Equilibrium F Racemic Mixture of N-Protected Amino Acid E->F

Caption: Oxazolone-mediated racemization pathway.

References

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Cao, Y., & Yang, G. (n.d.). A Reduction of Chiral Amino Acids Based on Current Method. JOCPR. Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Retrieved from [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications. Retrieved from [Link]

  • Amino Acid-Protecting Groups. (2009). Chemical Reviews, 109(6), 2455-2504.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. (2021, March 12). YouTube. Retrieved from [Link]

  • Method for the Racemization of Optically Active Amino Acids. (n.d.). Sciencemadness.org. Retrieved from [Link]

  • Racemization in peptide synthesis. (n.d.). Slideshare. Retrieved from [Link]

  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023). Creation.com. Retrieved from [Link]

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. (n.d.). PubMed. Retrieved from [Link]

  • Amino Acid Racemases: Functions and Mechanisms. (2003). ResearchGate. Retrieved from [Link]

  • Racemization Assays. (n.d.). Retrieved from [Link]

  • Asymmetric reduction of α-amino ketones with a KBH4 solution catalyzed by Chiral Lewis acids. (2014). PubMed. Retrieved from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved from [Link]

  • Racemization in peptide synthesis. (2018). ResearchGate. Retrieved from [Link]

  • Racemization of optically active amino alcohols. (n.d.). Google Patents.
  • Chiral Amino Acids Synthesis. (n.d.). Retrieved from [Link]

  • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. (n.d.). NIH. Retrieved from [Link]

  • Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli. (n.d.). PMC - NIH. Retrieved from [Link]

  • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. (n.d.). ACS Omega. Retrieved from [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024). The Journal of Organic Chemistry. Retrieved from [Link]

  • Amino acid racemases: functions and mechanisms. (n.d.). PubMed. Retrieved from [Link]

  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. (2007). ResearchGate. Retrieved from [Link]

  • The synthesis of L-(+)-homophenylalanine hydrochloride. (n.d.). ResearchGate. Retrieved from [Link]

  • Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase. (n.d.). Google Patents.
  • Determination of Enantiomeric Purity by Direct Methods. (n.d.). Retrieved from [Link]

  • Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. (n.d.). ResearchGate. Retrieved from [Link]

  • From which instrument can we determine enantiomeric purity? (2015). ResearchGate. Retrieved from [Link]

  • Enantioselective Synthesis of Allenes by Catalytic Traceless Petasis Reactions. (n.d.). Retrieved from [Link]

  • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (n.d.). PubMed. Retrieved from [Link]

  • Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. (2019). Pharmacia. Retrieved from [Link]

  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). PMC - NIH. Retrieved from [Link]

  • Concise Synthesis and Enzymatic Resolution of L-(+)-Homophenylalanine Hydrochloride. (n.d.). ResearchGate. Retrieved from [Link]

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Side reactions in the reduction of homophenylalanine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Homophenylalanine Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of synthetic organic chemistry. This guide is dedicated to a common yet challenging area: the reduction of homophenylalanine (Hph) derivatives. Hph is a crucial chiral building block for several important drugs, including angiotensin-converting enzyme (ACE) inhibitors.[1][2][3]

Successfully reducing a functional group in a complex molecule like an Hph derivative requires a delicate balance of reactivity and selectivity. It is not uncommon to encounter side reactions that can compromise yield, purity, and even the stereochemical integrity of your material. This guide is structured to help you diagnose these issues, understand their root causes, and implement effective solutions.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive.

Q1: I attempted to reduce a nitro group on my N-Cbz-homophenylalanine derivative using catalytic hydrogenation (H₂/Pd-C), but I lost my Cbz group. What went wrong?

A: This is a classic case of incompatible reaction conditions. Catalytic hydrogenation is the standard and most efficient method for cleaving the benzyloxycarbonyl (Cbz or Z) protecting group.[4][5] The palladium catalyst facilitates the hydrogenolysis of the benzyl-oxygen bond, releasing the free amine, toluene, and CO₂.[6] You have inadvertently performed a deprotection.

  • Solution: To selectively reduce the nitro group while retaining the Cbz group, you must use a different reducing system. Options include:

    • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene with Pd/C can sometimes offer better selectivity.

    • Metal-Acid Systems: Reagents like SnCl₂ in HCl or Fe/NH₄Cl are classic choices for nitro group reductions and are compatible with the Cbz group.

Q2: I'm trying to reduce the methyl ester of my Boc-protected homophenylalanine to the corresponding alcohol. I used sodium borohydride (NaBH₄) in THF, but the reaction is not proceeding. Why is it so unreactive?

A: Sodium borohydride is an excellent reagent for reducing aldehydes and ketones, but it is generally not powerful enough to reduce esters or amides under standard anhydrous conditions.[7][8] The lower reactivity of NaBH₄ compared to agents like lithium aluminum hydride (LiAlH₄) is due to the less polarized B-H bond compared to the Al-H bond.[7]

  • Solution: You can enhance the reactivity of NaBH₄ to achieve the desired reduction without resorting to the less selective LiAlH₄. A highly effective and safer method is the use of NaBH₄ in a mixed solvent system, typically THF and methanol. The slow addition of methanol to the NaBH₄ suspension in THF generates alkoxyborohydrides in situ, which are more potent reducing species capable of reducing the ester. This method is selective and will not affect amides, nitriles, or most common protecting groups.[9]

Q3: My reduction of an N-protected homophenylalanine amide with lithium aluminum hydride (LiAlH₄) resulted in a complex mixture of products and poor yield. What are the likely side reactions?

A: Lithium aluminum hydride (LiAlH₄) is an extremely powerful and non-selective reducing agent.[10][11] While it is very effective at reducing amides to amines, its high reactivity can lead to several side reactions if other sensitive functional groups are present.[10][12]

  • Potential Side Reactions:

    • Protecting Group Reduction: LiAlH₄ can cleave or reduce certain protecting groups. For instance, it will reduce a Cbz carbamate to an N-methyl group.[13]

    • Reduction of Other Functional Groups: If your molecule contains other reducible moieties like esters, nitriles, or even some halides, LiAlH₄ will likely reduce them as well.[10]

    • Over-reduction: In some cases, particularly with conjugated systems, LiAlH₄ can reduce carbon-carbon double bonds.[11]

  • Troubleshooting: Carefully analyze your starting material for any functional groups susceptible to reduction by LiAlH₄. If such groups exist and need to be preserved, a more selective reagent system, such as a borane complex (e.g., BH₃·THF) or an activated NaBH₄ system (e.g., NaBH₄/I₂), should be considered.[14]

Troubleshooting Guides

Guide 1: Diagnosing and Preventing Unwanted Protecting Group Cleavage

The stability of your protecting group is paramount. Its loss during a reduction step leads to undesired side products and complex purification challenges. The primary cause is a mismatch between the chosen reducing agent and the protecting group's lability.

Workflow: Selecting a Compatible Reducing Agent

This decision tree helps you choose a reduction strategy that preserves your key protecting groups.

G start What is your N-Protecting Group? pg_cbz N-Cbz start->pg_cbz Cbz pg_boc N-Boc start->pg_boc Boc pg_fmoc N-Fmoc start->pg_fmoc Fmoc reduc_ester Reducing an Ester/Acid? pg_cbz->reduc_ester reduc_nitro Reducing a Nitro Group? pg_cbz->reduc_nitro reduc_amide Reducing an Amide? pg_cbz->reduc_amide sol_boc Most hydride reagents are compatible (LiAlH4, NaBH4, BH3). AVOID strong acid. pg_boc->sol_boc sol_fmoc Most hydride reagents and catalytic hydrogenation are compatible. AVOID base (e.g., piperidine). pg_fmoc->sol_fmoc sol_cbz_ester Use NaBH4/MeOH or BH3 complex. AVOID LiAlH4 & H2/Pd-C. reduc_ester->sol_cbz_ester sol_cbz_nitro Use SnCl2 or Fe/NH4Cl. AVOID H2/Pd-C. reduc_nitro->sol_cbz_nitro sol_cbz_amide Use BH3 complex. AVOID LiAlH4. reduc_amide->sol_cbz_amide

Caption: Decision tree for selecting a compatible reducing agent.

Data Summary: Protecting Group & Reagent Compatibility

Protecting GroupLiAlH₄NaBH₄ (Standard)NaBH₄/MeOHH₂/Pd-CSnCl₂/HCl
N-Cbz Unstable (Reduces to N-Me)StableStableUnstable (Cleaved)Stable
N-Boc StableStableStableStableUnstable (Cleaved)
Benzyl Ether (O-Bn) StableStableStableUnstable (Cleaved)Stable
Guide 2: Addressing Poor Chemoselectivity and Over-reduction

Chemoselectivity is the ability to reduce one functional group in the presence of others. Powerful reagents like LiAlH₄ often exhibit poor chemoselectivity.[10]

Problem: You want to reduce an ester to an alcohol, but your molecule also contains a nitrile. Using LiAlH₄ will reduce both functional groups.

Solution: Choose a milder system known to be selective for esters over nitriles. The NaBH₄/MeOH system is an excellent choice, as it will efficiently reduce the ester while leaving the nitrile, amide, and carboxylic acid groups untouched.[9]

Reaction Pathway: Desired vs. Side Reaction

The diagram below illustrates the reduction of an N-Cbz protected homophenylalanine ester. The desired pathway leads to the amino alcohol, while a common side reaction with a non-selective reagent like LiAlH₄ leads to the cleavage and reduction of the Cbz group.

G cluster_0 Desired Pathway (Selective Reagent) cluster_1 Side Reaction Pathway (Non-Selective Reagent) Start N-Cbz-Hph-CO₂Me Product_Good N-Cbz-Hph-CH₂OH Start->Product_Good NaBH₄ / MeOH (Selective Reduction) Start2 N-Cbz-Hph-CO₂Me Product_Bad N-Me-Hph-CH₂OH Start2->Product_Bad LiAlH₄ (Ester Reduction + Cbz Reduction)

Caption: Selective vs. non-selective reduction pathways.

Guide 3: Investigating and Preventing Racemization

The stereocenter at the α-carbon is susceptible to racemization under harsh conditions, particularly those involving strong bases or high temperatures which can facilitate proton abstraction and formation of a planar enolate intermediate.[15][16] While less common during hydride reductions, it can occur if the reaction conditions are not carefully controlled.

Indicators of Racemization:

  • Inconsistent or broad melting point of the product.

  • Broadened peaks or appearance of new peaks in NMR spectra.

  • Loss of optical rotation (if measured).

  • Appearance of a second peak when analyzed by chiral HPLC.

Preventative Measures:

  • Lower Reaction Temperature: Perform reductions at 0 °C or below if possible. This slows down the rate of potential side reactions, including epimerization.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Avoid Excess Base or Acid During Workup: Use a careful, cooled quenching procedure and mild aqueous solutions (e.g., saturated NH₄Cl or Rochelle's salt for LiAlH₄ reactions) to neutralize the reaction.

  • Consider Enzymatic Methods: For ultimate stereochemical control, biocatalytic methods using enzymes like L-phenylalanine dehydrogenase can be employed for transformations like reductive amination, ensuring high enantiopurity.[17] Some chemical syntheses have been specifically designed to proceed without racemization.[18]

Key Experimental Protocols

Protocol 1: Selective Reduction of an Ester with NaBH₄/Methanol This protocol is adapted from procedures for reducing amino acid esters and is a safer, more selective alternative to LiAlH₄.[19]

  • Setup: In a round-bottom flask under a nitrogen atmosphere, suspend the N-protected homophenylalanine ester (1.0 equiv.) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M).

  • Reagent Addition: Add sodium borohydride (NaBH₄) (4.0-5.0 equiv.) to the suspension.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Methanol Addition: Add methanol (4.0-5.0 equiv.) dropwise to the stirred suspension over 30-60 minutes. Vigorous gas evolution (H₂) will be observed. Caution: Ensure adequate ventilation.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the gas evolution ceases and the solution is acidic (pH ~2-3).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3x).

  • Workup: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

Protocol 2: Reduction of an Amide with LiAlH₄ This is a standard protocol for the powerful reduction of amides to amines.[10]

  • Setup: In a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 equiv.) in anhydrous THF.

  • Cooling: Cool the LiAlH₄ suspension to 0 °C.

  • Substrate Addition: Dissolve the N-protected homophenylalanine amide (1.0 equiv.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux until the reaction is complete by TLC or LC-MS (typically 4-16 hours).

  • Quenching (Fieser Workup): Cool the reaction to 0 °C. Cautiously and sequentially add dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. Caution: This is highly exothermic and produces hydrogen gas.

  • Filtration: Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude amine.

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism . Total Synthesis.

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant . Journal of the American Chemical Society.

  • L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor . ResearchGate.

  • The Reduction of Acid Amides with Lithium Aluminum Hydride . The Journal of Organic Chemistry.

  • Chemistry of amino acids. 3. Reduction of phenylalanine ethyl ester and its derivatives with sodium borohydride . PubMed.

  • Sodium borohydride reduction of aromatic carboxylic acids via methyl esters . ResearchGate.

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives . Master Organic Chemistry.

  • Lithium Aluminum Hydride: A Powerful Reducing Agent . ResearchGate.

  • Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases . PMC - NIH.

  • Why does LiAlH4 reduce esters, amides, or carboxylic acids, while NaBH4 cannot reduce them? . Quora.

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP . Organic Chemistry Portal.

  • Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis . ResearchGate.

  • Reduction of Amino Acids to Amino Alcohols . Organic Syntheses.

  • Hydride Reduction . Chad's Prep.

  • Identification of homophenylalanine biosynthetic genes from the cyanobacterium Nostoc punctiforme PCC73102 and application to its microbial production by Escherichia coli . PubMed.

  • Reduction of amino acids to corresponding amino alcohols . Chemistry Stack Exchange.

  • Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes . Beilstein Journal of Organic Chemistry.

  • A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups . ResearchGate.

  • Cbz-Protected Amino Groups . Organic Chemistry Portal.

  • A Convenient Reduction of Amino Acids and Their Derivatives . Erowid.

  • Method for the Racemization of Optically Active Amino Acids . Sciencemadness.org.

  • Reduction of Chiral Amino Acids Based on Current Method . JOCPR.

  • Sodium borohydride, Sodium tetrahydroborate . Organic Chemistry Portal.

  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group . Benchchem.

  • Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli . PMC - NIH.

  • Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis . Chemistry – A European Journal.

  • A convenient reduction of amino acids and their derivatives . The Journal of Organic Chemistry.

  • Asymmetrically simultaneous synthesis of L-homophenylalanine and N6-protected-2-oxo-6-amino-hexanoic acid by engineered Escherichia coli aspartate aminotransferase . PubMed.

  • Amino Acid-Protecting Groups . ResearchGate.

  • Recent Advances in Homogeneous Catalysis via Metal–Ligand Cooperation Involving Aromatization and Dearomatization . MDPI.

  • Reductive Amination, and How It Works . Master Organic Chemistry.

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis . AAPPTEC.

  • WIPF GROUP RESEARCH OVERVIEW . University of Pittsburgh.

  • Photocleavable Protecting Groups . "Peptides: Chemistry and Biology".

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 . Journal of Al-Nahrain University.

  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides . OUCI.

  • Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid . RSC Publishing.

  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis . Macmillan Group - Princeton University.

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Challenges in the removal and recovery of 2-amino-4-phenylbutan-1-ol as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-4-phenylbutan-1-ol Auxiliary

Introduction: The Role of this compound

This compound, derived from the unnatural amino acid L-homophenylalanine, is a valuable chiral auxiliary in asymmetric synthesis. Like other 1,2-amino alcohols, it is employed to impart facial selectivity in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol additions. Its utility stems from its ability to form rigid, chelated transition states that effectively shield one face of a reactive intermediate, guiding the approach of an electrophile.[1][2]

However, the success of any chiral auxiliary strategy hinges on the final, critical steps: the efficient removal of the auxiliary from the desired product and its subsequent recovery for reuse, which is crucial for process economy.[2] This guide provides a comprehensive troubleshooting framework and detailed protocols to address the specific challenges encountered during the cleavage and recovery of this compound.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the removal and recovery of the this compound auxiliary. Each problem is presented with potential causes and actionable solutions grounded in chemical principles.

Issue 1: Incomplete Cleavage of the Auxiliary

Q: I've completed the reaction, but TLC and NMR analysis show a significant amount of starting material (substrate-auxiliary adduct) remaining. What went wrong?

A: Incomplete cleavage is a frequent challenge that typically points to suboptimal reaction conditions or reagent stoichiometry. The covalent bond linking the auxiliary (often an amide) to the substrate must be efficiently broken without degrading the desired product.

Potential Causes & Solutions:

  • Insufficient Reagent: The cleaving reagent (e.g., hydride source, acid, or base) may have been consumed by other functional groups or trace impurities.

    • Solution: Increase the equivalents of the cleaving reagent incrementally (e.g., in 0.2 equivalent steps) while carefully monitoring the reaction by TLC or LC-MS.[3]

  • Low Reaction Temperature: The activation energy for the cleavage reaction is not being met.

    • Solution: Gradually increase the reaction temperature. For instance, if a reductive cleavage at 0 °C is sluggish, allow it to warm slowly to room temperature. Always monitor for the appearance of side products, as higher temperatures can compromise selectivity and product stability.[1][3]

  • Inappropriate Cleavage Method: The chosen method may not be suitable for the specific linkage or the overall molecule.

    • Solution: Re-evaluate the cleavage strategy based on the stability of your product. If your product is acid-sensitive, a reductive method is preferable to acidic hydrolysis.[3]

Issue 2: Low Recovery Yield of the Auxiliary

Q: I've successfully cleaved the auxiliary, but I'm recovering very little of the this compound after work-up. Where is it going?

A: Low recovery yield undermines the economic viability of using a chiral auxiliary. The loss of the auxiliary typically occurs during the extraction and purification phases.

Potential Causes & Solutions:

  • Suboptimal pH During Extraction: this compound is an amino alcohol, and its solubility is highly pH-dependent.

    • Solution: To recover the auxiliary in the aqueous phase, ensure the pH is sufficiently acidic (pH < 2) to fully protonate the amine, forming a water-soluble ammonium salt. Conversely, to extract it into an organic solvent, the aqueous phase should be made basic (pH > 11) to deprotonate the amine, rendering it less polar.[4] A common mistake is performing the extraction at a neutral pH where the auxiliary may partition between layers or form emulsions.

  • Emulsion Formation: The amphiphilic nature of the cleaved auxiliary can lead to the formation of stable emulsions during aqueous work-up, trapping the material at the interface.

    • Solution: To break emulsions, try adding a small amount of a saturated brine solution or a different organic solvent with a significantly different density. Gentle centrifugation can also be effective.

  • Degradation During Harsh Work-up: Exposure to excessively strong acids or bases for prolonged periods, especially at elevated temperatures, can lead to degradation.

    • Solution: Neutralize the reaction mixture as soon as cleavage is complete and proceed with the work-up at controlled temperatures.

Issue 3: Epimerization or Racemization of the Product

Q: My final product has low enantiomeric or diastereomeric excess (ee/de) after cleavage. Did the auxiliary fail?

A: A loss of stereochemical purity often occurs during the cleavage step, not the auxiliary-controlled reaction itself. This is particularly common for products with a stereocenter adjacent to a carbonyl group or another acidifying moiety.[3]

Potential Causes & Solutions:

  • Harsh Cleavage Conditions: Strong acidic or basic conditions can deprotonate the α-carbon, leading to a planar enolate intermediate that can be re-protonated from either face, causing epimerization.[1][3]

    • Solution: Employ milder cleavage conditions. Reductive cleavage methods using reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) are often the best choice for preserving stereochemical integrity as they do not involve acidic or basic intermediates.[1][3] If hydrolysis is necessary, use weaker acids or bases at lower temperatures and for shorter reaction times.

  • Presence of Impurities: Trace acidic or basic impurities in reagents or solvents can catalyze epimerization.

    • Solution: Ensure all reagents and solvents are pure and dry. The work-up protocol should be designed to rapidly neutralize any acidic or basic species.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the best cleavage method for my specific compound?

A1: The choice is dictated by the functional groups in your molecule.[3] A thorough analysis of your product's stability is paramount.

Cleavage MethodPrimary ReagentsTarget LinkageIdeal ForMajor Pitfalls
Reductive Cleavage LiAlH₄, LiBH₄, LiH₂N·BH₃[5]AmideAcid/base-sensitive substrates, preserving α-stereocenters.Reduces other functional groups (esters, ketones, etc.).[1]
Acidic Hydrolysis HCl, H₂SO₄, TFAAmideSubstrates stable to strong acids.Risk of epimerization, hydrolysis of other groups (esters, acetals).[3]
Basic Hydrolysis LiOH, NaOH, KOHAmideSubstrates stable to strong bases.High risk of epimerization at α-carbons.[1] Can be exothermic.

Q2: How can I monitor the progress of the auxiliary removal reaction?

A2: Thin-layer chromatography (TLC) is the most common method. Use a co-spot of your starting material. The reaction is complete when the starting material spot has been fully consumed. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or ¹H NMR spectroscopy can be used to monitor the disappearance of characteristic signals from the auxiliary.[3]

Q3: Can the recovered this compound be reused directly?

A3: Not usually. The recovered auxiliary is often contaminated with residual salts, solvents, or byproducts. It should be purified before reuse to ensure high performance in subsequent reactions. Purification is typically achieved by recrystallization from a suitable solvent system or by distillation under reduced pressure.[3] The purity of the recycled auxiliary should be confirmed by NMR or melting point analysis.

Part 3: Key Experimental Workflows & Protocols

Workflow Diagram: General Cleavage and Recovery Process

G cluster_cleavage Step 1: Auxiliary Cleavage cluster_workup Step 2: Work-up & Separation cluster_isolation Step 3: Product & Auxiliary Isolation start Substrate-Auxiliary Adduct cleavage Select & Perform Cleavage (Reductive, Hydrolytic, etc.) start->cleavage quench Quench Reaction & Neutralize cleavage->quench extract Liquid-Liquid Extraction (Adjust pH to separate) quench->extract org_phase Organic Phase: Crude Product extract->org_phase Contains Product aq_phase Aqueous Phase: Auxiliary Salt extract->aq_phase Contains Auxiliary prod_purify Purify Product (Chromatography, Crystallization) org_phase->prod_purify aux_recover Liberate & Extract Auxiliary (Basify, Extract) aq_phase->aux_recover final_prod Pure Product prod_purify->final_prod aux_purify Purify Auxiliary (Distillation, Crystallization) aux_recover->aux_purify final_aux Recycled Auxiliary aux_purify->final_aux

Caption: General workflow for cleavage, separation, and recovery.

Protocol 1: Reductive Cleavage with Lithium Borohydride (LiBH₄)

This method is recommended for substrates sensitive to harsh pH conditions and helps prevent epimerization.

  • Preparation: Dissolve the substrate-auxiliary adduct (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add solid LiBH₄ (2.0-3.0 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas may evolve.

  • Reaction: Stir the reaction at 0 °C, monitoring by TLC. If the reaction is sluggish, allow it to warm to room temperature and stir for 2-16 hours until the starting material is consumed.

  • Quenching: Cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until gas evolution ceases.

  • Work-up: Add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Separation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product (an alcohol). The aqueous layer contains the auxiliary.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Auxiliary Recovery from Aqueous Phase

This protocol follows the work-up of an acidic or reductive cleavage where the auxiliary is protonated in the aqueous layer.

  • Basification: Take the combined aqueous layers from the work-up (containing the auxiliary as a hydrochloride or borate salt) and cool in an ice bath. Slowly add a concentrated NaOH or KOH solution until the pH is > 11. Monitor with pH paper or a pH meter.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volumes). The deprotonated auxiliary is now soluble in the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification:

    • Crystallization: Dissolve the crude auxiliary in a minimum amount of a hot solvent (e.g., toluene or ethyl acetate) and allow it to cool slowly. If necessary, add a non-polar co-solvent (e.g., hexanes) to induce crystallization. Collect the crystals by filtration.[4]

    • Distillation: For larger scales, purify by vacuum distillation.

Diagram: pH-Controlled Extraction for Separation

G cluster_acid Acidic Work-up (pH < 2) cluster_base Basic Work-up (pH > 11) start Post-Cleavage Mixture (Product + Auxiliary) aq1 Aqueous Layer (Protonated Auxiliary R-NH3+) start->aq1 org1 Organic Layer (Neutral Product) start->org1 org2 Organic Layer (Neutral Auxiliary R-NH2) aq1->org2 Basify & Re-extract aq2 Aqueous Layer (Anionic/Polar Product)

Caption: pH control is key for separating the product and auxiliary.

References

  • Common pitfalls in the use of chiral auxiliaries. (2025). BenchChem.
  • Technical Support Center: Removal of L-Alaninol as a Chiral Auxiliary. (2025). BenchChem.
  • Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. (n.d.). PMC - NIH.
  • Process for resolving 2-amino-4phenyl-butane. (n.d.).
  • Chiral auxiliary. (n.d.). Wikipedia.
  • Removal of the chiral auxiliary or N‐protecting group. Reagents and conditions. (n.d.).
  • Does water suppress the racemization and decomposition of amino acids?. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

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Navigating the N-Protection of 2-Amino-4-Phenylbutan-1-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-protection of 2-amino-4-phenylbutan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to streamline your synthetic workflow. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible methodology for protecting this valuable chiral building block.

Introduction: The Criticality of Chemoselectivity

This compound, a derivative of homophenylalaninol, possesses two nucleophilic sites: a primary amine and a primary alcohol. The inherent difference in nucleophilicity between the amino and hydroxyl groups allows for selective N-protection, a crucial step in many multi-step syntheses.[1] However, achieving high chemoselectivity and yield requires careful optimization of reaction conditions. This guide will focus on the two most common amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), addressing specific challenges you may encounter.

Core Principles of N-Protection

The foundational principle for selective N-protection of amino alcohols lies in the greater nucleophilicity of the amine compared to the alcohol. This allows it to react preferentially with electrophilic protecting group reagents.

A generalized reaction scheme is as follows:

General N-Protection This compound This compound N-Protected Product N-Protected Product This compound->N-Protected Product Protecting Group Reagent (e.g., Boc₂O, Cbz-Cl) Base, Solvent

Caption: General workflow for N-protection.

Section 1: N-Boc Protection Troubleshooting

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under various conditions and its straightforward removal under mild acidic conditions.[2][3] The most common reagent for its introduction is di-tert-butyl dicarbonate (Boc₂O).[4][5]

Frequently Asked Questions (FAQs) for Boc Protection

Q1: My Boc-protection reaction is sluggish or incomplete. What are the likely causes and how can I fix it?

A1: Incomplete reactions are a common hurdle. Here’s a systematic approach to troubleshooting:

  • Insufficient Reagent: While a slight excess of Boc₂O (1.1-1.5 equivalents) is standard, the steric hindrance from the phenylbutyl group in this compound might necessitate a larger excess. Try increasing the stoichiometry of Boc₂O incrementally.

  • Inappropriate Base: The choice and amount of base are critical. A weak base like sodium bicarbonate is often sufficient.[3] For more hindered amines, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be more effective. Ensure at least one equivalent of base is used to neutralize the acid generated during the reaction.

  • Solvent Effects: The reaction can be performed in a variety of solvents, including water, tetrahydrofuran (THF), or dichloromethane (DCM).[3] A biphasic system (e.g., dioxane/water) can be effective. If your starting material has poor solubility, consider switching to a different solvent system.

  • Low Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40°C) can sometimes drive the reaction to completion. However, be cautious as excessive heat can promote side reactions.

Troubleshooting Workflow for Incomplete Boc Protection

Troubleshooting Incomplete Boc Protection start Incomplete Reaction (TLC/LC-MS) reagent Increase Boc₂O (1.5-2.0 eq.) start->reagent base Switch to Stronger, Non-Nucleophilic Base (e.g., TEA, DIPEA) reagent->base No Improvement complete Reaction Complete reagent->complete Success solvent Change Solvent System (e.g., THF, ACN) base->solvent No Improvement base->complete Success temp Gently Heat (e.g., 40°C) solvent->temp No Improvement solvent->complete Success temp->complete Success

Caption: Decision tree for troubleshooting incomplete Boc protection.

Q2: I'm observing a significant amount of a byproduct with a higher molecular weight. What could it be?

A2: This is likely the N,N-di-Boc protected product. This occurs when the initially formed carbamate is deprotonated and reacts with a second molecule of Boc₂O. To minimize this:

  • Avoid Excess Base: Using a strong excess of a powerful base can facilitate the formation of the di-Boc species. Use the minimum amount of base required.

  • Control Reagent Addition: Add the Boc₂O slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second addition.

Q3: I'm concerned about O-acylation of the hydroxyl group. How can I prevent this?

A3: While the amine is more nucleophilic, O-acylation can occur, especially under forcing conditions. To ensure chemoselectivity:

  • Mild Conditions: Use mild bases like sodium bicarbonate and run the reaction at room temperature or below. Some protocols for amino alcohols suggest that catalyst-free systems in water can prevent side reactions like oxazolidinone formation.[6]

  • Avoid Catalysts that Activate Alcohols: While 4-dimethylaminopyridine (DMAP) is sometimes used to accelerate Boc protections, it is also known to catalyze the acylation of alcohols.[7] It is best to avoid DMAP when working with amino alcohols to maintain N-selectivity.

Optimized Protocol for N-Boc Protection
ParameterRecommended ConditionRationale
Reagent Di-tert-butyl dicarbonate (Boc₂O)Standard, effective reagent for Boc protection.[4][5]
Stoichiometry 1.1 - 1.5 eq. Boc₂OSufficient excess to drive the reaction without promoting significant side reactions.
Base Sodium Bicarbonate or Triethylamine (1.0-1.2 eq.)Bicarbonate is milder and often sufficient.[3] TEA can be used for slower reactions.
Solvent Dioxane/Water (1:1) or THFGood solubility for both the starting material and reagents.
Temperature 0°C to Room TemperatureMinimizes side reactions like O-acylation and di-Boc formation.
Reaction Time 2 - 12 hoursMonitor by TLC or LC-MS for completion.

Step-by-Step Experimental Protocol:

  • Dissolve this compound (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (1.2 eq.) and stir until dissolved.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring its progress by TLC.

  • Upon completion, remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude N-Boc-2-amino-4-phenylbutan-1-ol.

  • Purify by flash chromatography on silica gel if necessary.

Section 2: N-Cbz Protection Troubleshooting

The benzyloxycarbonyl (Cbz) group is another cornerstone of amine protection, particularly in peptide synthesis.[8] It is typically introduced using benzyl chloroformate (Cbz-Cl) under alkaline conditions and is readily removed by catalytic hydrogenolysis.[9]

Frequently Asked Questions (FAQs) for Cbz Protection

Q1: My Cbz protection is giving a low yield. What are the common pitfalls?

A1: Low yields in Cbz protection often stem from issues with reagent stability and pH control:

  • Decomposition of Cbz-Cl: Benzyl chloroformate is sensitive to moisture and can decompose.[10] Ensure you are using a fresh or properly stored bottle of the reagent.

  • Incorrect pH: The reaction is typically run at a pH between 8 and 10. If the pH is too low, the amine will be protonated and less nucleophilic. If it is too high, the Cbz-Cl can be rapidly hydrolyzed.[8] Using a buffered system, such as sodium carbonate/bicarbonate, can help maintain the optimal pH.[8]

  • Temperature Control: The reaction is often exothermic. Running the reaction at 0°C, especially during the addition of Cbz-Cl, is crucial to prevent reagent decomposition and side reactions.

Q2: I'm observing racemization of my chiral center. How can I prevent this?

A2: Racemization can be a concern with amino acids and their derivatives under strongly basic conditions.[8] To mitigate this:

  • Maintain Optimal pH: Avoid excessively high pH. A range of 8-10 is generally considered safe.[8]

  • Low Temperature: Perform the reaction at 0°C.

  • Controlled Reagent Addition: Add the Cbz-Cl and base slowly and simultaneously (if using a liquid base) to avoid localized areas of high concentration.

Q3: How do I effectively remove unreacted Cbz-Cl and benzyl alcohol from my product?

A3: After the reaction, an extraction workup is typically employed.

  • Ether Wash: Washing the reaction mixture with diethyl ether before acidification can help remove some of the unreacted Cbz-Cl and benzyl alcohol (a potential byproduct of Cbz-Cl decomposition).

  • Acidification and Extraction: After the ether wash, the aqueous layer is acidified to protonate any carboxylate formed and then extracted with an organic solvent like ethyl acetate to isolate the Cbz-protected product.

Optimized Protocol for N-Cbz Protection
ParameterRecommended ConditionRationale
Reagent Benzyl Chloroformate (Cbz-Cl)The standard reagent for introducing the Cbz group.[9]
Stoichiometry 1.1 - 1.2 eq. Cbz-ClA slight excess ensures complete reaction of the amine.
Base Sodium Carbonate (aq.)Maintains the optimal pH range of 8-10.[8]
Solvent Water or Water/DioxaneAllows for good pH control and solubility of the starting material.
Temperature 0°CCritical for minimizing reagent decomposition and side reactions.
Reaction Time 2 - 4 hoursTypically sufficient for complete reaction. Monitor by TLC.

Step-by-Step Experimental Protocol:

  • Dissolve this compound (1.0 eq.) in a 10% aqueous solution of sodium carbonate.

  • Cool the solution to 0°C in an ice bath with vigorous stirring.

  • Add benzyl chloroformate (1.1 eq.) dropwise, ensuring the temperature remains below 5°C.

  • Continue to stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

  • Separate the aqueous layer and acidify to pH ~2 with cold 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The product, N-Cbz-2-amino-4-phenylbutan-1-ol, can often be purified by crystallization or flash chromatography.

Section 3: Product Characterization

Confirming the successful N-protection of this compound requires thorough analytical characterization. Here are the expected NMR shifts for the key protons and carbons.

Expected ¹H NMR Shifts (in CDCl₃, approximate)

ProtonN-Boc ProtectedN-Cbz Protected
Phenyl (Ar-H)~7.2 ppm (m)~7.3 ppm (m)
CH₂-Ph~2.6 ppm (t)~2.6 ppm (t)
CH-NH~3.7 ppm (m)~3.8 ppm (m)
CH₂-OH~3.5 ppm (m)~3.6 ppm (m)
CH₂-CH₂-Ph~1.7 ppm (m)~1.8 ppm (m)
Boc C(CH₃)₃~1.4 ppm (s, 9H)-
Cbz CH₂-Ph-~5.1 ppm (s, 2H)

Expected ¹³C NMR Shifts (in CDCl₃, approximate)

CarbonN-Boc ProtectedN-Cbz Protected
Phenyl (Ar-C)~126-142 ppm~127-142 ppm
C=O (carbamate)~156 ppm~157 ppm
Boc C(CH₃)₃~80 ppm-
C(CH₃)₃~28 ppm-
Cbz CH₂-Ph-~67 ppm
CH-NH~53 ppm~54 ppm
CH₂-OH~65 ppm~65 ppm
CH₂-Ph~32 ppm~32 ppm
CH₂-CH₂-Ph~34 ppm~34 ppm

Conclusion

The successful N-protection of this compound is readily achievable with careful attention to reaction parameters. By understanding the underlying principles of chemoselectivity and being prepared to troubleshoot common issues such as incomplete reactions and side product formation, researchers can confidently and efficiently prepare these valuable intermediates for their synthetic campaigns.

References

  • V. Perron, S. Abbott, N. Moreau, D. Lee, C. Penney, B. Zacharie, A simple and efficient protection procedure is general and regioselective for the preparation of mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc aromatic amines in high yield without affecting aliphatic amino groups and other functionalities. Synthesis, 2009, 283-289.
  • Human Metabolome Database, 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Available at: [Link]

  • Organic Chemistry Portal, Cbz-Protected Amino Groups. Available at: [Link]

  • ResearchGate, Reported O-selective acylation of amino alcohols without protecting the amino group... Available at: [Link]

  • Protective Groups in Organic Synthesis, P. G. M. Wuts, T. W. Greene, Wiley-Interscience, 5th Edition, 2014.
  • Wikipedia, Di-tert-butyl dicarbonate. Available at: [Link]

  • Wikipedia, Benzyl chloroformate. Available at: [Link]

  • T. Hansen, P. G. M. Wuts, Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein J. Org. Chem., 2015, 11, 540-567.
  • PubMed, Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Available at: [Link]

  • Google Patents, Process for preparing enantiomerically enriched amino-alcohols.
  • Organic Syntheses, Formic acid, chloro-, benzyl ester. Available at: [Link]

  • Organic Syntheses, DI-tert-BUTYL DICARBONATE. Available at: [Link]

  • PubMed, Enantioselective synthesis of N-Cbz-protected 6-amino-6-deoxymannose, -talose, and -gulose. Available at: [Link]

  • Total Synthesis, Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • chemeurope.com, Di-tert-butyl dicarbonate. Available at: [Link]

  • Organic Chemistry Portal, Boc-Protected Amino Groups. Available at: [Link]

  • Green Chemistry (RSC Publishing), Chemoselective O-formyl and O-acyl protection of alkanolamines, phenoxyethanols and alcohols catalyzed by nickel(ii) and copper(ii)-catalysts. Available at: [Link]

  • PubChem, this compound. Available at: [Link]

  • PMC, Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]

  • MDPI, 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • SpectraBase, 4-Amino-2-butanol. Available at: [Link]

  • SpectraBase, N-(4-chlorophenyl)-2-phenylbutanamide - Optional[1H NMR] - Spectrum. Available at: [Link]

  • CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine. Available at: [Link]

  • The Royal Society of Chemistry, VI. 1H and 13C NMR Spectra. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Enantiopure 2-Amino-4-Phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of enantiopure 2-amino-4-phenylbutan-1-ol. This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, and scale up the production of this valuable chiral building block. Chiral amino alcohols are crucial components in the synthesis of numerous pharmaceuticals and fine chemicals.[1][2] This document provides field-proven insights, detailed protocols, and robust troubleshooting advice to ensure a successful and scalable synthesis.

Part 1: Frequently Asked Questions (FAQs) & Synthesis Strategy

This section addresses common preliminary questions and outlines the strategic choices for a scalable and reliable synthesis.

Q1: What are the primary scalable synthetic routes to enantiopure this compound?

There are three main strategies for accessing this molecule in enantiopure form:

  • Reduction of a Chiral Precursor: The most direct and widely used method is the reduction of the carboxylic acid group of an enantiopure amino acid, typically L-homophenylalanine ((S)-2-amino-4-phenylbutanoic acid), to the corresponding primary alcohol.[3] This route is advantageous due to the commercial availability of the starting material and the stereospecific nature of the reduction, which preserves the existing chiral center.

  • Asymmetric Synthesis: This involves creating the chiral center during the synthesis, for example, through the asymmetric amination of a prochiral ketone.[4] While elegant, these methods often require specialized catalysts and more extensive process optimization for scale-up, particularly concerning catalyst loading, cost, and removal.

  • Resolution of a Racemate: A racemic mixture of this compound can be synthesized and then separated into its constituent enantiomers using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.[5] This approach can be effective but adds steps to the overall process and limits the theoretical maximum yield of the desired enantiomer to 50% without an effective racemization and recycling loop for the unwanted enantiomer.

For scalability, robustness, and cost-effectiveness, the reduction of L-homophenylalanine is the recommended route and will be the focus of this guide.

Q2: Which reducing agent is best for the reduction of L-homophenylalanine on a large scale?

Several hydride-based reducing agents can effect the transformation of a carboxylic acid to an alcohol. The choice involves a trade-off between reactivity, safety, cost, and ease of workup.

Reducing AgentKey AdvantagesKey Disadvantages & Scalability Concerns
Lithium Aluminium Hydride (LiAlH₄) Highly reactive, reduces most carboxylic acids effectively.Extremely pyrophoric, reacts violently with water. Requires stringent anhydrous conditions and specialized handling for large-scale use. Workup can be complex (e.g., Fieser method).
Borane (BH₃•THF or BH₃•SMe₂) Excellent for reducing carboxylic acids selectively.Volatile and flammable reagents. Borane-dimethyl sulfide complex has a strong, unpleasant odor. Workup requires careful quenching.
Sodium Borohydride (NaBH₄) Relatively inexpensive and safer to handle than LiAlH₄.Generally not reactive enough to reduce carboxylic acids directly. Requires additives like I₂ or Lewis acids to enhance reactivity, adding cost and complexity.[1]
Lithium Borohydride (LiBH₄) More reactive than NaBH₄, capable of reducing esters and some carboxylic acids. Safer to handle than LiAlH₄.[3]Can be less reactive than LiAlH₄, sometimes requiring elevated temperatures or longer reaction times. Cost can be higher than NaBH₄.

Recommendation: For a balance of reactivity, improved safety profile over LiAlH₄, and straightforward application, Lithium Borohydride (LiBH₄) , often in combination with an activating agent like trimethylsilyl chloride (TMSCl), is an excellent choice for scaling this reduction.[3]

Q3: What are the critical safety considerations when scaling up this synthesis?

  • Hydride Reagents: All hydride reducing agents are water-reactive and generate flammable hydrogen gas upon quenching. Reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) in anhydrous solvents. The quenching process is highly exothermic and must be performed slowly, with efficient cooling, especially at scale.

  • Solvent Choice: Tetrahydrofuran (THF) is a common solvent for these reductions. It is flammable and can form explosive peroxides upon prolonged storage and exposure to air. Always use fresh, inhibitor-tested THF.

  • Exothermic Events: Both the reduction and the subsequent quenching steps can be highly exothermic. A robust reactor cooling system and controlled, slow addition of reagents are critical to prevent thermal runaways.

Part 2: Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of (S)-2-amino-4-phenylbutan-1-ol from L-homophenylalanine.

Workflow Diagram: Synthesis of (S)-2-amino-4-phenylbutan-1-ol

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reduction cluster_2 Step 3: Quench & Workup cluster_3 Step 4: Isolation & Purification A Charge Reactor with L-Homophenylalanine and Anhydrous THF C Slowly Add LiBH₄ Solution to Reactor at 0-5 °C A->C B Prepare LiBH₄ Solution in Anhydrous THF B->C D Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E Cool Reactor to 0 °C D->E F Slowly Add Methanol or Water to Quench Excess Hydride E->F G Add Aqueous NaOH (5%) to Adjust pH & Precipitate Salts F->G H Extract with Dichloromethane (DCM) G->H I Dry Organic Layer (e.g., MgSO₄) H->I J Filter and Concentrate Organic Layer I->J K Purify by Recrystallization or Chromatography (if needed) J->K L Dry Final Product Under Vacuum K->L M M L->M Final Product: (S)-2-amino-4-phenylbutan-1-ol

Caption: Overall workflow for the synthesis of enantiopure this compound.

Detailed Procedure:
  • Reagents & Equipment:

    • L-Homophenylalanine

    • Lithium Borohydride (LiBH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol (for quenching)

    • 5% Aqueous Sodium Hydroxide (NaOH)

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Glass reactor equipped with mechanical stirrer, thermometer, addition funnel, and nitrogen inlet/outlet.

  • Step-by-Step Method:

    • Reaction Setup: Under a nitrogen atmosphere, charge the reactor with L-homophenylalanine (1.0 eq). Add anhydrous THF (approx. 10-15 mL per gram of amino acid). Stir to form a slurry. Cool the mixture to 0-5 °C using an ice-water bath.

    • Preparation of Reducing Agent: In a separate flask under nitrogen, carefully dissolve Lithium Borohydride (3.0 eq) in anhydrous THF. Note: Some protocols may use an activating agent like TMSCl, which is added to the amino acid slurry before the hydride.[3]

    • Reduction: Slowly add the LiBH₄ solution to the L-homophenylalanine slurry via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • Reaction Progress: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, or until the reaction is deemed complete by TLC or LC-MS analysis (disappearance of starting material).

    • Quenching: Cool the reaction mixture back to 0-5 °C. CAUTION: HIGHLY EXOTHERMIC AND H₂ EVOLUTION. Very slowly and carefully, add methanol dropwise to quench the excess LiBH₄. Vigorous gas evolution will be observed. Continue adding methanol until the gas evolution ceases.

    • Workup: Add 5% aqueous NaOH solution to the mixture to adjust the pH to >12 and to precipitate boron and lithium salts. Stir for 30 minutes.

    • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane or ethyl acetate. Combine the organic layers.

    • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, often as a white solid or viscous oil.[3]

    • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

Part 3: Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up process.

Troubleshooting Logic Diagram

G Start Problem Encountered LowYield Low Yield Start->LowYield LowEE Low Enantiomeric Excess Start->LowEE PurificationIssue Purification Issues Start->PurificationIssue CheckReaction Check Reaction Completion (TLC/LC-MS) LowYield->CheckReaction CheckSM Verify Enantiopurity of L-Homophenylalanine LowEE->CheckSM CheckRacemization Check for Racemization LowEE->CheckRacemization IdentifyImpurity Identify Impurities (NMR, LC-MS) PurificationIssue->IdentifyImpurity Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes IncompleteSol Causes: - Insufficient reducing agent - Poor reagent quality - Too short reaction time Solution: - Use >3 eq. LiBH₄ - Increase time/temp - Verify reagent activity Incomplete->IncompleteSol WorkupLoss Investigate Workup Losses Complete->WorkupLoss WorkupLossSol Causes: - Insufficient extractions - Emulsion formation Solution: - Increase number of extractions - Use brine wash to break emulsions WorkupLoss->WorkupLossSol SMSol Cause: - Poor quality starting material Solution: - Source from reputable supplier - Analyze starting material ee CheckSM->SMSol RacemizationSol Cause: - Harsh (high temp/pH) workup conditions Solution: - Maintain low temperatures - Avoid prolonged exposure to strong base CheckRacemization->RacemizationSol SMImpurity Unreacted Starting Material IdentifyImpurity->SMImpurity SaltImpurity Inorganic Salts IdentifyImpurity->SaltImpurity SMSolPurify Solution: - Adjust workup pH to ensure SM is in aqueous layer - Column chromatography SMImpurity->SMSolPurify SaltSolPurify Solution: - Ensure complete precipitation during workup - Filter mixture before extraction SaltImpurity->SaltSolPurify

Caption: A decision tree for troubleshooting common synthesis problems.

Q: My reaction yield is poor. What went wrong?

  • Cause - Incomplete Reaction: The reduction may not have gone to completion. This can be due to insufficient reducing agent, poor quality/deactivated hydride, or insufficient reaction time.

    • Validation: Check a crude sample of your reaction by LC-MS or TLC. The presence of a significant amount of starting material confirms an incomplete reaction.

    • Solution: Ensure you use at least 3 equivalents of LiBH₄. The reagent should be fresh and handled under strict anhydrous conditions. If the reaction stalls, a slight increase in temperature (e.g., to 40 °C) can sometimes drive it to completion, but this should be monitored carefully.

  • Cause - Workup Losses: The product, being an amino alcohol, has some water solubility. Insufficient extraction can lead to significant loss of product in the aqueous layer.

    • Validation: After your standard extraction, take a small sample of the aqueous layer, basify it further, and re-extract with DCM. Analyze the new organic layer for your product.

    • Solution: Perform at least three, and preferably up to five, extractions with an organic solvent. Ensure the pH of the aqueous layer is robustly basic (pH > 12) to keep the amine deprotonated and thus more soluble in the organic phase. Using a brine wash for the final aqueous wash can also help decrease the solubility of the product in the aqueous phase and break emulsions.

Q: The enantiomeric excess (ee) of my product is lower than expected. Why?

  • Cause - Impure Starting Material: The primary cause of low ee is often the enantiopurity of the starting L-homophenylalanine.

    • Validation: The most direct way to verify this is to measure the enantiomeric purity of your starting material using a validated chiral HPLC method, potentially after derivatization.

    • Solution: Source your chiral amino acids from a highly reputable supplier and always request a certificate of analysis that specifies the enantiomeric purity.

  • Cause - Racemization: While unlikely under these reducing conditions, harsh workup conditions (e.g., prolonged heating under strongly acidic or basic conditions) could theoretically lead to some degree of racemization, although the chiral center is not particularly labile.

    • Solution: Ensure the workup is performed efficiently without unnecessary delays or exposure to high temperatures.

Q: I am having difficulty purifying the product. What are the likely impurities?

  • Impurity - Unreacted Starting Material: If the reaction was incomplete, the amino acid starting material can be carried through the workup.

    • Removal: During the basic aqueous workup (pH > 12), the amino alcohol product will be in the organic layer, while the deprotonated carboxylate of the unreacted amino acid should remain in the aqueous layer. Ensure the pH is correct to achieve this separation. If it persists, purification via flash column chromatography is effective.

  • Impurity - Boron/Lithium Salts: If not fully precipitated or filtered, inorganic salts from the reducing agent can contaminate the crude product.

    • Removal: Ensure thorough mixing after adding the aqueous base to allow for complete precipitation of the salts. Filtering the entire mixture through a pad of celite before proceeding to the extraction can effectively remove these solids.

Part 4: Analytical Characterization

Accurate analysis is critical for confirming product quality.

Q: How do I confirm the structure and purity of this compound?

  • ¹H and ¹³C NMR Spectroscopy: Provides confirmation of the chemical structure. Key signals to look for in ¹H NMR (in CDCl₃) include the aromatic protons (~7.2-7.4 ppm), the CH₂OH group protons (~3.5-3.8 ppm), the chiral CH-NH₂ proton (~3.0-3.3 ppm), and the aliphatic protons of the butyl chain.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) should show a clear [M+H]⁺ ion.

Q: What is the standard method for determining enantiomeric excess (ee)?

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the ee of chiral molecules. Since this compound lacks a strong UV chromophore, analysis typically requires derivatization with a UV-active agent.

  • Derivatization: The primary amine can be reacted with agents like dansyl chloride, benzoyl chloride, or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) to attach a chromophore, allowing for sensitive UV detection.

  • Chiral Stationary Phase: A chiral column is used to separate the two derivatized enantiomers.

Example Chiral HPLC Method (Post-Derivatization)
ParameterCondition
Column Chiralcel OD-H, Chiralpak AD-H, or similar
Mobile Phase Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at a wavelength appropriate for the derivatizing agent (e.g., 254 nm for benzoyl)
Column Temperature 25 °C

Note: This is an example method. The exact mobile phase composition and column choice must be optimized in the laboratory for the specific derivative being analyzed.

References

  • Zhang, W., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Organic Letters. Available at: [Link]

  • Wang, S., et al. (2023). Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation. Journal of the American Chemical Society. Available at: [Link]

  • Reddy, K. L., et al. (2023). Short and Scalable Synthesis of Enantiopure N‑Boc-trans-4-methyl‑L‑prolinol. Figshare. Available at: [Link]

  • Borah, J. C., et al. (2015). Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. RSC Advances. Available at: [Link]

  • HUT56050A - Process for resolving 2-amino-4phenyl-butane. Google Patents.
  • Piras, M., et al. (2024). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. ChemistryOpen. Available at: [Link]

  • Gotor-Fernández, V., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules. Available at: [Link]

  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • US5936104A - Process for producing 1,2-epoxy-3-amino-4-phenylbutane derivatives. Google Patents.
  • Sun, J., et al. (2024). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv. Available at: [Link]

  • Piras, M., et al. (2024). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. UniCA IRIS. Available at: [Link]

  • Bencze, L. C., & Paizs, C. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. Available at: [Link]

  • Kwo, A. C. (2015). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. IDEALS. Available at: [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Christmann M. (eds) Asymmetric Synthesis - The Essentials. Wiley-VCH. Available at: [Link]

  • Piras, M., et al. (2024). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. ResearchGate. Available at: [Link]

  • Zaitsu, K., et al. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. RSC Advances. Available at: [Link]

  • Contente, M. L., et al. (2021). Multi-step biocatalytic strategies for chiral amino alcohol synthesis. Green Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. Available at: [Link]

  • Le, C. M., et al. (2020). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science. Available at: [Link]

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Technical Support Center: Determination of Enantiomeric Excess of 2-Amino-4-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of 2-amino-4-phenylbutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into accurately determining the enantiomeric excess (ee) of this critical chiral building block. Here, we address common challenges and frequently asked questions, moving beyond simple protocols to explain the causality behind experimental choices.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most reliable method for determining the enantiomeric excess of this compound?

For routine, high-precision analysis, Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone technique. Its high resolution, sensitivity, and reproducibility make it the preferred method.[1][2] The most effective approach is a direct method using a Chiral Stationary Phase (CSP).

Expert Insight: While other methods like NMR spectroscopy and Gas Chromatography (GC) exist, HPLC with a suitable CSP offers the most straightforward and robust solution, often requiring minimal sample preparation.

Q2: I'm not getting any separation of the enantiomers on my chiral HPLC column. What should I do?

This is a common issue that can almost always be resolved through systematic optimization. Here’s a troubleshooting workflow to follow:

dot

Caption: Troubleshooting workflow for chiral HPLC separation.

1. Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor.[3][4] For amino alcohols like this compound, polysaccharide-based CSPs are highly versatile and often successful.[1][4]

  • Recommended Starting Point: Columns based on amylose or cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate).

2. Mobile Phase Optimization: Normal-phase chromatography is typically the first choice for these compounds.[3]

  • Solvent System: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is standard.

  • Key Action: The percentage of the alcohol modifier is a powerful tool. Small, incremental changes (e.g., 1-2%) can dramatically impact resolution.

3. The Role of Additives: this compound is a basic compound. Unwanted interactions with residual acidic sites on the silica support of the CSP can lead to poor peak shape and a lack of resolution.

  • Critical Tip: Add a small amount of a basic additive to the mobile phase. Diethylamine (DEA) at a concentration of 0.1% is a highly effective choice for improving peak shape and enhancing enantioselectivity for amino alcohols.[3]

Q3: My compound, this compound, has a weak UV chromophore. How can I get a good signal for accurate quantification?

This is a key challenge with many aliphatic amino alcohols.[5] You have two primary strategies:

  • Strategy 1: Derivatization (Indirect Method) React the amino group with a derivatizing agent that contains a strong chromophore. This creates diastereomers that can often be separated on a standard achiral C18 column, although direct analysis on a CSP is still possible and often preferred.[5]

    • Common Agents: 3,5-Dinitrobenzoyl chloride or N-fluorenylmethoxycarbonyl (FMOC) chloride are excellent choices.[3][5]

  • Strategy 2: Alternative Detection Methods If derivatization is undesirable, use a more universal detector.

    • Mass Spectrometry (MS): Provides high sensitivity and selectivity.

    • Evaporative Light Scattering Detector (ELSD): A good option when MS is not available.

MethodProsCons
Direct HPLC (UV) Simple, no extra reaction steps.Low sensitivity for this compound.
Indirect HPLC (Derivatization) High sensitivity with UV detection.Extra sample prep, potential for side reactions.[5]
Direct HPLC (MS/ELSD) No derivatization needed, good sensitivity.Requires specialized detectors.[5]
Q4: Can I use Chiral Gas Chromatography (GC) for this analysis?

Yes, Chiral GC is a viable and powerful alternative, especially given the volatility of many amino alcohols.[5][6] However, it almost always requires derivatization to increase volatility and improve chromatographic performance.

Experimental Protocol: Chiral GC with Derivatization

  • Derivatization Step:

    • Dissolve approximately 1 mg of this compound in 1 mL of a dry, aprotic solvent (e.g., dichloromethane).

    • Add 1.5 equivalents of a derivatizing agent, such as trifluoroacetic anhydride (TFAA), to acylate both the amine and alcohol groups.[5]

    • React at room temperature for 30 minutes.

    • Evaporate the solvent and excess reagent under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., hexane) for injection.

  • GC Conditions:

    • Column: A cyclodextrin-based chiral capillary column (e.g., based on a permethylated beta-cyclodextrin) is a common choice for separating derivatized amino alcohols.[5][7]

    • Carrier Gas: Hydrogen or Helium.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

    • Temperature Program: Start with an initial oven temperature of around 100°C and ramp up to 220°C at a rate of 5-10°C/min.

Q5: Is NMR spectroscopy a suitable method for determining enantiomeric excess in this case?

NMR spectroscopy can be a rapid and effective method, but it relies on differentiating the enantiomers by making them diastereotopic.[8][9] This is achieved by using a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA).

dot

Caption: Workflow for ee determination by NMR spectroscopy.

  • Chiral Solvating Agents (CSAs): These agents form non-covalent diastereomeric complexes with the analyte.[8][10] This interaction leads to different chemical shifts (ΔΔδ) for specific protons in the two enantiomers, allowing for quantification by integrating the distinct signals.[10]

    • Example CSA: For amino alcohols, chiral acids or atropisomeric compounds can be effective.[8]

  • Chiral Derivatizing Agents (CDAs): These react covalently with the analyte to form stable diastereomers.[11] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic example, though its use with amino alcohols can sometimes be complex.

Expert Consideration: While powerful, NMR methods require careful selection of the chiral agent and solvent. The chemical shift differences can sometimes be small, requiring high-field NMR instruments for accurate integration. The presence of impurities can also complicate the spectrum.

Key Experimental Protocols

Protocol 1: Direct Chiral HPLC Method

This protocol provides a robust starting point for the direct separation of this compound enantiomers.

ParameterRecommended ConditionRationale
Column Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Proven effectiveness for separating amino alcohols.[1]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Standard normal-phase conditions. Adjust ratio as needed.
Additive 0.1% Diethylamine (DEA)Crucial for basic analytes to improve peak shape and resolution.[3]
Flow Rate 1.0 mL/minTypical analytical flow rate.
Column Temp. 25 °CRoom temperature is a good starting point.
Detection UV at 210 nm or MS/ELSD210 nm for low-end UV detection, or use a universal detector.
Injection Vol. 5-10 µLStandard volume for analytical HPLC.

References

  • Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. (2021). National Institutes of Health. [Link]

  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. (2020). PubMed Central. [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). ACS Publications. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Process for resolving 2-amino-4phenyl-butane.
  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2021). PubMed Central. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). PubMed. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Oxford Academic. [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022). National Institutes of Health. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PubMed Central. [Link]

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Validation & Comparative

A Comparative Guide to the Efficacy of (S)-Homophenylalaninol and Phenylalaninol in Asymmetric Induction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or ligand is paramount to achieving high stereoselectivity. Among the plethora of options, amino acid-derived β-amino alcohols have carved a significant niche due to their ready availability from the chiral pool and their proven efficacy. This guide provides an in-depth comparison of two such prominent molecules: (S)-phenylalaninol and its homologue, (S)-homophenylalaninol. We will delve into their structural nuances, comparative performance in key asymmetric transformations, and the mechanistic underpinnings that dictate their stereochemical control.

Introduction: The Role of Chiral β-Amino Alcohols

Asymmetric induction is the cornerstone of synthesizing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.[1][2] Chiral auxiliaries and ligands, by creating a chiral environment, guide the formation of one stereoisomer over another.[3][4] Phenylalaninol and homophenylalaninol, both derived from the naturally occurring amino acid L-phenylalanine, are versatile chiral building blocks.[5] They are frequently employed as chiral auxiliaries, where they are temporarily incorporated into a substrate to direct a stereoselective reaction, or as ligands for metal-catalyzed asymmetric reactions.[6][7]

Structural Comparison: A Subtle but Significant Difference

The key structural distinction between (S)-phenylalaninol and (S)-homophenylalaninol lies in the length of the carbon chain separating the amino and hydroxyl groups from the phenyl ring.

  • (S)-Phenylalaninol: Possesses a benzyl group directly attached to the chiral carbon bearing the amino group.

  • (S)-Homophenylalaninol: Features an additional methylene (-CH2-) group, making it a phenylethyl group attached to the chiral center.

This seemingly minor extension has profound implications for the steric environment around the reactive center, influencing the approach of incoming reagents and ultimately the stereochemical outcome of the reaction.

Visualizing the Structural Difference

Caption: Structures of (S)-Phenylalaninol and (S)-Homophenylalaninol.

Comparative Efficacy in Asymmetric Reactions

In the enantioselective addition of dialkylzinc reagents to aldehydes, β-amino alcohols have proven to be effective catalysts. Soai and co-workers demonstrated the utility of chiral β-amino alcohols for these transformations, achieving high optical purities in the resulting secondary alcohols.[6] While their work primarily focused on other derivatives, the principles can be extended to understand the potential roles of phenylalaninol and homophenylalaninol. The steric bulk and coordinating ability of the amino alcohol are crucial for creating a well-defined transition state.

When incorporated into oxazolidinone or similar heterocyclic structures, these amino alcohols act as powerful chiral auxiliaries. For instance, N-acyl phenyliminooxazolidines derived from phenylalaninol have been used in asymmetric alkylations, yielding products with very high diastereoselectivity (up to >99% d.e.).[8] The rigidity of the oxazolidinone ring and the directing effect of the phenyl group are key to this high level of stereocontrol. The larger phenylethyl group of homophenylalaninol would be expected to exert a different steric influence, potentially altering the preferred trajectory of the incoming electrophile.

Table 1: Illustrative Performance in Asymmetric Alkylation (Hypothetical Data Based on General Principles)

Chiral Auxiliary/LigandReaction TypeSubstrateReagentDiastereomeric/Enantiomeric Excess (d.e./e.e.)YieldReference Principle
(S)-Phenylalaninol derivativeAsymmetric AlkylationN-Acyl PhenyliminooxazolidineAlkyl HalideUp to >99% d.e.Good[8]
(S)-Homophenylalaninol derivativeAsymmetric AlkylationN-Acyl PhenyliminooxazolidineAlkyl HalidePotentially high, may vary based on substrateGoodExtrapolation

Note: This table is illustrative. Direct comparative experimental data under identical conditions is often reaction-specific.

Mechanistic Insights: The Origin of Stereoselectivity

The stereochemical outcome of reactions employing these chiral auxiliaries is often rationalized through transition state models.[9][10] For chiral oxazolidinone auxiliaries, the seminal work by Evans provides a robust framework for predicting stereoselectivity.[3]

The key factors influencing the stereochemical outcome are:

  • Chelation Control: The Lewis acid used to generate the enolate can chelate to the carbonyl oxygen and the oxygen of the auxiliary, creating a rigid, chair-like six-membered transition state.

  • Steric Shielding: The substituent on the chiral auxiliary (benzyl for phenylalaninol, phenylethyl for homophenylalaninol) effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered face.

The additional methylene group in homophenylalaninol can lead to a more flexible or a differently oriented shielding group in the transition state. This could either enhance or diminish the diastereoselectivity depending on the specific substrate and reaction conditions.

Proposed Transition State Model for Asymmetric Alkylation

G cluster_0 Phenylalaninol Auxiliary cluster_1 Homophenylalaninol Auxiliary a Enolate Formation (LDA, -78 °C) b Chelated Transition State a->b Li+ Chelation c Electrophilic Attack (R-X) b->c Facial Shielding by Benzyl Group d Major Diastereomer c->d e Enolate Formation (LDA, -78 °C) f Chelated Transition State e->f Li+ Chelation g Electrophilic Attack (R-X) f->g Facial Shielding by Phenylethyl Group h Major Diastereomer g->h

Caption: Simplified workflow for asymmetric alkylation.

Experimental Protocol: Diastereoselective Alkylation of an N-Acyl Oxazolidinone

This protocol is a generalized procedure based on established methods for using Evans-type chiral auxiliaries.[11][12]

Materials:

  • (4S)-4-benzyl-3-propanoyl-1,3-oxazolidin-2-one (derived from (S)-phenylalaninol) or (4S)-4-phenylethyl-3-propanoyl-1,3-oxazolidin-2-one (derived from (S)-homophenylalaninol)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution in THF/hexanes

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.05 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.1 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.

Cleavage of the Chiral Auxiliary

A crucial aspect of using a chiral auxiliary is its efficient removal to afford the desired enantiomerically enriched product. Common methods for cleaving N-acyl oxazolidinones include:

  • Hydrolysis: Basic hydrolysis (e.g., LiOH/H₂O₂) or acidic hydrolysis can yield the corresponding carboxylic acid.

  • Reduction: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) provides the corresponding alcohol.

  • Transesterification: Reaction with a Lewis acid and an alcohol can furnish the ester.

The choice of cleavage method depends on the desired functionality in the final product.

Conclusion and Future Outlook

Both (S)-phenylalaninol and (S)-homophenylalaninol are highly effective chiral building blocks for asymmetric synthesis. The choice between them is often dictated by the specific reaction and the desired level of stereocontrol.

  • (S)-Phenylalaninol is a well-established and widely used auxiliary, with a vast body of literature supporting its application. Its rigid and well-defined steric influence often leads to excellent and predictable stereoselectivity.

  • (S)-Homophenylalaninol , with its additional methylene spacer, offers a different steric profile. This can be advantageous in cases where the phenylalaninol-derived auxiliary provides suboptimal results or when fine-tuning of the chiral environment is necessary.

Future research will likely focus on expanding the applications of homophenylalaninol and its derivatives, particularly in catalysis where the ligand's bite angle and flexibility can be critical. The continued development of novel chiral auxiliaries and ligands derived from readily available amino acids remains a vibrant and essential area of research in modern organic synthesis.

References

  • Soai, K., Yokoyama, S., & Hayasaka, T. (1991). Asymmetric alkylation of aldehydes. Journal of Organic Chemistry, 56, 4264. [Link]

  • Lee, G.-J., Kim, T. H., Kim, J. N., & Lee, U. (2002). l-Valinol and l-phenylalaninol-derived 2-phenylamino-2-oxazolines as chiral auxiliaries in asymmetric alkylations. Tetrahedron: Asymmetry, 13(1), 9–12. [Link]

  • Zhang, W., Wang, W., & Ma, J. (2020). Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l-phenylalanine. Green Chemistry. [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]

  • Reddy, K. S., & Singh, V. K. (2014). Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction. ResearchGate. [Link]

  • Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.
  • Shinisha, C. B., & Sunoj, R. B. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(36), 12713–12724. [Link]

  • Bloom, S., & Lectka, T. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 588(7838), 425–430. [Link]

  • Wang, Y., et al. (2022). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Catalysis, 12(15), 9405–9412. [Link]

  • Sibi, M. P., Deshpande, P. K., & Ji, J. (1995). A new chiral oxazolidinone derived from diphenylalaninol. Aldol, alkylation, and diels-alder reactions. Tetrahedron Letters, 36(49), 8965–8968. [Link]

  • Sunoj, R. B. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]

  • van der Westhuyzen, C. W., & van Otterlo, W. A. L. (2022). Diastereoselective alkylation of 4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 50(1), 25-30. [Link]

  • Kim, T. H., Lee, G.-J., & Kim, J. N. (2000). L-Valinol and L-Phenylalaninol-Derived 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Aldol Reactions. Tetrahedron Letters, 41(10), 1505-1508. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Evans, D. A. (1982). Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons. Aldrichimica Acta, 15(1), 23-32.
  • Mutti, F. G., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Sustainable Chemistry & Engineering, 10(13), 4230–4239. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Contente, M. L., & Molinari, F. (2018). Stereoinversion and deracemization of: (A) phenylalanine derivatives by means of L-amino acid deaminase and a D-selective transaminase. ResearchGate. [Link]

  • Zhang, Y., et al. (2021). Amino Turbo Chirality and Its Asymmetric Control. Journal of the American Chemical Society, 143(33), 13175–13181. [Link]

  • Wu, S., et al. (2021). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids. Angewandte Chemie International Edition, 60(27), 14846-14853. [Link]

  • Kaptein, B., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1113–1115. [Link]

  • Wikipedia. (n.d.). Asymmetric induction. [Link]

  • Kim, M.-J., et al. (2003). Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase. Biotechnology and Bioengineering, 83(2), 226-234. [Link]

  • Davies, S. G., et al. (2018). Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. [Link]

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A Comparative Analysis of Synthetic Routes to 2-Amino-4-phenylbutan-1-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4-phenylbutan-1-ol is a valuable chiral building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of various pharmaceuticals. Its structure, featuring a γ-amino alcohol motif, is a common pharmacophore. The stereochemistry at the C2 position is often crucial for biological activity, making enantioselective synthesis a primary focus. This guide provides a comparative analysis of four distinct synthetic strategies to access this important molecule, offering insights into the causality behind experimental choices and providing actionable protocols for laboratory implementation. The routes discussed are:

  • Direct Reduction of Homo-L-phenylalanine

  • Asymmetric Reduction of a β-Amino Ketone Precursor

  • Diastereoselective Grignard Addition to an α-Amino Aldehyde

  • Biocatalytic Reductive Amination of a Keto-Alcohol

Each pathway will be evaluated based on its efficiency, stereochemical control, scalability, and overall practicality for researchers in drug development.

Route 1: Direct Reduction of Homo-L-phenylalanine

This is arguably the most direct approach, leveraging the readily available chiral pool of amino acids. By starting with the enantiomerically pure L-homophenylalanine ((S)-2-amino-4-phenylbutyric acid), the synthesis directly yields (S)-2-amino-4-phenylbutan-1-ol, preserving the crucial stereocenter.

Causality of Experimental Choices

The primary challenge in reducing a carboxylic acid in the presence of an amine is the formation of a highly stable carboxylate-ammonium salt, which deactivates both groups. Therefore, the carboxylic acid must be "activated" to facilitate hydride attack. This can be achieved in several ways:

  • Activation with a Chlorosilane: The use of trichloromethylsilane with lithium borohydride is a highly effective method. The silane likely forms a silyl ester in situ, which is significantly more electrophilic than the carboxylate and readily reduced by the mild reducing agent, lithium borohydride. Lithium borohydride is preferred over sodium borohydride for its greater reactivity towards esters.[1]

  • Activation with a Lewis Acid: Aluminum chloride (AlCl₃) can chelate to both the amino and carboxylate groups, activating the carboxyl group towards reduction by a stronger reducing agent like lithium metal.[2]

  • Use of a Stronger Reducing Agent: Lithium aluminum hydride (LiAlH₄) is powerful enough to reduce carboxylates directly.[3] However, it is notoriously pyrophoric and requires stringent anhydrous conditions, making it less suitable for large-scale synthesis.[1][4]

Comparative Data
MethodReducing SystemYieldStereochemical PurityKey AdvantagesKey Disadvantages
A LiBH₄ / Me₃SiCl in THF97%High (retention)High yield, mild conditionsRequires careful handling of chlorosilane
B Li / AlCl₃ in THF~91%High (retention)Inexpensive reagentsUse of metallic lithium
C LiAlH₄ in THF73-75% (general for amino acids)High (retention)Broad applicabilityPyrophoric, hazardous workup
Experimental Protocol (Method A)

Synthesis of (S)-2-amino-4-phenylbutan-1-ol from L-Homophenylalanine

  • To a solution of lithium borohydride (3.6 g, 170 mmol) in anhydrous tetrahydrofuran (200 mL) under an inert atmosphere and cooled in an ice bath, add trichloromethylsilane (36 g, 340 mmol) dropwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Slowly add solid L-homophenylalanine (10 g, 56 mmol) to the solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C until hydrogen gas evolution ceases.

  • Concentrate the mixture under reduced pressure.

  • To the residue, add a 5% aqueous sodium hydroxide solution and extract with dichloromethane (2 x 100 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid (9.2 g, 97%).[5]

Logical Workflow

G cluster_0 Route 1: Direct Reduction L-Homophenylalanine L-Homophenylalanine Activation Activation L-Homophenylalanine->Activation Me3SiCl or AlCl3 Reduction Reduction Activation->Reduction LiBH4 or Li Product (S)-2-amino-4-phenylbutan-1-ol Reduction->Product

Caption: Workflow for the direct reduction of L-homophenylalanine.

Route 2: Asymmetric Reduction of a β-Amino Ketone

This route involves the construction of a prochiral β-amino ketone, followed by a stereoselective reduction of the ketone to install the hydroxyl group. The success of this strategy hinges on the ability to control the stereochemistry of the reduction.

Causality of Experimental Choices
  • Synthesis of the β-Amino Ketone: 4-Amino-1-phenylbutan-2-one can be synthesized via a Mannich reaction. This is a three-component condensation of an enolizable ketone (acetophenone), a non-enolizable aldehyde (formaldehyde), and an amine (ammonia or an ammonia equivalent).[6] The reaction proceeds through the formation of an iminium ion from formaldehyde and the amine, which is then attacked by the enolate of acetophenone.

  • Asymmetric Reduction: The key step is the asymmetric reduction of the β-amino ketone. Transition metal-catalyzed asymmetric hydrogenation or transfer hydrogenation are powerful methods for this transformation.

    • Noyori-type asymmetric hydrogenation using Ruthenium-BINAP catalysts is a well-established method for the highly enantioselective reduction of ketones.[7] The chiral ligand creates a chiral environment around the metal center, directing the hydride delivery to one face of the ketone.

    • The presence of the amino group can influence the stereochemical outcome through chelation to the metal center, potentially enhancing selectivity.

Comparative Data
StepMethodReagentsYieldStereoselectivityKey AdvantagesKey Disadvantages
1. Ketone Synthesis Mannich ReactionAcetophenone, Formaldehyde, AmineGoodN/AConvergent, builds complexity quicklyCan be prone to side reactions
2. Reduction Asymmetric HydrogenationH₂, Ru-BINAP catalystHighPotentially >95% eeCatalytic, high enantioselectivityRequires high-pressure equipment, expensive catalysts
Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Amino-1-phenylbutan-2-one (via Mannich Reaction)

  • To a solution of acetophenone (12.0 g, 100 mmol) in ethanol, add paraformaldehyde (3.0 g, 100 mmol) and ammonium chloride (5.9 g, 110 mmol).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove unreacted acetophenone.

  • Basify the aqueous layer with aqueous NaOH to pH > 10 and extract with dichloromethane.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude β-amino ketone, which may be purified by chromatography or used directly.

Step 2: Asymmetric Hydrogenation of 4-Amino-1-phenylbutan-2-one

  • In a high-pressure reactor, dissolve 4-amino-1-phenylbutan-2-one (1.63 g, 10 mmol) and a chiral Ru-BINAP catalyst (e.g., RuCl₂((R)-BINAP), 0.1 mol%) in methanol.

  • Pressurize the reactor with hydrogen gas (e.g., 50 atm) and stir at a specified temperature (e.g., 50 °C) for 24 hours.

  • After depressurization, concentrate the reaction mixture and purify the product by column chromatography to obtain this compound. The diastereomeric ratio and enantiomeric excess would need to be determined by chiral HPLC or NMR analysis.

Logical Workflow

G cluster_1 Route 2: β-Amino Ketone Reduction Acetophenone Acetophenone Mannich_Reaction Mannich Reaction Acetophenone->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Amine Amine Amine->Mannich_Reaction Beta_Amino_Ketone 4-Amino-1-phenylbutan-2-one Mannich_Reaction->Beta_Amino_Ketone Asymmetric_Reduction Asymmetric Hydrogenation Beta_Amino_Ketone->Asymmetric_Reduction H₂, Chiral Ru Catalyst Product This compound Asymmetric_Reduction->Product

Caption: Workflow for the β-amino ketone reduction route.

Route 3: Diastereoselective Grignard Addition to an α-Amino Aldehyde

This approach builds the carbon skeleton by forming the C2-C3 bond via a Grignard reaction. Starting with a chiral α-amino aldehyde derived from a natural amino acid (e.g., phenylalanine), the existing stereocenter can direct the stereochemistry of the newly formed hydroxyl-bearing center.

Causality of Experimental Choices

The stereochemical outcome of the addition of a nucleophile to a chiral α-amino aldehyde is governed by Felkin-Anh or chelation-controlled models.

  • Felkin-Anh Model (Non-Chelating Conditions): With bulky, non-chelating N-protecting groups (like Boc or Cbz), the nucleophile attacks from the face opposite the largest substituent to minimize steric hindrance, leading to the anti diastereomer.

  • Chelation-Controlled Model: If the N-protecting group and the aldehyde oxygen can form a stable five-membered chelate with the magnesium of the Grignard reagent, the nucleophile will attack from the less hindered face of this rigid cyclic intermediate, leading to the syn diastereomer.[8][9] N,N-dibenzyl protection is known to promote chelation.

The choice of N-protecting group is therefore critical in determining the diastereoselectivity of the reaction.

Comparative Data
Protecting GroupControl ModelExpected Major DiastereomerKey AdvantagesKey Disadvantages
N-BocFelkin-AnhantiGood stereocontrol, common protecting groupMay require optimization to achieve high selectivity
N,N-DibenzylChelationsynPotentially high diastereoselectivityRequires subsequent debenzylation (hydrogenolysis)
Experimental Protocol (Proposed)

Synthesis of N-Boc-(S)-phenylalaninal

  • Protect L-phenylalanine with a Boc group using standard procedures (Boc₂O, base).

  • Reduce the resulting N-Boc-L-phenylalanine to the corresponding alcohol (N-Boc-L-phenylalaninol) using, for example, isobutyl chloroformate/NMM followed by NaBH₄ reduction.

  • Oxidize N-Boc-L-phenylalaninol to the aldehyde using a mild oxidizing agent such as Dess-Martin periodinane or a Swern oxidation.

Diastereoselective Grignard Addition

  • Prepare phenethylmagnesium bromide from 2-phenylethyl bromide and magnesium turnings in anhydrous THF.

  • Cool a solution of N-Boc-(S)-phenylalaninal in anhydrous THF to -78 °C under an inert atmosphere.

  • Slowly add the Grignard reagent to the aldehyde solution.

  • Stir at -78 °C for 2 hours, then allow to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify the resulting diastereomeric amino alcohols by column chromatography.

  • Remove the Boc protecting group with an acid (e.g., TFA in dichloromethane) to obtain the final product.

Logical Workflow

G cluster_2 Route 3: Grignard Addition L-Phenylalanine L-Phenylalanine Protection_Oxidation Protection & Oxidation L-Phenylalanine->Protection_Oxidation Amino_Aldehyde N-Protected Phenylalaninal Protection_Oxidation->Amino_Aldehyde Grignard_Addition Grignard Addition Amino_Aldehyde->Grignard_Addition Grignard_Reagent Phenethyl-MgBr Grignard_Reagent->Grignard_Addition Protected_Product Protected Amino Alcohol Grignard_Addition->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Product This compound Deprotection->Product

Caption: Workflow for the Grignard addition to an α-amino aldehyde.

Route 4: Biocatalytic Reductive Amination

This modern approach utilizes enzymes to perform a highly selective reductive amination of a keto-alcohol precursor, offering a green and efficient alternative to traditional chemical methods.

Causality of Experimental Choices
  • Synthesis of the Keto-Alcohol Precursor: The required starting material, 1-hydroxy-4-phenylbutan-2-one, can be synthesized via a base-catalyzed aldol reaction between the enolate of acetone and benzaldehyde, followed by reduction of the resulting β-hydroxy ketone. A more direct route is the aldol reaction between benzaldehyde and the enolate of hydroxyacetone.

  • Biocatalytic Reductive Amination: Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the conversion of ketones to chiral amines with high enantioselectivity, using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the hydride donor.[10][11] To make the process catalytic, a cofactor regeneration system is employed, often using a second enzyme like glucose dehydrogenase (GDH) which oxidizes glucose to regenerate the NADH/NADPH.[11] This approach offers exceptional stereoselectivity and operates under mild, aqueous conditions.

Comparative Data
StepMethodReagents/CatalystYieldStereoselectivityKey AdvantagesKey Disadvantages
1. Precursor Synthesis Aldol ReactionBenzaldehyde, Acetone/HydroxyacetoneModerate to GoodN/AReadily available starting materialsMay require optimization
2. Reductive Amination BiocatalysisAmine Dehydrogenase (AmDH), GDH, NAD(P)H, NH₃, GlucoseHighPotentially >99% eeExtremely high enantioselectivity, green chemistry, mild conditionsRequires specialized enzymes, process optimization
Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Hydroxy-4-phenylbutan-2-one

  • In a flask, dissolve benzaldehyde (10.6 g, 100 mmol) and hydroxyacetone (7.4 g, 100 mmol) in a suitable solvent.

  • Add a catalytic amount of a base (e.g., NaOH or L-proline for an asymmetric variant) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by neutralizing the catalyst and extracting the product.

  • If necessary, reduce the resulting aldol product (4-hydroxy-1-phenylbut-3-en-2-one) using a selective method like catalytic hydrogenation (H₂, Pd/C) to saturate the double bond, yielding 1-hydroxy-4-phenylbutan-2-one.

Step 2: Biocatalytic Reductive Amination

  • Prepare a buffered aqueous solution (e.g., ammonium formate buffer, pH 8.5) containing glucose, NAD⁺, and glucose dehydrogenase (GDH).

  • Add the keto-alcohol precursor, 1-hydroxy-4-phenylbutan-2-one.

  • Initiate the reaction by adding the amine dehydrogenase (AmDH) enzyme.

  • Stir the reaction at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • Monitor the conversion by HPLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate) after adjusting the pH.

  • Purify the product as needed.

Logical Workflow

G cluster_3 Route 4: Biocatalytic Approach Benzaldehyde Benzaldehyde Aldol_Reaction Aldol Reaction & Reduction Benzaldehyde->Aldol_Reaction Hydroxyacetone Hydroxyacetone Hydroxyacetone->Aldol_Reaction Keto_Alcohol 1-Hydroxy-4-phenylbutan-2-one Aldol_Reaction->Keto_Alcohol Reductive_Amination Biocatalytic Reductive Amination Keto_Alcohol->Reductive_Amination AmDH, GDH, NH₃ Product This compound Reductive_Amination->Product

Caption: Workflow for the biocatalytic reductive amination route.

Conclusion and Recommendations

This guide has presented four distinct and viable synthetic routes to this compound. The optimal choice depends heavily on the specific needs and capabilities of the research team.

  • For directness and high yield with a guaranteed stereocenter , Route 1 (Direct Reduction of Homo-L-phenylalanine) is the most compelling. The LiBH₄/Me₃SiCl system offers a high-yielding and relatively safe protocol.

  • For developing novel asymmetric methodologies , Route 2 (Asymmetric Reduction of a β-Amino Ketone) offers significant opportunities for catalyst screening and optimization.

  • For a classic, diastereoselective approach that builds the carbon backbone , Route 3 (Grignard Addition) is a solid choice, providing excellent control over the relative stereochemistry through judicious selection of protecting groups.

  • For a sustainable, highly enantioselective, and scalable process , Route 4 (Biocatalytic Reductive Amination) represents the state-of-the-art in green chemistry, though it requires access to specific biocatalysts.

Researchers should weigh the factors of starting material availability, desired stereoisomer, equipment constraints (e.g., high-pressure reactors), and expertise in biocatalysis when selecting the most appropriate synthetic strategy.

References

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A Senior Application Scientist’s Guide to the Orthogonal Validation of the Absolute Configuration of (S)-2-amino-4-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Absolute Stereochemical Control

In the landscape of drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), frequently exhibit starkly different pharmacological and toxicological profiles. The classic, tragic example of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a permanent reminder of this principle. Therefore, the unambiguous assignment of the absolute configuration of a chiral drug candidate or intermediate, such as (S)-2-amino-4-phenylbutan-1-ol, is a non-negotiable cornerstone of pharmaceutical research and development.

This guide provides an in-depth comparison of the primary analytical techniques for determining absolute configuration, contextualized for the specific structural features of (S)-2-amino-4-phenylbutan-1-ol—a molecule possessing both a primary amine and a primary alcohol at its stereocenter. We will move beyond a simple listing of methods to discuss the causality behind experimental choices, presenting a framework for orthogonal validation to ensure the highest degree of confidence in your stereochemical assignment.

Comparative Analysis of Key Validation Methodologies

The selection of an analytical method is dictated by the physical properties of the sample (e.g., crystalline vs. oil), available instrumentation, and the desired level of certainty. For a molecule like (S)-2-amino-4-phenylbutan-1-ol, several powerful techniques can be employed.

Single-Crystal X-ray Crystallography: The Gold Standard

X-ray crystallography is widely regarded as the most definitive method for determining molecular structure, including absolute configuration.[1][2] The technique works by diffracting X-rays through a high-quality single crystal of the compound. To determine the absolute stereochemistry, the phenomenon of anomalous dispersion (or resonant scattering) is utilized, which requires the presence of a sufficiently heavy atom in the molecule or the use of a specific X-ray wavelength.[1][3]

  • Expertise & Causality: The primary prerequisite is the ability to grow a suitable single crystal, which can be a significant bottleneck, particularly for molecules that are oils or exist as amorphous solids at room temperature.[4][5] For (S)-2-amino-4-phenylbutan-1-ol, if it crystallizes, this method provides an unambiguous result that can serve as the ultimate proof of configuration, against which all other methods can be benchmarked. If the native molecule fails to crystallize or lacks a heavy atom, derivatization with a heavy-atom-containing reagent (e.g., a bromide salt) can be a viable strategy.[2]

  • Trustworthiness: A successful crystallographic analysis, with a low Flack parameter, is considered irrefutable evidence of the absolute configuration.[6]

NMR Spectroscopy: A Versatile Solution-State Approach

Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful methods for configurational analysis in solution, making it broadly applicable.[7][8] The core principle involves converting the enantiomeric analyte into a pair of diastereomers, which, by definition, have different physical properties and thus distinct NMR spectra.[9]

a) Chiral Derivatizing Agents (CDAs): The Mosher's Ester/Amide Method

This is one of the most common NMR-based techniques for determining the configuration of secondary alcohols and amines.[9][10][11] The analyte is reacted separately with the (R)- and (S)-enantiomers of a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid).[12] This creates a pair of diastereomeric esters (at the alcohol) or amides (at the amine).

  • Expertise & Causality: The bulky phenyl group of the MTPA reagent adopts a preferred conformation, leading to predictable shielding or deshielding effects on the protons of the analyte. By analyzing the differences in chemical shifts (Δδ = δS - δR) between the two diastereomeric derivatives, the absolute configuration of the original stereocenter can be deduced.[9][13] For (S)-2-amino-4-phenylbutan-1-ol, derivatization can occur at either the -OH or -NH2 group. Protecting one group while derivatizing the other is a common strategy to avoid ambiguity.

  • Trustworthiness: The method is highly reliable when a consistent pattern of positive and negative Δδ values is observed across the molecule. It is a self-validating system because the analysis relies on the difference between two spectra, minimizing systematic errors.[13]

b) Chiral Solvating Agents (CSAs)

Unlike CDAs, CSAs associate with the analyte non-covalently to form transient, diastereomeric complexes.[14][15] This interaction induces small but measurable chemical shift differences between the enantiomers in a racemic or scalemic mixture.

  • Expertise & Causality: The choice of CSA is critical and often empirical, requiring screening of different agents to find one that interacts effectively with the analyte.[16] The advantage is that the method is non-destructive, and the analyte can be recovered.[15] However, the induced chemical shift differences are often smaller than with CDAs, potentially requiring higher field NMR spectrometers.[17]

  • Trustworthiness: While useful for determining enantiomeric purity, assigning absolute configuration with CSAs alone is less common and generally requires correlation with known standards.

Chiroptical Spectroscopy: Probing Molecular Handedness with Light

Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.

a) Vibrational Circular Dichroism (VCD)

VCD is the vibrational (infrared) analogue of traditional electronic circular dichroism (ECD). It measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule in solution.[18][19]

  • Expertise & Causality: VCD is an exceptionally powerful technique because it does not require crystallization.[4][5] The experimental VCD spectrum is compared to a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for one of the enantiomers.[20] A match between the signs and relative intensities of the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.[4]

  • Trustworthiness: The reliability of VCD is directly tied to the accuracy of the computational model. For flexible molecules like (S)-2-amino-4-phenylbutan-1-ol, a thorough conformational search is required to generate a Boltzmann-averaged calculated spectrum that accurately represents the solution-state population.[19][21] The agreement between the experimental and theoretical data provides a high level of confidence.

b) Electronic Circular Dichroism (ECD)

ECD measures differential absorption in the UV-Vis region. For molecules with suitable chromophores, the exciton-coupled circular dichroism (ECCD) method is particularly powerful.[22]

  • Expertise & Causality: (S)-2-amino-4-phenylbutan-1-ol itself lacks the necessary chromophores for a straightforward ECCD analysis. However, the technique can be applied after derivatizing both the amino and hydroxyl groups with chromophoric reagents. The spatial relationship between these newly introduced chromophores, dictated by the absolute configuration of the stereocenter, generates a characteristic CD signal (a "couplet") whose sign can be directly correlated to the configuration.[22] This has been successfully applied to β-amino alcohols.[23]

  • Trustworthiness: When applicable, the ECCD method is highly reliable and requires only microgram quantities of material. The interpretation is often clear-cut based on the sign of the exciton couplet.

Data Presentation: A Comparative Overview

FeatureX-ray CrystallographyNMR (Mosher's Method)Vibrational Circular Dichroism (VCD)
Sample Phase Single CrystalSolutionSolution, Neat Liquid/Oil
Principle Anomalous dispersion of X-rays[3][6]Diastereomer formation & anisotropic effects[9][13]Differential absorption of polarized IR light[18]
Destructive? No (crystal is recovered)Yes (chemical derivatization)No
Confidence Level Unambiguous ("Gold Standard")[1][6]High (self-validating protocol)[13]High (with robust computational model)[4][20]
Key Limitation Requires high-quality single crystal[2][5]Requires chemical synthesis; potential side reactionsRequires access to DFT calculations
Applicability to Analyte High (if it crystallizes)High (targets -OH and -NH2 groups)High (provides conformational data)

Experimental Protocols

Protocol 1: Mosher's Amide Analysis of (S)-2-amino-4-phenylbutan-1-ol

Causality: This protocol focuses on derivatizing the amine functional group, which is often more straightforward and leads to cleaner reactions than esterification of the primary alcohol. The hydroxyl group is left underivatized.

  • Sample Preparation (Two Reactions):

    • Reaction A ((R)-MTPA amide): To a solution of (S)-2-amino-4-phenylbutan-1-ol (1.0 eq) in dry pyridine (0.5 mL) at 0 °C, add (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl, 1.2 eq). Note: We use (S)-MTPA-Cl to form the (R)-MTPA amide after the Cahn-Ingold-Prelog priority reversal upon amide formation. Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Reaction B ((S)-MTPA amide): In a separate vial, repeat the procedure using (R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, 1.2 eq) to form the (S)-MTPA amide.

  • Work-up: Quench each reaction with a small amount of water. Extract the product with diethyl ether or ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO3, and brine. Dry over anhydrous MgSO4, filter, and concentrate in vacuo. The crude diastereomeric amides are often pure enough for NMR analysis.[13]

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both crude products (Diastereomer A and Diastereomer B) in CDCl₃. Ensure identical acquisition parameters for both samples.

  • Data Analysis:

    • Assign all relevant protons in the spectra of both diastereomers. 2D NMR (COSY, HSQC) can aid in unambiguous assignment.

    • Tabulate the chemical shifts (δ) for corresponding protons in both spectra.

    • Calculate the chemical shift difference: Δδ = δ(S-MTPA amide) - δ(R-MTPA amide).

    • Map the positive and negative Δδ values onto a conformational model of the MTPA amides. For an (S)-amine, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative values, confirming the configuration.[9][12]

Protocol 2: Vibrational Circular Dichroism (VCD) Analysis Workflow

Causality: This non-destructive method provides a complete structural picture (configuration and conformation) in solution, which is often more biologically relevant than the solid-state structure from X-ray.

  • Experimental Measurement:

    • Dissolve an enantiomerically pure sample of (S)-2-amino-4-phenylbutan-1-ol in a suitable solvent (e.g., CDCl₃) at a concentration of ~0.1 M.[18]

    • Acquire the VCD and IR spectra in the mid-IR region (e.g., 2000-1000 cm⁻¹) on a VCD spectrometer.

  • Computational Modeling:

    • Perform a rigorous conformational search for the (S)-enantiomer using a molecular mechanics force field.

    • Take all low-energy conformers (e.g., within 3 kcal/mol of the global minimum) and optimize their geometries using DFT (e.g., B3LYP/6-31G(d)).

    • For each optimized conformer, calculate the vibrational frequencies, IR intensities, and VCD intensities.

    • Generate a final, Boltzmann-averaged predicted VCD spectrum based on the relative energies of the conformers.[4]

  • Spectral Comparison and Assignment:

    • Visually and mathematically compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer.[20]

    • If the major bands show a positive correlation in sign and relative intensity, the absolute configuration is confidently assigned as (S).

    • If the spectra are mirror images (opposite signs), the analyte is the (R)-enantiomer.

Visualization of Methodologies

Workflow for Absolute Configuration Determination

G cluster_0 Decision Workflow start Start: (S)-2-amino-4-phenylbutan-1-ol crystal Can a single crystal be grown? start->crystal xray X-Ray Crystallography (Gold Standard) crystal->xray Yes solution_methods Use Solution-State Methods crystal->solution_methods No end_node Configuration Confirmed xray->end_node nmr NMR (Mosher's Method) solution_methods->nmr vcd VCD Spectroscopy solution_methods->vcd nmr->end_node Orthogonal Validation vcd->end_node Orthogonal Validation

Caption: Decision tree for selecting a primary validation method.

Mosher's Method Logical Flow

G cluster_1 Mosher's Method Workflow analyte Analyte: (S)-2-amino-4-phenylbutan-1-ol diastereomer_s Form (S)-MTPA Amide analyte->diastereomer_s diastereomer_r Form (R)-MTPA Amide analyte->diastereomer_r r_mtpa (R)-MTPA-Cl r_mtpa->diastereomer_s s_mtpa (S)-MTPA-Cl s_mtpa->diastereomer_r nmr_s Acquire ¹H NMR (Spectrum S) diastereomer_s->nmr_s nmr_r Acquire ¹H NMR (Spectrum R) diastereomer_r->nmr_r analysis Calculate Δδ = δS - δR for all protons nmr_s->analysis nmr_r->analysis model Compare Δδ pattern to conformational model analysis->model result Assign Absolute Configuration model->result

Caption: Step-by-step workflow for Mosher's amide analysis.

Conclusion and Recommendation

While single-crystal X-ray diffraction remains the unequivocal gold standard for absolute configuration determination, its reliance on high-quality crystals is a practical limitation. For a versatile molecule like (S)-2-amino-4-phenylbutan-1-ol, a multi-pronged, orthogonal approach provides the most robust and trustworthy validation.

A recommended strategy would be to first pursue a solution-state method. Vibrational Circular Dichroism (VCD) is an excellent primary choice due to its non-destructive nature and its ability to provide rich structural information about the molecule's solution-phase conformation.[4][19] To orthogonally validate this finding, the Mosher's amide method via NMR should be performed.[9] If the assignments from both VCD/DFT analysis and Mosher's method are in agreement, the absolute configuration can be considered confirmed with an extremely high degree of confidence. If crystallization attempts are successful at any point, an X-ray structure would serve as the final, definitive piece of evidence. This layered, self-validating approach ensures scientific rigor and is essential for advancing drug development programs with confidence.

References

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  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]

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  • ACS Publications. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. (2016). ACS Publications. [Link]

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  • Matilda. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.).
  • ResearchGate. (n.d.). Strategies for using NMR spectroscopy to determine absolute configuration. [Link]

  • PubMed Central. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. [Link]

  • ResearchGate. (n.d.). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. [Link]

  • YouTube. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). [Link]

  • PPTX. (n.d.). DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY. [Link]

  • NIH. (n.d.). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. [Link]

  • Determination Techniques for Absolute Configur
  • ResearchGate. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. [Link]

  • PubMed. (1999). Absolute configurations of N,N-dialkyl alpha-amino acids and beta-amino alcohols from exciton-coupled circular dichroism spectra of Cu(II) complexes. [Link]

  • PubMed. (2013). Determination of absolute configuration using single crystal X-ray diffraction. [Link]

  • PubMed. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. [Link]

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A Senior Application Scientist's Guide to Diastereoselective Synthesis of 2-Amino-4-phenylbutan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Stereochemistry in Drug Design

The 2-amino-4-phenylbutan-1-ol scaffold is a privileged structural motif in medicinal chemistry, most notably forming the core of numerous potent HIV protease inhibitors, including the FDA-approved drugs Darunavir and Saquinavir.[1][2] The therapeutic efficacy of these molecules is intrinsically linked to their precise three-dimensional architecture. The relative and absolute configuration of the stereocenters at C-2 (bearing the hydroxyl group) and C-3 (bearing the amino group) are critical for optimal binding to the enzyme's active site. Consequently, the development of synthetic routes that provide exacting control over diastereoselectivity is not merely an academic exercise but a crucial requirement for the efficient and scalable production of these vital pharmaceuticals.

This guide provides a comparative analysis of key synthetic strategies for controlling the diastereoselectivity in the synthesis of this compound derivatives. We will delve into the mechanistic underpinnings of stereocontrol, present comparative experimental data, and provide detailed protocols from the perspective of a senior application scientist, focusing on the causality behind experimental choices to empower researchers in their own synthetic design.

Strategy 1: Substrate-Controlled Synthesis via Chiral Pool Starting Materials

One of the most direct and widely adopted strategies involves leveraging the inherent chirality of readily available starting materials, such as amino acids. L-phenylalanine, in particular, serves as an excellent precursor, providing the C-3 stereocenter and the phenylbutyl backbone. The primary challenge then becomes the diastereoselective introduction of the C-2 hydroxyl group.

A Highly Diastereoselective Approach: The Masked Acyl Cyanide (MAC) Oxyhomologation

A recently developed and exceptionally efficient method is the three-component Masked Acyl Cyanide (MAC) oxyhomologation reaction.[1][3] This strategy transforms an N-protected L-phenylalaninal into the desired anti-(2R,3S) diastereomer with outstanding stereocontrol.[1][2] The reaction proceeds with a diastereomeric ratio (d.r.) consistently exceeding >98:2, making it a superior choice for accessing this specific, biologically relevant isomer.[1][2][3]

The high anti selectivity is rationalized by the Felkin-Anh model, where the nucleophilic, deprotonated form of the MAC reagent adds to the less sterically hindered face of the N,N-dibenzyl-L-phenylalaninal.[1][2] This initial step dictates the final stereochemical outcome.

G cluster_0 Step 1: Three-Component MAC Reaction cluster_1 Step 2: One-Pot Reduction A N,N-dibenzyl- L-phenylalaninal D DMAP (Base) in Et₂O, 0°C A->D B H-MAC-TBS (Silyloxymalononitrile) B->D C Amine (HNR¹R²) C->D E Intermediate: O-TBS-protected anti-(2S,3S)-amide D->E >98:2 d.r. (Felkin-Anh Control) F Intermediate E G 1. TMSCl (Activation) 2. LiAlH₄ (Reduction) in CH₂Cl₂, 0°C F->G H Final Product: N³-dibenzyl-protected anti-(2R,3S)-diamino alcohol G->H

Caption: Workflow for the highly diastereoselective two-step synthesis.

Comparative Performance of the MAC Oxyhomologation Reaction

The following table summarizes the results for the first step of this synthesis, demonstrating its robustness across various amine nucleophiles.

EntryAmine Nucleophile (HNR¹R²)ProductYield (%)Diastereomeric Ratio (anti:syn)
13-Phenylpropylamine1c 69>98:2
2Benzylamine1d 87>98:2
3Propargylamine1f 75>98:2
4Morpholine1i 80>98:2
Data adapted from a study on the rapid synthesis of anti-1,3-diamino-4-phenylbutan-2-ol building blocks.[1]

Experimental Protocol: Synthesis of anti-Amide Intermediate (1c)

  • Rationale: This protocol details the key stereodetermining step. The use of N,N-dibenzyl protection on the phenylalaninal enhances steric bulk, reinforcing the facial bias predicted by the Felkin-Anh model. Diethyl ether is used as the solvent, and the reaction is run at 0°C to maintain high selectivity.

  • Procedure:

    • To a flask containing freshly prepared N,N-dibenzyl-L-phenylalaninal (0.51 mmol, 1.0 equiv) and H-MAC-TBS (1.2 mmol, 2.4 equiv) under an argon atmosphere, add anhydrous diethyl ether (5 mL).

    • Cool the mixture to 0°C in an ice bath.

    • Add 3-phenylpropylamine (0.61 mmol, 1.2 equiv) followed by 4-(dimethylamino)pyridine (DMAP) (1.0 mmol, 2.0 equiv) in one portion.

    • Stir the reaction mixture overnight at 0°C under argon.

    • Quench the reaction by adding a saturated aqueous solution of Na₂CO₃ (5 mL).

    • Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (pentane/Et₂O/CH₂Cl₂) to yield the anti product 1c as a pale yellow solid.[1]

    • Confirm the diastereomeric ratio by ¹H NMR analysis of the crude product mixture.[1][4]

Strategy 2: Reagent-Controlled Asymmetric Reduction of Prochiral Ketones

An alternative to substrate control is reagent control, where a chiral catalyst dictates the stereochemical outcome. In this approach, a prochiral α-amino ketone is synthesized and subsequently reduced asymmetrically. The Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst, is a benchmark method for the highly enantioselective reduction of ketones.[5][6]

The mechanism involves the coordination of the ketone's carbonyl oxygen and the borane (the stoichiometric reductant) to the boron atom of the catalyst. This forms a rigid, chair-like six-membered transition state. The steric bulk of the catalyst's substituent (e.g., diphenyl groups derived from proline) effectively shields one face of the ketone, forcing the hydride to be delivered to the opposite face with high selectivity.[7]

G cluster_0 CBS Catalytic Cycle A Chiral Oxazaborolidine Catalyst D [Catalyst-BH₃-Ketone] Transition State Complex A->D Coordination B Prochiral α-Amino Ketone B->D C Borane (BH₃) C->D Hydride Source E Diastereomerically Enriched Amino Alcohol D->E Stereoselective Hydride Transfer F Regenerated Catalyst E->F Product Release F->A Re-entry

Caption: The catalytic cycle of a CBS reduction for asymmetric synthesis.

Comparative Performance of Catalysts in Asymmetric Ketone Reduction

While data specifically for 2-amino-4-phenylbutan-1-one is sparse, the following table illustrates the high efficiency of various catalytic systems on analogous aromatic ketones, which is predictive of their utility in this context.

EntryKetone SubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
1Acetophenone(S)-α,α-diphenyl-2-pyrrolidinemethanol + BH₃-THF9594
22,2,2-TrifluoroacetophenoneChiral Lactam Alcohol + BH₃-Me₂S9196
3BenzylacetoneChiral Lactam Alcohol + BH₃-THF9069
Data adapted from reviews on asymmetric ketone reduction.[5][8]

Experimental Protocol: General Procedure for CBS Reduction

  • Rationale: This protocol describes an in situ generation of the active catalyst from a stable amino alcohol precursor, which can improve reproducibility.[5] The reaction is typically run at low temperatures to maximize selectivity by minimizing the thermal energy that could allow for reaction through higher-energy, non-selective pathways.

  • Procedure:

    • To a solution of the chiral amino alcohol precursor (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) (0.1 mmol, 10 mol%) in anhydrous THF (1 mL) under an argon atmosphere, add a 1.0 M solution of borane-THF complex (1.0 mmol, 1.0 equiv) at room temperature. Stir for 10 minutes to generate the catalyst in situ.

    • Cool the solution to the desired temperature (e.g., -20 °C to 0 °C).

    • Add a solution of the α-amino-β-phenylpropiophenone substrate (1.0 mmol) in anhydrous THF (2 mL) dropwise over 30 minutes.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.

    • Warm the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography to yield the desired this compound derivative.

    • Determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC analysis.

Strategy 3: Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are recoverable stereogenic groups that are temporarily attached to a prochiral substrate to direct a subsequent diastereoselective transformation.[9][10] Evans oxazolidinones are among the most powerful and reliable auxiliaries for controlling the stereochemistry of alkylation and aldol reactions.[11]

To synthesize a this compound derivative, one could acylate an Evans auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) with an appropriate acyl chloride. The resulting imide can be deprotonated to form a Z-enolate, which is stabilized by chelation to the lithium counterion. The bulky substituent on the auxiliary (e.g., the benzyl group) effectively blocks the si-face of the enolate, forcing an electrophile (like benzyl bromide) to approach from the less hindered re-face, thereby setting the C-3 stereocenter with high diastereoselectivity. Subsequent reductive cleavage of the auxiliary reveals the C-1 alcohol and liberates the chiral auxiliary for reuse.

G A Attach Chiral Auxiliary F N-Acyloxazolidinone A->F B Form Z-Enolate (LDA or NaHMDS) G Chelated Z-Enolate (Facial Shielding) B->G C Diastereoselective Alkylation (e.g., BnBr) H Alkylated Product (New Stereocenter) C->H D Cleave Auxiliary (e.g., LiBH₄) I Chiral Amino Alcohol Product D->I J Recovered Auxiliary D->J E Prochiral Substrate E->A F->B G->C H->D

Caption: General workflow for an Evans asymmetric alkylation.

Typical Performance of Evans Oxazolidinone Auxiliaries

AuxiliaryElectrophileDiastereomeric Ratio
(S)-4-Benzyl-2-oxazolidinoneAllyl Iodide>99:1
(S)-4-Benzyl-2-oxazolidinoneBenzyl Bromide>99:1
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneMethyl Iodide97:3
Data are representative of typical Evans asymmetric alkylation reactions.[11]

Analysis of Diastereomeric Ratio by NMR Spectroscopy

Accurate determination of the diastereomeric ratio (d.r.) is essential for evaluating the success of a stereoselective reaction. Nuclear Magnetic Resonance (NMR) spectroscopy is the most common and direct method for this analysis.[4]

  • ¹H NMR: Diastereomers are distinct compounds and will have slightly different chemical environments. This often results in separate, well-resolved signals for protons near the newly formed stereocenters. The d.r. can be calculated by integrating the signals corresponding to each diastereomer.

  • ¹³C NMR: In cases of severe signal overlap in the ¹H spectrum, ¹³C NMR can be a powerful alternative, often providing baseline-separated signals for the carbons of each diastereomer.[12]

  • Advanced Techniques: For complex molecules with significant signal overlap, advanced methods like band-selective pure shift NMR can be employed to collapse multiplets into singlets, dramatically improving spectral resolution and allowing for accurate integration.[4]

General Protocol for NMR Sample Preparation and Analysis

  • Take an aliquot of the crude reaction mixture prior to purification to ensure the measured ratio reflects the true outcome of the reaction without bias from chromatography.

  • Dissolve a small amount of the crude material (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a high-resolution ¹H NMR spectrum.

  • Identify one or more pairs of non-overlapping signals that are unique to each diastereomer. These are often methine protons adjacent to the stereocenters.

  • Carefully integrate these signals. The ratio of the integrals directly corresponds to the diastereomeric ratio of the product mixture.

Conclusion and Recommendations

This guide has compared three robust strategies for achieving high diastereoselectivity in the synthesis of this compound derivatives.

  • The Masked Acyl Cyanide (MAC) oxyhomologation of L-phenylalaninal stands out for its exceptional diastereoselectivity (>98:2) in producing the biologically crucial anti isomer, its operational simplicity, and its rapid, two-step nature.[1][2] This method is highly recommended for researchers specifically targeting the anti-(2R,3S) configuration found in many HIV protease inhibitors.

  • Reagent-controlled asymmetric reduction offers flexibility, as either diastereomer could potentially be accessed by selecting the appropriate enantiomer of the catalyst. While highly effective, this method requires the synthesis of a prochiral ketone precursor and careful optimization of the catalyst system.

  • Chiral auxiliary-mediated synthesis provides excellent and predictable stereocontrol and is a cornerstone of asymmetric synthesis. However, it typically involves more linear steps (attachment and cleavage of the auxiliary), which may impact overall yield.

The choice of method will ultimately depend on the specific target diastereomer, the availability of starting materials, and the desired scale of the reaction. For all approaches, accurate analysis of the diastereomeric ratio by NMR is a critical, non-negotiable step to validate the stereochemical outcome of the synthesis.

References

  • Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System. National Institutes of Health (NIH). [Link]

  • Diastereoselective Addition of 2 H -2-Oxo-1,4,2-oxazaphosphinanes to Aldehydes and Imines. ResearchGate. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Enantioselective reduction of ketones. Wikipedia. [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]

  • Band-selective pure shift NMR for the determination of diastereomeric ratio. University of Manchester. [Link]

  • Enantioselective Reduction of Ketones. Organic Reactions. [Link]

  • Enantioselective Reduction of Ketones. University of Calgary. [Link]

  • Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System. ResearchGate. [Link]

  • Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System. UniCA IRIS. [Link]

  • Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. National Institutes of Health (NIH). [Link]

  • Diastereoselective addition of allylmetal compounds to imines derived from (S)-1-phenylethanamine. Royal Society of Chemistry. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Light-Driven Crystallization-Induced Dynamic Resolution of Amines. The Knowles Group. [Link]

  • NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides of 2-Phenylbutyric Acid. Thieme. [Link]

  • Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. National Institutes of Health (NIH). [Link]

  • Synthesis and Stereochemistry of Some Diastereoisomeric 2-Amino-4-t-butylcyclohexanols and Related Compounds. ResearchGate. [Link]

  • Aqueous-phase quantitative NMR determination of amino acid enantiomer ratio by 13C-NMR using chiral neodymium shift reagent. PubMed. [Link]

  • Diastereoselective synthesis of vicinal amino alcohols. Royal Society of Chemistry. [Link]

  • Diastereoselectivities Realized in the Amino Acid Catalyzed Aldol Cyclizations of Triketo Acetonides of Differing Ring Size. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Chiral Building Blocks: A Cost-Benefit Analysis of (S)-Homophenylalaninol in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, particularly for blockbuster drugs like ACE inhibitors, the choice of chiral building blocks is a decision of immense strategic importance. It dictates not only the stereochemical purity of the final Active Pharmaceutical Ingredient (API) but also the economic viability and sustainability of the entire manufacturing process. This guide provides an in-depth cost-benefit analysis of (S)-homophenylalaninol, a key chiral amino alcohol, benchmarked against its common structural analog, (S)-phenylalaninol. We will dissect the synthetic pathways, evaluate the process economics, and provide actionable protocols to guide your decision-making in a large-scale context.

The Strategic Importance of Chiral Amino Alcohols

Chiral amino alcohols are indispensable synthons in medicinal chemistry. Their bifunctional nature—containing both a nucleophilic amine and a hydroxyl group on a stereodefined scaffold—makes them ideal for constructing complex molecules. (S)-homophenylalaninol, with its additional methylene unit compared to (S)-phenylalaninol, is a critical component in the synthesis of widely prescribed ACE inhibitors such as Enalapril and Lisinopril[1]. The precise stereochemistry of this fragment is non-negotiable, as it directly interacts with the active site of the angiotensin-converting enzyme, and any deviation can lead to a drastic loss of therapeutic efficacy.

The central question for any process chemist or R&D scientist is not whether to use a chiral building block, but which one provides the optimal balance of performance, cost, and scalability. This is the core of our analysis.

Synthetic Pathways & Process Economics

The manufacturing cost of a chiral intermediate is a composite of raw material costs, catalyst efficiency, solvent and energy consumption, and downstream processing complexity. Here, we compare two robust, scalable synthetic paradigms: a chemo-enzymatic route for (S)-homophenylalaninol and a chemical reduction route for the alternative, (S)-phenylalaninol.

Route A: Chemo-Enzymatic Synthesis of (S)-Homophenylalaninol

This modern approach leverages the high selectivity of biocatalysis to establish the chiral center, followed by a robust chemical reduction. It is a two-stage process designed for high enantiopurity and sustainability.

  • Stage 1: Biocatalytic Synthesis of L-Homophenylalanine (L-HPA)

    • Method: Asymmetric reductive amination of 2-oxo-4-phenylbutanoic acid (OPBA) using an engineered transaminase or dehydrogenase enzyme[2][3]. This method is favored for its high enantiomeric excess (>99%) and operation in aqueous media under mild conditions[4].

    • Causality: The choice of a biocatalytic route is driven by the need for near-perfect enantioselectivity, which is difficult and expensive to achieve via purely chemical asymmetric hydrogenation for this substrate. Transaminases, using an inexpensive amine donor, or dehydrogenases with efficient cofactor recycling systems, represent the state-of-the-art for green production of non-canonical amino acids[2][4].

  • Stage 2: Chemical Reduction to (S)-Homophenylalaninol

    • Method: Reduction of the carboxylic acid of L-HPA using a borane complex, such as Borane Dimethyl Sulfide (BMS) or Borane-THF complex[5][6].

    • Causality: While potent reducing agents like LiAlH₄ are effective, they are expensive and pose significant safety risks on a large scale[6]. Borane complexes offer a safer, more manageable alternative with high yields, suitable for industrial environments[5]. The amino acid must first be N-protected (e.g., as a Boc-derivative) to prevent side reactions, adding steps but ensuring a clean conversion.

Route B: Chemical Synthesis of (S)-Phenylalaninol (Alternative)

(S)-Phenylalaninol is a widely used, structurally similar building block that can be produced directly from the abundant and inexpensive natural amino acid, L-phenylalanine.

  • Method: Direct reduction of L-phenylalanine.

    • Causality: This is the most atom-economical route. The primary challenge is the low reactivity of the carboxylic acid. The use of borane reagents is again common, often requiring activation of the carboxyl group or conversion to an ester prior to reduction[1][7][8].

    • Performance: High yields (often >90%) and perfect retention of stereochemistry are achievable, making this a highly efficient and cost-effective process[6].

Workflow & Decision Logic

The choice between these building blocks is not merely a chemical one; it's a strategic process decision. The following diagram illustrates the key factors influencing this choice.

G start Initiate Chiral Building Block Selection (e.g., for ACE Inhibitor Synthesis) api_req API Structural Requirement: - Homophenylalanine side chain needed? - Phenylalanine side chain sufficient? start->api_req cost_target Target Cost of Goods (CoG) - Aggressive cost target? - Premium justified by performance? start->cost_target scale_req Production Scale - Kilogram scale (early phase)? - Multi-ton scale (commercial)? start->scale_req decision Decision Point api_req->decision cost_target->decision scale_req->decision path_hPheOH Select (S)-Homophenylalaninol (Higher Performance/Specificity) decision->path_hPheOH API requires extended side-chain path_PheOH Select (S)-Phenylalaninol (Lower Cost/Simpler Supply Chain) decision->path_PheOH API tolerates shorter side-chain AND Cost is primary driver process_hPheOH Process Path: 1. Biocatalytic L-HPA Synthesis 2. N-Protection 3. Borane Reduction 4. Deprotection & Purification path_hPheOH->process_hPheOH process_PheOH Process Path: 1. L-Phenylalanine Sourcing 2. Direct Borane Reduction 3. Purification path_PheOH->process_PheOH

Caption: Decision workflow for chiral amino alcohol selection.

Quantitative Cost-Benefit Analysis

To ground our analysis in practical data, we present a comparative table summarizing the key performance and cost metrics for the large-scale synthesis of each building block. Prices are estimated for bulk industrial supply and are subject to market fluctuations.

Metric(S)-Homophenylalaninol (Chemo-Enzymatic Route)(S)-Phenylalaninol (Direct Reduction)Justification & Causality
Starting Material 2-Oxo-4-phenylbutanoic acid (OPBA)L-PhenylalanineL-Phenylalanine is a bulk commodity amino acid, making it significantly cheaper and more readily available than the specialty keto-acid OPBA.
Chirality Control Biocatalytic (Transaminase/Dehydrogenase)Substrate-controlled (from chiral pool)The biocatalytic route offers >99% e.e. reliably. The direct reduction of L-phenylalanine simply retains the existing, near-perfect chirality.
Number of Process Stages 4 (OPBA -> L-HPA -> N-Boc-L-HPA -> Reduction -> Product)2 (L-Phe -> Reduction -> Product)The chemo-enzymatic route is inherently multi-step, involving biocatalysis, protection, reduction, and deprotection, increasing process complexity.
Overall Yield (Estimated) 75-85%85-95%The direct reduction route has fewer steps, generally leading to a higher overall yield and less cumulative material loss.
Key Reagent Cost Driver Engineered Enzyme, Borane ComplexBorane ComplexEnzyme development and production can be a significant cost component, though this is decreasing. For the alternative, the borane is the main cost[2][6].
Estimated Bulk Price $1000 - $1500 / kg (Estimated)$600 - $800 / kg [7]The higher price of (S)-homophenylalaninol reflects the more complex synthesis and higher cost of the starting keto-acid.
Process Mass Intensity (PMI) HigherLowerMore reaction and workup steps with associated solvents and reagents lead to a higher PMI for the homophenylalaninol route, a key metric in green chemistry.
Benefit Essential for specific APIs (e.g., Enalapril) ; provides the required pharmacophore.Lower cost, simpler process ; suitable for APIs where the shorter side chain is acceptable.The benefit is entirely application-dependent. The higher cost of (S)-homophenylalaninol is justified only when its structure is mandated by the API's mechanism of action.

Experimental Protocols for Large-Scale Synthesis

Trustworthiness in process chemistry comes from robust, reproducible protocols. The following are representative methodologies for key transformations, designed to be self-validating through clear in-process controls.

Protocol 1: Fed-Batch Biocatalytic Synthesis of L-Homophenylalanine (L-HPA)

This protocol is adapted from fed-batch transaminase processes designed to overcome substrate inhibition and drive reaction equilibrium.[2][9]

Objective: To produce >15 g of L-HPA with >99% e.e. in a 500 mL reactor.

Workflow Diagram:

G cluster_0 Reactor Setup cluster_1 Fed-Batch Reaction cluster_2 Workup & Isolation A Charge Reactor: - Phosphate Buffer (100 mL) - Initial Substrates (OPBA, Amine Donor) - PLP Cofactor B Add Biocatalyst: - Whole-cell Transaminase (e.g., 3g) A->B D Pump Feed (10 mL/hr, 24h) - Maintain T=40°C, pH=8.0 - Stir @ 700 RPM B->D C Prepare Feed Reservoir: - Buffer with Substrates (280 mL) C->D E In-Situ Crystallization: - L-HPA precipitates, driving equilibrium D->E F Stop Reaction (add HCl) E->F G Filter solid product F->G H Wash & Dry - Yield >18g L-HPA G->H

Caption: Fed-batch biocatalysis workflow.

Methodology:

  • Reactor Preparation: In a 500 mL jacketed reactor, prepare a solution of 50 mM phosphate buffer (100 mL, pH 8.0). Add 2-oxo-4-phenylbutanoic acid (OPBA, 0.53 g, 30 mM), an amine donor (e.g., L-Glutamine, 0.5 g, 34.5 mM), and pyridoxal-5'-phosphate (PLP, 36 mg, 5 mM).

  • Catalyst Addition: Add 3 g of lyophilized whole cells containing the overexpressed transaminase enzyme (activity ~3.3 U/mg).

  • Feed Preparation: In a separate vessel, prepare 280 mL of the same buffer containing OPBA (19.96 g, 400 mM) and the amine donor (18.82 g, 480 mM).

  • Fed-Batch Operation: Heat the reactor to 40°C and stir at 700 rpm. Pump the feed solution into the reactor at a constant rate of 10 mL/hour over 24 hours.

  • In-Process Control: Monitor the reaction by HPLC. As L-HPA is formed, it will precipitate from the solution due to its low solubility, which can be observed visually. This in-situ product crystallization is a key self-validating mechanism that drives the reaction to completion.

  • Workup: After 24 hours, terminate the reaction by adding concentrated HCl to lower the pH. Filter the solid product, wash with cold water, and dry under vacuum to yield chemically pure L-HPA.

Protocol 2: Reductive Amination for Enalapril Synthesis (Case Study)

This protocol demonstrates the key coupling step where the chiral building block is incorporated. It is adapted from established procedures for Enalapril synthesis.[10]

Objective: To couple a dipeptide (L-Alanyl-L-proline) with a keto-ester, a reaction analogous to using a pre-formed chiral amine.

Methodology:

  • Catalyst Activation: In a suitable hydrogenation reactor, charge the catalyst (e.g., 5% Pd/C or Raney Nickel, 500 mg) under a layer of ethanol (50 mL). Activate the catalyst under a hydrogen atmosphere (e.g., 100 kPa) for 30 minutes with stirring.

  • Charge Reactants: Introduce L-alanyl-L-proline (4 g, 0.022 mol) and ethyl 2-oxo-4-phenylbutanoate (10 g, 0.043 mol) into the reactor under a hydrogen flow.

  • Reaction: Stir the mixture at 900-1100 rpm at a constant hydrogen pressure (e.g., 100 kPa) and maintain the temperature at 45°C.

  • In-Process Control: Monitor the consumption of hydrogen and the disappearance of starting materials by HPLC or TLC. The reaction is complete when hydrogen uptake ceases.

  • Workup: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate by evaporation to yield a crude oil.

  • Purification: The crude product is dissolved in water, the pH is adjusted, and a series of extractions are performed to isolate the final product. Purity should be confirmed by HPLC and NMR. The diastereomeric ratio is the critical quality attribute to be measured.

Conclusion and Authoritative Recommendation

The cost-benefit analysis of (S)-homophenylalaninol versus its alternatives is a classic case of balancing specificity against cost.

  • (S)-Homophenylalaninol is a specialty, high-value building block. Its synthesis is more complex and costly. Its use is justified and necessary only when the specific pharmacophore of the target API, such as Enalapril, requires the extended phenylethyl side chain. The higher cost is a direct trade-off for enabling the synthesis of a specific, high-efficacy drug. The chemo-enzymatic route represents the most viable and sustainable path for its large-scale production, ensuring high enantiopurity.

  • (S)-Phenylalaninol is a more economical and readily available chiral building block derived from a natural amino acid. It should be the default choice for applications where its structural scaffold is sufficient. Its direct, high-yield synthesis makes it ideal for cost-sensitive processes and for building diverse chemical libraries in early-stage drug discovery.

As a Senior Application Scientist, my recommendation is to base the decision primarily on the non-negotiable structural requirements of the final API. If the homophenylalanine structure is essential, the investment in the more complex chemo-enzymatic route is unavoidable. In all other cases, the economic and process advantages of using (S)-phenylalaninol are compelling and should be prioritized to minimize the cost of goods and improve process sustainability.

References

  • BenchChem. (2025). Comparative analysis of chiral precursors for ACE inhibitor synthesis.
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  • Justdial. (n.d.). Borane Price Starting From Rs 100/Ml. Retrieved January 17, 2026, from [Link]

  • Song, W., et al. (2020). Enabling an atom-economic production of chiral amino alcohols by electrodialysis with bipolar membranes. Green Chemistry.
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  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research.
  • ACS Publications. (n.d.). Reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline. Synthesis of enalapril maleate. The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Ahmad, A. L., et al. (2009). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. Biotechnology Advances.
  • ResearchGate. (2012). Enalapril: Synthesis and properties. Retrieved January 17, 2026, from [Link]

  • Imperial College London, et al. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis.
  • Wikipedia. (n.d.). Reductive amination. Retrieved January 17, 2026, from [Link]

  • Asian Journal of Pharmacy and Pharmacology. (2018). Cost analysis of ACE inhibitors and ARBs used in essential Hypertension.
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  • Frontiers in Chemistry. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.
  • Semantic Scholar. (2018). Cost analysis of ACE inhibitors and ARBs used in essential Hypertension.
  • Molecules. (2016). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • MDPI. (2022).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 17, 2026, from [Link]

  • BenchChem. (2025). The Versatility of 4-Chloro-L-phenylalanine: A Chiral Building Block in Modern Organic Synthesis.
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A Comparative Guide to the Spectroscopic Analysis of 2-Amino-4-phenylbutan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise characterization of stereoisomers is not merely a regulatory formality but a cornerstone of efficacy and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological activities. This guide provides an in-depth comparison of the spectroscopic data for the (R)- and (S)-enantiomers of 2-amino-4-phenylbutan-1-ol, a valuable chiral building block. We will move beyond a simple presentation of data, focusing on the underlying principles that dictate why certain spectroscopic methods can differentiate these chiral molecules while others cannot.

The Principle of Chiral Recognition in Spectroscopy

Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. This identity extends to most spectroscopic techniques. In an achiral environment, (R)- and (S)-2-amino-4-phenylbutan-1-ol are expected to yield identical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This is because these methods typically rely on the interaction of molecules with energy sources that are not themselves chiral. The nuclei, vibrational modes, and mass-to-charge ratios are intrinsically identical for both enantiomers.

Differentiation arises only when these enantiomers are subjected to a chiral influence. This can be the plane-polarized light used in Circular Dichroism (CD) spectroscopy or the introduction of a chiral auxiliary agent in NMR. It is this induced diastereomeric interaction that breaks the spectroscopic symmetry.

Experimental Design & Methodologies

A logical workflow is essential for the unambiguous characterization of enantiomers. Our approach begins with standard spectroscopic techniques to confirm the molecular structure and then proceeds to chiroptical methods to determine the absolute stereochemistry.

G cluster_0 Structural Confirmation (Achiral Methods) cluster_1 Stereochemical Differentiation (Chiral Methods) A Sample Preparation (R/S Enantiomer in Achiral Solvent) B ¹H & ¹³C NMR A->B C FTIR Spectroscopy A->C D Mass Spectrometry A->D E Circular Dichroism (CD) A->E F NMR with Chiral Shift Reagent A->F G Optical Rotation A->G H Structure Verified B->H Identical Spectra C->H Identical Spectra D->H Identical Spectra I Absolute Configuration Assigned E->I Mirror-Image Spectra J Enantiomeric Purity (ee%) Determined F->J Different Spectra (Diastereomeric Complex) K Enantiomer Confirmed G->K Equal & Opposite Values

Figure 1: Workflow for the spectroscopic analysis of enantiomers.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10 mg of the enantiomerically pure sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Data Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • Data Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (~512) is typically required due to the lower natural abundance of ¹³C.

  • Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign peaks based on chemical shifts and coupling constants.

Protocol 2: Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable transparent solvent like methanol or acetonitrile.

  • Blank Spectrum: Record a spectrum of the solvent alone in the same quartz cuvette to be used for the sample.

  • Sample Spectrum: Record the CD spectrum of the sample, typically over a range of 190-400 nm. The instrument measures the differential absorption of left and right circularly polarized light (ΔA).

  • Data Conversion: Convert the raw data (typically in millidegrees) to molar ellipticity [θ] for standardized comparison.

Spectroscopic Data Comparison

The following sections detail the expected and observed spectroscopic data for the (R)- and (S)-enantiomers of this compound.

¹H and ¹³C NMR Spectroscopy: The Achiral View

In a standard achiral solvent like CDCl₃, the magnetic environments experienced by corresponding nuclei in the R and S enantiomers are identical. Consequently, their ¹H and ¹³C NMR spectra are superimposable. Any observed differences would indicate the presence of impurities rather than a distinction between the enantiomers themselves.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: Data is representative and will be identical for both R and S enantiomers in an achiral solvent)

¹H NMR Chemical Shift (ppm, Representative) ¹³C NMR Chemical Shift (ppm, Representative)
H-1 (CH₂)~3.45-3.65 (m, 2H)C-1 (CH₂)~65.5
H-2 (CH)~3.00 (m, 1H)C-2 (CH)~55.0
H-3 (CH₂)~1.60-1.80 (m, 2H)C-3 (CH₂)~36.0
H-4 (CH₂)~2.60-2.75 (m, 2H)C-4 (CH₂)~32.5
Aromatic (C₆H₅)~7.15-7.30 (m, 5H)Aromatic (C₆H₅)~126.0, 128.5, 142.0
-OH, -NH₂Variable (broad s)
Infrared (IR) and Mass Spectrometry (MS)

Similar to NMR, IR spectroscopy, which measures molecular vibrations, and mass spectrometry, which measures the mass-to-charge ratio of the molecule and its fragments, do not differentiate between enantiomers. Both (R)- and (S)-2-amino-4-phenylbutan-1-ol will exhibit identical IR absorption bands (e.g., O-H, N-H, C-H stretches) and the same molecular ion peak and fragmentation pattern in MS.

Circular Dichroism: The Chiroptical Distinction

Circular Dichroism is the definitive technique for distinguishing enantiomers in solution. It measures the differential absorption of left and right circularly polarized light. Enantiomers, being chiral, interact differently with this polarized light, resulting in spectra that are perfect mirror images of each other.

For this compound, the key chromophore is the phenyl group. The interaction of this chromophore with the chiral center at C-2 gives rise to Cotton effects in the CD spectrum.

  • (R)-2-amino-4-phenylbutan-1-ol is expected to show a CD spectrum with positive or negative Cotton effects at specific wavelengths.

  • (S)-2-amino-4-phenylbutan-1-ol will show a CD spectrum of equal magnitude but opposite sign at the exact same wavelengths.

G cluster_0 Interaction with Plane-Polarized Light cluster_1 Resulting Spectra A (R)-Enantiomer C CD Spectrometer A->C Positive Cotton Effect B (S)-Enantiomer B->C Negative Cotton Effect D Mirror-Image Spectra C->D

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-4-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this principle. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Amino-4-phenylbutan-1-ol, ensuring the protection of laboratory personnel and the environment. The procedures outlined are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.

Hazard Identification and Risk Assessment

Inferred Hazardous Properties:

  • Corrosivity: Like many amino alcohols, this compound is expected to be corrosive, capable of causing severe skin burns and eye damage.[1][2][3]

  • Toxicity: It is likely harmful if swallowed and may cause irritation to the respiratory tract.[3][4]

  • Environmental Hazards: Similar compounds exhibit toxicity to aquatic life, suggesting that this compound should be prevented from entering drains or waterways.[5]

Based on these inferred properties, this compound must be treated as hazardous waste .

Regulatory Framework: The disposal of this chemical falls under the purview of the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[6][7] Additionally, workplace safety standards for handling and disposal are governed by the Occupational Safety and Health Administration (OSHA).[8][9][10][11]

Personal Protective Equipment (PPE) and Safety Measures

Given the corrosive nature of this compound, strict adherence to PPE protocols is mandatory to prevent personal exposure.

PPE CategorySpecificationRationale
Eye and Face Chemical safety goggles and a face shield.To protect against splashes that can cause severe eye damage.[1][12]
Hand Chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before use.[12]To prevent skin burns and absorption.[1]
Body A lab coat, long pants, and closed-toe shoes. For larger quantities, a chemically resistant apron is recommended.To protect the skin from accidental contact.
Respiratory Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.To prevent respiratory tract irritation.
Waste Segregation and Container Management

Proper segregation and containment are critical to prevent dangerous chemical reactions and ensure compliant disposal.

Step-by-Step Segregation and Storage Protocol:

  • Designate a Hazardous Waste Storage Area: This area should be secure, well-ventilated, and away from general laboratory traffic.[13]

  • Select a Compatible Container: Use the original container if possible, or a new, clean container made of a compatible material (e.g., polyethylene). The container must be in good condition, free of leaks, and have a secure, screw-on cap.[14][15] Do not use metal containers for corrosive materials.[15]

  • Label the Waste Container: As soon as the first drop of waste is added, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Corrosive," "Toxic")

    • The date of accumulation

  • Segregate from Incompatibles: Store this compound waste away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides to prevent violent reactions.[16][17] Use secondary containment, such as a plastic tub, to separate it from other chemical waste streams.[14][15][16]

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste.[14][15]

Disposal Procedure

The disposal of this compound must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [12]

Disposal Workflow:

DisposalWorkflow cluster_prep Preparation & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal A 1. Don Appropriate PPE B 2. Characterize Waste: This compound (Corrosive, Toxic) A->B C 3. Select & Label Compatible Waste Container B->C D 4. Segregate from Incompatible Chemicals C->D E 5. Add Waste to Container in a Fume Hood D->E F 6. Securely Close Container E->F G 7. Store in Designated Hazardous Waste Area F->G H 8. Schedule Pickup with Licensed Waste Contractor G->H I 9. Complete Hazardous Waste Manifest H->I J 10. Transfer Custody to Disposal Company I->J

Caption: Disposal workflow for this compound.

Operational Steps:

  • Waste Collection: Carefully transfer the this compound waste into the properly labeled hazardous waste container. Perform this transfer in a chemical fume hood to minimize inhalation exposure.

  • Container Management: Do not overfill the container; leave at least 10% headspace to allow for expansion. Wipe the exterior of the container clean of any residue.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal contractor to schedule a pickup.[1][12]

  • Documentation: Complete all necessary paperwork, such as a hazardous waste manifest, as required by your institution and the waste hauler. This document tracks the waste from its point of generation to its final disposal, a "cradle-to-grave" requirement under RCRA.[18]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

For a Small Spill:

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Restrict access to the spill location.

  • Consult the SDS (or inferred properties): Review the hazards and required precautions.

  • Cleanup:

    • Ensure you are wearing the appropriate PPE.

    • Absorb the spill with an inert material such as vermiculite, sand, or a chemical spill pillow.[3]

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

For a Large Spill:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert Authorities: Activate the nearest fire alarm and contact your institution's emergency response team or local emergency services.

  • Provide Information: Be prepared to provide the name of the chemical and the approximate quantity spilled to emergency responders.

Do not attempt to clean up a large spill unless you are trained and equipped to do so as part of an emergency response team.[9]

By adhering to these rigorous disposal procedures, you uphold the highest standards of laboratory safety, ensuring a secure environment for scientific advancement and demonstrating a profound respect for environmental stewardship.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ERG Environmental. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Hazardous waste . Wikipedia. [Link]

  • How to Store and Dispose of Hazardous Chemical Waste . UC San Diego. [Link]

  • EPA Hazardous Waste Management . Axonator. [Link]

  • Chemical waste: appropriate measures for permitted facilities . GOV.UK. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Handling 101: Proper Segregation, Storage, and Disposal Best Practices . Qatar University. [Link]

  • Chemical Storage Guidelines . University of California, Riverside Environmental Health and Safety. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management Environmental Group. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . CDMS. [Link]

  • Safety Data Sheet - 4-Phenylbutan-2-amine . Angene Chemical. [Link]

  • Safety Data Sheet - 4-Aminophenol . Carl ROTH. [Link]

  • Safety Data Sheet - (S)-(+)-2-Amino-3-methyl-1-butanol . Acros Organics. [Link]

  • Safety Data Sheet - 4-Aminophenol . Astech Ireland. [Link]

  • Hazardous Waste - Overview . Occupational Safety and Health Administration. [Link]

  • Complying with OSHA's Hazardous Waste Standards . Facilities Management Insights. [Link]

  • OSHA's Guidance on Dealing with Waste . Medical Systems. [Link]

  • Material Safety Data Sheet - 2-Amino-4-Phenylbutane . Cole-Parmer. [Link]

  • This compound . PubChem. [Link]

  • 1-Butanol, 2-amino-: Human health tier II assessment . NICNAS. [Link]

  • 2-Amino-1-phenylbutan-1-ol . PubChem. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-4-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 2-Amino-4-phenylbutan-1-ol, tailored for researchers and professionals in drug development. Our focus is to deliver field-proven insights and procedural guidance that ensure laboratory safety and operational integrity.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively documented, its structural similarity to compounds like 2-Amino-4-phenylbutane suggests a comparable hazard profile. The presence of an amino group often indicates corrosive properties. Therefore, it is prudent to treat this compound as hazardous.

Anticipated Hazards:

  • Corrosive: Expected to cause severe skin burns and eye damage upon contact.[1][2]

  • Harmful if Swallowed: Ingestion may lead to severe irritation or burns of the digestive tract.[1]

  • Respiratory Irritation: Inhalation of vapors or mists can cause chemical burns to the respiratory tract.[1]

Given these potential risks, a robust personal protective equipment (PPE) plan is not just recommended, but essential for safe handling.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the minimum required PPE for handling this compound.

Body Part Required PPE Specifications and Rationale
Eyes & Face Chemical Safety Goggles & Face ShieldGoggles must comply with OSHA's 29 CFR 1910.133 or European Standard EN166 to protect against splashes.[1][3] A face shield should be worn over goggles during procedures with a high risk of splashing or exothermic reactions.[4]
Hands Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[1][3] Nitrile gloves offer broad protection for short-term use, but it is crucial to consult the manufacturer's chemical resistance guide.[4] Always inspect gloves before use and change them immediately upon contamination.[4]
Body Laboratory CoatA lab coat should be worn to protect against skin exposure.[1][3] For handling larger quantities or in situations with a higher risk of splashes, a chemical-resistant apron or coveralls should be considered.
Respiratory Respirator (if necessary)A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[1][3] This is particularly important when working outside of a fume hood or with heated material.
Feet Closed-Toed ShoesAppropriate footwear that covers the entire foot is mandatory in any laboratory setting to protect against spills.[5]

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to a strict protocol minimizes the risk of exposure and accidents.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1][3] A chemical fume hood is the preferred engineering control.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[1]

  • Gather Materials: Before starting, ensure all necessary PPE, spill containment materials, and waste containers are within reach.

Handling Protocol
  • Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes and the generation of aerosols.

  • Container Management: Keep the container tightly closed when not in use.[1][3]

  • Post-Handling: After handling, wash your hands thoroughly with soap and water.[1][3]

  • Decontamination: Clean the work area and any contaminated equipment.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

  • Keep away from incompatible substances such as strong oxidizing agents.[1]

  • The storage area should be designated as a corrosives area.[1]

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

Exposure Response
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][3] Seek immediate medical attention.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3] Do not use mouth-to-mouth resuscitation.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[1][3] Seek immediate medical attention.

Spill Response

A spill of this compound should be treated as a hazardous event. The following workflow outlines the necessary steps for a safe and effective cleanup.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment Assessment cluster_Cleanup Cleanup Procedure cluster_Disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess Small_Spill Small & Manageable? Assess->Small_Spill Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Yes Call_EHS Call Emergency Personnel (e.g., EHS) Small_Spill->Call_EHS No Contain Contain Spill with Inert Material (e.g., vermiculite, sand) Don_PPE->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package Package Waste in a Labeled, Sealed Container Decontaminate->Package Dispose Dispose as Hazardous Waste Package->Dispose

Caption: Workflow for handling a chemical spill.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection: Collect all waste, including unused material and contaminated items (e.g., gloves, absorbent material), in a designated, properly labeled, and sealed container.[6]

  • Segregation: Do not mix this waste with other waste streams.[6]

  • Disposal: Dispose of the chemical waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.[6]

References

  • Material Safety Data Sheet - 2-Amino-4-Phenylbutane , 98+%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.